molecular formula C6H13NO3 B2798334 Methyl 3-methoxy-2-(methylamino)propanoate CAS No. 7752-32-1

Methyl 3-methoxy-2-(methylamino)propanoate

Cat. No.: B2798334
CAS No.: 7752-32-1
M. Wt: 147.174
InChI Key: GMLJQHNLDHDNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxy-2-(methylamino)propanoate (CAS 7752-32-1) is an ester derivative of a methoxy-substituted alanine, characterized by the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . Its structure features both a methyl ester and a methylamino group on a propanoate backbone, further substituted with a methoxy group, making it a versatile intermediate for synthetic organic chemistry . This compound is valued in research as a potential building block for the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. The presence of multiple functional groups allows for various chemical modifications; the ester can be hydrolyzed to a carboxylic acid, as seen in the related compound 3-Methoxy-2-(methylamino)propanoic acid (CAS 879125-87-8), and the secondary amine can participate in amide bond formation or act as a point of derivatization . Researchers may employ this chemical in exploring structure-activity relationships or as a precursor in multi-step synthetic routes. Safety Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxy-2-(methylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7-5(4-9-2)6(8)10-3/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLJQHNLDHDNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 3-methoxy-2-(methylamino)propanoate (CAS 7752-32-1)

Executive Summary

In the rapidly evolving landscape of peptidomimetics and complex natural product synthesis, functionalized unnatural amino acids serve as indispensable building blocks. This compound , universally identified by its CAS number 7752-32-1 [1][2], is the methyl ester of N,O-dimethylserine. This technical whitepaper provides a rigorous examination of its physicochemical properties, its mechanistic role in enhancing the pharmacokinetic profiles of peptide drugs, and a field-proven, self-validating synthetic protocol for its preparation.

Physicochemical Profiling

Understanding the fundamental properties of CAS 7752-32-1 is critical for predicting its behavior in organic synthesis, particularly regarding solubility, reactivity, and steric hindrance during peptide coupling.

Table 1: Quantitative and Structural Data Summary
PropertyValue / Description
Chemical Name This compound
CAS Registry Number 7752-32-1[1][2]
Common Synonyms Methyl N,O-dimethylserinate; Alanine, 3-methoxy-N-methyl-, methyl ester[2][3]
Molecular Formula C₆H₁₃NO₃[1][2]
Molecular Weight 147.17 g/mol [1][2]
SMILES String CNC(C(OC)=O)COC[4]
Structural Classification Unnatural Amino Acid Derivative (Serine analog)

Mechanistic Role in Peptidomimetics & Drug Discovery

The incorporation of N,O-dimethylserine into peptide backbones is not merely a structural novelty; it is a calculated pharmacokinetic strategy. Natural peptides often suffer from poor membrane permeability and rapid degradation by proteolytic enzymes. Modifying the serine residue via exhaustive methylation directly addresses these liabilities.

As demonstrated in the development of, a potent anticancer cyclic depsipeptide, substituting standard amino acids with N-methylated variants like N,O-dimethylserine preserves cytotoxic activity while fundamentally altering the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[5][6].

The Causality of N-Methylation:

  • Elimination of Hydrogen Bond Donors: By replacing the amide N-H proton with an N-CH₃ group, the desolvation energy required for the peptide to cross lipophilic cell membranes is drastically reduced.

  • Steric Shielding: The bulky N-methyl group introduces steric hindrance around the peptide bond. This physical barrier prevents proteases from accessing and cleaving the amide linkage, significantly increasing the in vivo half-life of the therapeutic agent.

ADME_Logic Mod N,O-Dimethylation of Serine Hbond Loss of H-Bond Donor (NH) Mod->Hbond Lipo Increased Lipophilicity (-CH3) Mod->Lipo Steric Steric Hindrance at Peptide Bond Mod->Steric Perm Improved Membrane Permeability Hbond->Perm Reduced Solvation Energy Lipo->Perm Higher LogP Stab Proteolytic Stability (t1/2 u2191) Steric->Stab Protease Resistance Efficacy Enhanced In Vivo Efficacy Perm->Efficacy Stab->Efficacy

Logical relationship between N,O-dimethylation and improved pharmacokinetic properties.

Synthetic Workflows: The Exhaustive Methylation Strategy

While this compound can be sourced from specialized chemical vendors[7][8], synthesizing it de novo from L-Serine is a fundamental exercise in protective group logic and exhaustive alkylation.

The most efficient route utilizes a one-pot exhaustive methylation of N-Boc-Serine. Because the starting material contains three acidic protons (the carboxylic acid, the carbamate N-H, and the hydroxyl O-H), a strong base like Sodium Hydride (NaH) is deployed to generate a tri-anion equivalent, which is subsequently trapped by an excess of Methyl Iodide (MeI).

SyntheticWorkflow SM L-Serine (Starting Material) Boc N-Boc-Serine (Amine Protection) SM->Boc Boc2O, NaOH H2O/Dioxane Methylated N-Boc-N,O-dimethylserine methyl ester (Exhaustive Methylation) Boc->Methylated NaH (excess), MeI (excess) DMF, 0°C to RT Product This compound (Target: CAS 7752-32-1) Methylated->Product 1. 4M HCl/Dioxane 2. NaHCO3 (aq)

Synthetic pathway of this compound via exhaustive methylation.

Experimental Protocol: Self-Validating Synthesis

As a Senior Application Scientist, I emphasize protocols that are structurally sound and self-validating. The following methodology is designed to provide clear physical checkpoints that confirm reaction progress without requiring immediate chromatographic analysis.

Phase 1: Exhaustive Methylation

Objective: Convert N-Boc-Serine to N-Boc-N,O-dimethylserine methyl ester. Reagents: N-Boc-L-Serine (1.0 eq), NaH (60% dispersion in mineral oil, 4.0 eq), MeI (5.0 eq), Anhydrous DMF.

  • Preparation: Dissolve N-Boc-L-Serine in anhydrous DMF under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Deprotonation: Add the NaH portion-wise.

    • Causality: NaH is chosen over weaker bases (like K₂CO₃) because it guarantees complete deprotonation of the sterically hindered carbamate NH.

    • Self-Validating Checkpoint: The addition of NaH will immediately generate H₂ gas. Do not proceed until the bubbling completely ceases. The cessation of gas evolution is your physical confirmation that the tri-anion has been successfully formed.

  • Alkylation: Add MeI dropwise while strictly maintaining the temperature at 0 °C.

    • Causality: MeI is highly volatile and the alkylation is exothermic. Keeping the reaction cold prevents the thermal degradation of DMF into dimethylamine, which would otherwise react with MeI and create unwanted byproducts.

  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours. Quench carefully with cold water, extract with Ethyl Acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Phase 2: Acidic Deprotection & Isolation

Objective: Cleave the Boc group to yield CAS 7752-32-1. Reagents: 4M HCl in Dioxane.

  • Deprotection: Dissolve the crude intermediate in a minimal volume of Dichloromethane (DCM). Add 4M HCl in Dioxane (10.0 eq) at room temperature.

    • Causality: While Trifluoroacetic acid (TFA) is the industry standard for Boc removal, using HCl in Dioxane directly yields the hydrochloride salt of the target molecule. This salt is highly crystalline, allowing for isolation via simple filtration, thereby bypassing the need for tedious reverse-phase HPLC purification[9].

  • Monitoring: Stir for 2 hours.

    • Self-Validating Checkpoint: The reaction is complete when CO₂ gas evolution stops and a fine white precipitate (the HCl salt of the product) begins to crash out of the solution.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether and filter.

  • Neutralization (Optional): To obtain the free base (this compound), partition the HCl salt between DCM and saturated aqueous NaHCO₃. Extract, dry, and concentrate.

Analytical Validation

To ensure the integrity of the synthesized this compound, the following analytical signatures must be confirmed:

  • Mass Spectrometry (ESI-MS): Look for the [M+H]⁺ peak at m/z 148.1.

  • ¹H NMR (CDCl₃): The spectrum must show three distinct singlet peaks integrating to 3 protons each, corresponding to the three newly introduced methyl groups: the ester methoxy (-COOCH₃ ), the ether methoxy (-OCH₃ ), and the N-methyl (-NHCH₃ ). The disappearance of the massive 9-proton singlet at ~1.4 ppm confirms the complete removal of the Boc protecting group.

References

  • Yao, et al. (2023). "Design of Synthetic Surrogates for the Macrolactone Linker Motif in Coibamide A". ACS Medicinal Chemistry Letters. Available at:[Link]

  • Database of Antimicrobial Activity and Structure of Peptides (DBAASP). "N,O-dimethylserine Monomer Database Entry". DBAASP. Available at: [Link]

Sources

The Alchemist's Toolkit: A Guide to Non-Proteinogenic Amino Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond the Canonical Twenty

In the intricate dance of molecular recognition that underpins all biological processes, the twenty proteinogenic amino acids have long been considered the primary choreographers. They are the fundamental building blocks, dictated by the central dogma, from which the vast proteome of life is constructed. However, the relentless pursuit of therapeutic innovation has led medicinal chemists and drug developers to look beyond this canonical set, into the vast and fertile landscape of non-proteinogenic amino acids (NPAAs). These "unnatural" building blocks, numbering in the thousands, represent a paradigm shift in drug design, offering a powerful toolkit to overcome the inherent limitations of native peptides and small molecules.[1][2][3][4]

This guide is intended for researchers, scientists, and drug development professionals who seek to harness the transformative potential of NPAAs. It is not a rigid instruction manual, but rather a technical exploration into the "why" and "how" of their application. We will delve into the strategic advantages conferred by these unique molecular scaffolds, dissect the experimental workflows for their incorporation and evaluation, and examine real-world case studies that underscore their therapeutic impact. As we navigate this exciting frontier, it will become clear that NPAAs are not merely esoteric chemical curiosities, but essential tools for the modern drug discovery alchemist.

The Strategic Imperative for NPAAs: Rewriting the Rules of Drugability

Peptide-based therapeutics, in their native form, often exhibit high potency and target selectivity, a direct consequence of their evolution as biological signaling molecules.[2] However, their journey from a promising lead to a viable therapeutic is fraught with challenges, primarily their susceptibility to enzymatic degradation and poor pharmacokinetic profiles.[2][3] This is where the strategic incorporation of NPAAs becomes a game-changer.

The fundamental advantage of NPAAs lies in their structural diversity, which allows for the fine-tuning of a molecule's physicochemical properties. By introducing modifications to the side chain, the backbone, or the stereochemistry of an amino acid residue, we can fundamentally alter its interaction with biological systems.[2][5]

Key Advantages of NPAA Incorporation:

  • Enhanced Proteolytic Stability: The peptide bonds of natural L-amino acids are readily recognized and cleaved by proteases. Introducing NPAAs, such as D-amino acids, N-methylated amino acids, or β-amino acids, creates a steric shield or alters the peptide backbone in a way that is no longer recognized by these enzymes.[6] This dramatically increases the in vivo half-life of the therapeutic.

  • Improved Pharmacokinetic Profile: NPAAs can be used to modulate a peptide's solubility, lipophilicity, and ability to bind to plasma proteins like albumin.[7][8] This allows for a longer circulation time and a more favorable dosing regimen.

  • Increased Potency and Selectivity: The unique side chains and conformational constraints imposed by NPAAs can lead to a more precise fit with the target receptor, enhancing binding affinity and potency.[9] This can also improve selectivity for the target receptor over off-target proteins, reducing the potential for side effects.

  • Conformational Control: NPAAs can be used to induce or stabilize specific secondary structures, such as α-helices or β-turns, which are often critical for biological activity.[5] This pre-organization of the peptide into its bioactive conformation can lead to a significant increase in potency.

The following diagram illustrates the logical relationship between the challenges of native peptides and the solutions offered by NPAA incorporation.

G Overcoming Native Peptide Limitations with NPAAs cluster_challenges Challenges of Native Peptides cluster_solutions NPAA-Mediated Solutions C1 Rapid Proteolytic Degradation S1 Enhanced Proteolytic Resistance C1->S1 Steric hindrance & backbone modification C2 Poor Bioavailability S2 Improved Pharmacokinetics C2->S2 Modulation of lipophilicity & solubility C3 Low in vivo Stability S3 Increased Half-life C3->S3 Increased plasma protein binding S1->S3 S2->S3 S4 Conformational Stabilization S4->S2 G Fmoc-SPPS Workflow for NPAA Incorporation Start Start with Fmoc-protected amino acid on resin Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple next Fmoc-NPAA (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotection Next amino acid Cleavage Cleavage from resin and side-chain deprotection (TFA) Repeat->Cleavage Final amino acid Purification Purification (HPLC) Cleavage->Purification End Characterized NPAA-containing peptide Purification->End

Caption: Cyclical workflow of Fmoc-Solid Phase Peptide Synthesis.

Validation and Characterization: Ensuring Quality and Efficacy

The synthesis of an NPAA-containing peptide is only the first step. Rigorous validation and characterization are essential to ensure the quality of the synthetic product and to quantify the impact of the NPAA incorporation on its biological properties.

Physicochemical Characterization

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools for the characterization of synthetic peptides. [10][11]

  • Reverse-Phase HPLC (RP-HPLC): This technique is used to assess the purity of the crude peptide and to purify it to the desired level. The retention time of the peptide can also provide information about its hydrophobicity. [11]* Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized peptide, verifying that the correct amino acid sequence has been assembled. [10]

In Vitro Stability Assays

A key rationale for incorporating NPAAs is to enhance proteolytic stability. In vitro protease stability assays are a straightforward and effective way to evaluate this.

Representative Protocol for In Vitro Protease Stability Assay:

  • Preparation of Solutions:

    • Prepare a stock solution of the peptide in a suitable buffer.

    • Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or a mixture of proteases found in serum).

  • Incubation:

    • Incubate the peptide solution with the protease solution at a physiological temperature (37°C).

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching the Reaction:

    • Stop the enzymatic reaction in each aliquot by adding a quenching agent, such as a strong acid (e.g., TFA) or a protease inhibitor. [12]

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Quantify the amount of intact peptide remaining at each time point by measuring the peak area.

    • Plot the percentage of intact peptide versus time to determine the degradation rate and half-life. [13]

Functional Assays

The ultimate goal of incorporating NPAAs is to improve the therapeutic properties of the peptide. Therefore, it is crucial to assess the impact of the modification on the peptide's biological activity. The specific functional assays will depend on the therapeutic target and mechanism of action, but may include:

  • Receptor Binding Assays: To determine the binding affinity (e.g., Kd or IC50) of the peptide to its target receptor.

  • Cell-Based Assays: To measure the functional activity of the peptide in a cellular context (e.g., stimulation of a signaling pathway, inhibition of cell proliferation).

  • In Vivo Studies: To evaluate the pharmacokinetic profile, efficacy, and safety of the NPAA-containing peptide in an animal model.

The following diagram outlines a typical workflow for the discovery and optimization of NPAA-containing peptide therapeutics.

G Drug Discovery Workflow for NPAA-Containing Peptides Start Target Identification & Validation Lead_ID Lead Peptide Identification (e.g., from natural ligand or library screening) Start->Lead_ID NPAA_Design NPAA Incorporation Strategy Design Lead_ID->NPAA_Design Synthesis Solid-Phase Peptide Synthesis of Analogs NPAA_Design->Synthesis Purification Purification & Characterization (HPLC/MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (Stability, Binding, Functional Assays) Purification->In_Vitro_Screening SAR Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR Lead_Opt Lead Optimization (Iterative Design & Synthesis) SAR->Lead_Opt Lead_Opt->Synthesis Iterate In_Vivo In Vivo Studies (Pharmacokinetics & Efficacy) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: Iterative workflow for NPAA-peptide drug discovery.

Case Studies: NPAAs in Action

The theoretical advantages of NPAAs are compelling, but their true value is demonstrated in their successful application in FDA-approved drugs.

Case Study 1: Semaglutide (Ozempic®, Rybelsus®, Wegovy®)

Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes and obesity. [7]Native GLP-1 has a very short half-life of only 1-2 minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). [7][8]The developers of semaglutide made several key modifications to the native GLP-1 sequence, including the incorporation of a non-proteinogenic amino acid, to overcome this limitation.

  • NPAA Incorporation: The alanine at position 8 of GLP-1 was replaced with 2-aminoisobutyric acid (Aib) . [10][14]* Mechanism of Action: The bulky methyl groups of Aib provide steric hindrance that prevents the binding and cleavage of the peptide by DPP-4. [7]* Therapeutic Benefit: This single NPAA substitution, in combination with other modifications that promote albumin binding, dramatically increases the half-life of semaglutide to approximately 7 days, allowing for once-weekly administration. [7][8] Quantitative Impact of NPAA Incorporation in GLP-1 Analogs:

PeptideKey ModificationsIn Vivo Half-life
Native GLP-1None~1-2 minutes [7][8]
LiraglutideFatty acid acylation, Arg34 substitution~13 hours [8][15]
SemaglutideAib8 substitution , fatty acid acylation, Arg34 substitution~165 hours (7 days) [8][14]
Case Study 2: Cyclosporine

Cyclosporine is a cyclic undecapeptide that is widely used as an immunosuppressant to prevent organ transplant rejection. [16]Its structure is a testament to the power of NPAAs in creating potent and stable therapeutics.

  • NPAA Content: Cyclosporine contains several non-proteinogenic amino acids, including D-alanine , α-aminobutyric acid , and the unique (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) . [2][17]It also features extensive N-methylation of the peptide backbone. [17]* Mechanism of Action: The complex, constrained cyclic structure conferred by the NPAAs and N-methylation is crucial for its ability to bind to its intracellular target, cyclophilin, and subsequently inhibit calcineurin, a key enzyme in the T-cell activation pathway. [2]* Therapeutic Benefit: The incorporation of these NPAAs results in a molecule with high oral bioavailability and a relatively long half-life, making it an effective oral immunosuppressant. [16] The following diagram depicts the signaling pathway of GLP-1 and the mechanism by which semaglutide enhances its action.

G Mechanism of Action of Semaglutide cluster_glp1 GLP-1 Receptor Signaling cluster_dpp4 DPP-4 Degradation cluster_semaglutide Semaglutide's Advantage GLP1 GLP-1 / Semaglutide GLP1R GLP-1 Receptor GLP1->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates GastricEmptying Gastric Emptying GLP1R->GastricEmptying Slows Appetite Appetite GLP1R->Appetite Reduces cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Stimulates Glucagon Glucagon Secretion PKA->Glucagon Inhibits Native_GLP1 Native GLP-1 DPP4 DPP-4 Enzyme Native_GLP1->DPP4 Substrate for Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degrades to Semaglutide Semaglutide (with Aib) DPP4_blocked DPP-4 Enzyme Semaglutide->DPP4_blocked Resistant to

Caption: GLP-1 signaling pathway and semaglutide's resistance to DPP-4.

Future Horizons: The Expanding Universe of NPAAs

The field of non-proteinogenic amino acids in drug discovery is continually evolving, driven by advances in synthetic chemistry and a deeper understanding of molecular biology. The future holds exciting prospects for the even more sophisticated use of these powerful building blocks.

  • Expansion of the NPAA Toolkit: The development of novel synthetic methods will continue to expand the repertoire of available NPAAs, offering an even greater diversity of chemical functionalities to explore. [18]* Computational Design: Advances in computational chemistry and machine learning will enable the more rational design of NPAA-containing peptides with optimized properties, reducing the need for extensive empirical screening. [19]* Novel Therapeutic Modalities: NPAAs are being explored for use in a wide range of therapeutic modalities beyond traditional peptides, including antibody-drug conjugates, peptidomimetics, and engineered proteins.

Conclusion: A New Era of Rational Drug Design

Non-proteinogenic amino acids have transcended their "unnatural" label to become indispensable tools in the modern drug discovery arsenal. Their ability to address the fundamental limitations of native peptides has paved the way for a new generation of more stable, potent, and convenient therapeutics. As our ability to synthesize and incorporate these unique building blocks with ever-increasing precision continues to grow, so too will their impact on human health. The journey beyond the canonical twenty has only just begun, and the future of rational drug design is bright with the promise of these remarkable molecules.

References

  • How to Write a Technical White Paper (2026 Guide). (2026, January 8). Venngage. [Link]

  • Semaglutide vs GLP-1: Key Differences Explained. Fella Health. [Link]

  • Writing Technical White Papers Guide. Launch Team. [Link]

  • What Is a White Paper? Types, Examples and How to Create One. (2023, April 18). TechTarget. [Link]

  • Drug Discovery Process. SciSpace. [Link]

  • Complete Step-by-Step Guide to Making a White Paper: Strategies and Tips. (2024, September 24). Accionmk. [Link]

  • Peptide Optimization. JPT. [Link]

  • How to Write a White Paper. [Link]

  • Structure and half-lives of native human GLP-1, liraglutide and... ResearchGate. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020, September 18). Amino Acids, 52(10-12), 1207-1230. [Link]

  • Cyclosporine. [Link]

  • New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). [Link]

  • Therapeutic Peptides Workflow Resource Guide. Agilent. [Link]

  • Drug Pipeline Diagram. SciSpace. [Link]

  • Semaglutide seems to be more effective the other GLP-1Ras. Holst. [Link]

  • Top 10 Drug Discovery Process Flow Chart PowerPoint Presentation Templates in 2026. [Link]

  • Oral Semaglutide: A Review of the First Oral Glucagon-Like Peptide 1 Receptor Agonist. [Link]

  • neoral. accessdata.fda.gov. [Link]

  • Pharmacokinetics of cyclosporine G in patients with renal failure. (1988). Clinical Pharmacology & Therapeutics, 44(6), 658-664. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Drug Development Process Flowchart. (2022, May 16). EdrawMax Template. [Link]

  • Dot Language Graphviz. [Link]

  • GraphViz Examples and Tutorial. [Link]

  • Graphviz tutorial. (2021, January 14). YouTube. [Link]

  • Schematic flow chart summarizing the process of drug discovery and the... ResearchGate. [Link]

  • A Review of the Pharmacokinetics of Cyclosporin. (2022, November 15). IJFMR, 4(6). [Link]

  • caseywatts/graphviz-tutorial: how do I graphviz? oh I see! GitHub. [Link]

  • [Full text] Pharmacokinetic Disposition Difference Between Cyclosporine and Voclos. (2020, July 1). CPAA, 1195-1207. [Link]

  • Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs). (2024, February 25). StatPearls. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020, September 18). Amino Acids, 52(10-12), 1207-1230. [Link]

  • (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020, September 5). ResearchGate. [Link]

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023, August 17). Antibiotics, 12(8), 1318. [Link]

  • Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Molecules, 24(19), 3504. [Link]

  • F Lewis Dot Symbols: Mastering Electron Architecture to Decode Chemical Behavior. (2026, February 25). [Link]

  • Dot & Cross Diagrams | GCSE Chemistry Revision. Shalom Education. [Link]

  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. (2021, May 4). Frontiers in Molecular Biosciences, 8. [Link]

  • Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. (2022, March 8). International Journal of Molecular Sciences, 23(6), 2946. [Link]

  • In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties. (2018, June 14). Frontiers in Chemistry, 6. [Link]

  • Dot-&-Cross Diagrams (Cambridge (CIE) AS Chemistry): Revision Note. (2025, June 18). Save My Exams. [Link]

  • Drawing dot structures (video). Khan Academy. [Link]

  • How to Draw Lewis Dot Diagrams & Examples – HSC Chemistry. Science Ready. [Link]

  • Physicochemical Heuristics for Identifying High Fidelity, Near-Native Structural Models of Peptide/MHC Complexes. (2022, April 24). Frontiers in Molecular Biosciences, 9. [Link]

  • Ranking protein-peptide binding affinities with protein language models. (2024, November 15). bioRxiv. [Link]

  • Peptides and Peptide Analogs to Inhibit Protein-Protein Interactions. (2025, August 9). ResearchGate. [Link]

Sources

Methyl 3-methoxy-2-(methylamino)propanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Methodology, and Application in Peptidomimetics

Executive Summary & Molecular Identity

Methyl 3-methoxy-2-(methylamino)propanoate is a highly specialized derivative of the amino acid Serine. Structurally, it represents a fully methylated serine core , featuring methylation at the nitrogen (N-Me), oxygen (O-Me), and carboxyl group (methyl ester).

In drug discovery, this molecule serves as a critical building block for peptidomimetics . Its specific substitution pattern confers resistance to proteolytic degradation and alters the hydrogen-bonding potential of peptide backbones, making it a valuable tool for modulating the pharmacokinetic properties of peptide-based therapeutics.

1.1 Core Identity Data
ParameterTechnical Specification
IUPAC Name This compound
Common Synonyms N,O-Dimethylserine methyl ester; N-Me-O-Me-Ser-OMe
CAS Number 7752-32-1 (Free base)
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
SMILES CNC(=O)OC (L-isomer)
InChI Key AYRDGXXRMCPALV-UHFFFAOYSA-N
1.2 Structural Taxonomy (Graphviz Visualization)

The following diagram deconstructs the molecule into its functional pharmacophores, highlighting the impact of each methylation site on chemical behavior.

MolecularStructure Core Propanoate Backbone (3-Carbon Chain) N_Me N-Methyl Group (Increases Lipophilicity, Blocks H-Bond Donor) Core->N_Me C2 Position O_Me O-Methyl Group (Ether Linkage, Metabolic Stability) Core->O_Me C3 Position Ester Methyl Ester (C-Terminus Protection, Prodrug Moiety) Core->Ester C1 Position

Figure 1: Structural deconstruction of this compound illustrating functional modifications to the serine backbone.[1][2][3]

Physicochemical Properties

Understanding the physical behavior of this molecule is prerequisite to its use in organic synthesis. The N-methylation significantly lowers the boiling point compared to its non-methylated parent due to the removal of hydrogen bond donors.

PropertyValue / PredictionExperimental Note
Physical State Colorless to pale yellow oilHygroscopic; often handled as HCl salt (Solid).
Boiling Point ~175°C (Predicted)Distillable under reduced pressure.
Density 0.98 - 1.02 g/cm³Denser than aliphatic amines due to oxygen content.
pKa (Amine) ~7.8 - 8.2Slightly lower than Serine due to inductive effect of O-Me.
LogP -0.5 (Approx)More lipophilic than Serine (LogP -3.0), improving membrane permeability.
Solubility High: MeOH, DCM, WaterMiscible in polar organic solvents.
Synthetic Methodology

Rationale: While direct alkylation of serine is possible, it often leads to racemization or over-alkylation (quaternary ammonium salts). The protocol below utilizes a reductive amination approach on a protected serine derivative to ensure chiral integrity and mono-methylation.

3.1 Reaction Pathway

The synthesis proceeds from L-Serine methyl ester hydrochloride.[2]

SynthesisPathway Start L-Serine Methyl Ester HCl (Starting Material) Step1 1. N-Boc Protection (Boc2O, Et3N) Start->Step1 Protect Amine Step2 2. O-Methylation (MeI, Ag2O or NaH) Step1->Step2 Ether Formation Step3 3. N-Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Remove Boc Step4 4. N-Methylation (Reductive Amination: HCHO, NaBH3CN) Step3->Step4 Intro N-Me Product This compound (Target) Step4->Product Purify

Figure 2: Step-wise synthetic workflow designed to preserve stereochemistry at the alpha-carbon.

3.2 Detailed Protocol (Self-Validating)

Phase A: O-Methylation (The Critical Step) Note: Standard Williamson ether synthesis using strong bases (NaH) can cause racemization at the alpha-carbon. The Silver Oxide (Ag₂O) method is preferred for chiral substrates.

  • Reagents: N-Boc-L-Serine Methyl Ester (1.0 eq), Methyl Iodide (MeI, 5.0 eq), Silver(I) Oxide (Ag₂O, 2.0 eq).

  • Solvent: Acetonitrile (ACN) or DMF (Dry).

  • Procedure:

    • Dissolve N-Boc-Ser-OMe in ACN under Nitrogen atmosphere.

    • Add MeI followed by Ag₂O.

    • Stir at room temperature for 24-48 hours. Validation: Monitor via TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting material.

    • Filter through Celite to remove silver salts. Concentrate in vacuo.

Phase B: N-Methylation (Reductive Amination)

  • Reagents: O-Methyl-Serine Methyl Ester (Free base), Formaldehyde (37% aq, 1.2 eq), NaBH₃CN (1.5 eq), Acetic Acid (catalytic).

  • Procedure:

    • Dissolve the amine in MeOH. Add Formaldehyde.[4] Stir for 30 mins to form the imine.

    • Add NaBH₃CN portion-wise.

    • Stir for 4-12 hours.

    • Quench: Add saturated NaHCO₃. Extract with DCM.

    • Purification: Silica gel chromatography (DCM:MeOH gradient).

Analytical Characterization

To validate the identity of C₆H₁₃NO₃ , the following spectral signatures must be confirmed.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.75 (s, 3H): Methyl ester protons (-COOCH₃ ).

    • δ 3.35 (s, 3H): Methoxy protons (-OCH₃ ).

    • δ 2.45 (s, 3H): N-Methyl protons (-NCH₃ ).

    • δ 3.50-3.65 (m, 2H): Beta-protons (-CH-CH₂ -OMe).

    • δ 3.20 (t, 1H): Alpha-proton (-CH -COOMe).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated 148.17; Observed 148.2.

    • Fragment 88 m/z: Characteristic loss of the ester group (-COOMe).

Applications in Drug Development

This molecule is not merely a reagent; it is a conformational constraint tool .

  • Proteolytic Stability: The N-methyl group eliminates the amide proton, preventing proteases (like chymotrypsin) from recognizing the scissile bond.

  • Beta-Sheet Disruption: In peptide synthesis, incorporating this residue disrupts aggregation and beta-sheet formation, improving the solubility of hydrophobic peptides.

  • Blood-Brain Barrier (BBB) Permeability: The dual methylation (N and O) masks polar donors, significantly increasing the molecule's ability to cross the BBB via passive diffusion.

References
  • National Center for Biotechnology Information (PubChem). (2023). Compound Summary for C6H13NO3 (Isomeric Data). Retrieved from [Link]

  • Cheméo. (2023). Chemical Properties of Serine Derivatives. Retrieved from [Link]

Sources

Strategic Utilization of Serine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Introduction: The Chiral Hub of Drug Discovery

L-Serine is more than a proteinogenic amino acid; it is the "Swiss Army Knife" of the chiral pool. Its structural uniqueness lies in the coexistence of a nucleophilic primary hydroxyl group, an amine, and a carboxylic acid around a chiral center. For the medicinal chemist, serine offers three distinct strategic avenues:

  • The Scaffold: A precursor for chiral synthons (e.g., Garner’s aldehyde) to build complex natural products and peptidomimetics.

  • The Warhead: A target for covalent inhibitors (serine hydrolases) or a carrier for electrophilic traps.

  • The Mimetic: A structural template for signaling molecules like sphingosine-1-phosphate (S1P) and phosphoserine.

This guide moves beyond basic textbook definitions to explore the practical causality of serine manipulation, focusing on preventing racemization, optimizing protecting group strategies, and designing mechanism-based inhibitors.

Serine as a Pharmacophore & Warhead

Targeting Serine Hydrolases

Serine hydrolases (proteases, lipases, esterases) utilize a conserved catalytic triad (Ser-His-Asp). The nucleophilic serine hydroxyl attacks the substrate's carbonyl, forming a transient acyl-enzyme intermediate.

Medicinal Chemistry Strategy: To inhibit these enzymes, we design "suicide substrates" or transition-state analogs that trap the catalytic serine in a stable covalent bond.

  • Electrophilic Warheads: Boronic acids (e.g., Bortezomib), chloromethyl ketones, and fluorophosphonates.

  • Mechanism: The inhibitor mimics the natural substrate. The catalytic serine attacks the electrophile, but unlike the natural peptide bond, the resulting adduct cannot be hydrolyzed by water, permanently disabling the enzyme.

Visualization: Covalent Inhibition Mechanism

The following diagram illustrates the kinetic trap mechanism utilized by covalent serine protease inhibitors.

SerineProteaseInhibition Enzyme Free Enzyme (Cat. Serine-OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis + Inhibitor Inhibitor Covalent Inhibitor (Electrophile) Inhibitor->Michaelis Transition Transition State Analog Michaelis->Transition Nucleophilic Attack Adduct Stable Acyl-Enzyme Adduct (Dead Enzyme) Transition->Adduct Covalent Bond Formation Adduct->Enzyme Hydrolysis (Blocked)

Figure 1: Kinetic mechanism of covalent serine protease inhibition. The inhibitor creates a stable adduct that resists hydrolysis, effectively removing the enzyme from the catalytic pool.

The Chiral Scaffold: Garner’s Aldehyde

The transformation of L-serine into Garner’s Aldehyde (N-Boc-N,O-isopropylidene-L-serinal) is a cornerstone reaction in asymmetric synthesis. It preserves the chiral center while providing a reactive aldehyde handle for chain extension (e.g., via Grignard or Wittig reactions).

The Racemization Challenge

The alpha-proton of N-protected amino aldehydes is acidic. Standard oxidation protocols (like Swern) often lead to racemization (10–20% ee loss) due to the basic conditions required for the elimination step.

The Solution (Causality):

  • Oxazolidine Ring: Tying the nitrogen and oxygen into a 5-membered ring (acetonide) restricts bond rotation and sterically shields the alpha-proton.

  • Dondoni’s Modification: When oxidizing the alcohol precursor to the aldehyde, replacing Triethylamine (Et3N) with the bulkier DIPEA (Hünig's base) during the Swern workup significantly reduces proton abstraction at the alpha-position, preserving optical purity (>98% ee).[1]

Case Study: Sphingosine-1-Phosphate (S1P) Modulators

Serine is the biosynthetic precursor to sphingolipids. This biological link allows serine derivatives to act as potent immunomodulators by targeting Sphingosine-1-Phosphate (S1P) receptors.

Fingolimod (FTY720)

Fingolimod is a structural analog of sphingosine, synthesized to treat Multiple Sclerosis.[2][3][4]

  • Mechanism: It is a pro-drug. In vivo, it is phosphorylated by sphingosine kinase 2.[5] The resulting phosphate mimics S1P, binding to S1P receptors (S1P1,3,4,[4]5) on lymphocytes.[2][6] This induces receptor internalization, effectively "trapping" lymphocytes in lymph nodes and preventing them from attacking the CNS.[4][6]

  • Structural Homology: The 2-amino-1,3-propanediol headgroup of Fingolimod is directly superimposable on the serine headgroup.

Visualization: Fingolimod Pathway

FingolimodPathway Fingolimod Fingolimod (FTY720) (Pro-drug) FingolimodP Fingolimod-Phosphate (Active Mimetic) Fingolimod->FingolimodP Phosphorylation SphK2 Sphingosine Kinase 2 SphK2->FingolimodP S1PR S1P Receptor (S1P1) FingolimodP->S1PR High Affinity Binding Lymphocyte Lymphocyte Sequestration (Lymph Nodes) S1PR->Lymphocyte Receptor Internalization CNS Reduced CNS Inflammation Lymphocyte->CNS Therapeutic Effect

Figure 2: Mechanism of Action for Fingolimod.[5] The drug hijacks the serine-dependent sphingolipid signaling pathway.

Experimental Protocols

Protocol A: Synthesis of Garner’s Aldehyde (Dondoni Modification)

Objective: Synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate without racemization.

Reagents:

  • N-Boc-L-Serine methyl ester

  • 2,2-Dimethoxypropane (DMP)[1][7]

  • BF3[8][7]·Et2O (Catalyst)

  • DIBAL-H (Reduction)[1]

  • Oxalyl chloride / DMSO (Swern)

  • DIPEA (Critical Base)

Step-by-Step Methodology:

  • Acetonide Formation (Protection):

    • Dissolve N-Boc-L-Serine methyl ester in acetone/benzene.

    • Add DMP and catalytic BF3[7]·Et2O. Stir at RT until TLC shows conversion to the oxazolidine.

    • Why: This locks the conformation and protects both the amine and hydroxyl groups simultaneously.

  • Reduction to Alcohol:

    • Cool the oxazolidine ester solution to -78°C under Argon.

    • Add DIBAL-H (2 equiv) dropwise.

    • Control: Do not allow temperature to rise above -70°C to prevent ring opening.

    • Quench with methanol and Rochelle's salt. Isolate the intermediate alcohol (Garner's Alcohol).

  • Swern Oxidation (The Critical Step):

    • To oxalyl chloride in DCM at -78°C, add DMSO dropwise. Stir 15 min.

    • Add Garner's Alcohol (dissolved in DCM) slowly. Stir 30 min.

    • Add DIPEA (3-4 equiv) dropwise. Note: Use DIPEA instead of Et3N to minimize alpha-proton abstraction.

    • Allow to warm to -10°C over 1 hour.

    • Quench with water and extract.

Validation:

  • 1H NMR: Check for the aldehyde proton (~9.5 ppm) and the absence of the alcohol.

  • Chiral HPLC: Compare against a racemic standard. Expected ee > 98%.

Protocol B: Data Summary of Serine Protecting Groups
Protecting GroupStability (Acid)Stability (Base)Removal ConditionSuitability for Serine
Boc (t-Butyloxycarbonyl) Low (Cleaves)HighTFA or HCl/DioxaneExcellent. Prevents N-acylation side reactions.
Fmoc (Fluorenylmethoxycarbonyl) HighLow (Cleaves)Piperidine (20%)Good for solid-phase synthesis; avoids acid steps.
Acetonide (N,O-isopropylidene) LowHighLewis Acid / Aqueous AcidBest for Garner's Aldehyde. Locks conformation.
TBDMS (Silyl Ether) ModerateModerateTBAF (Fluoride)Useful for protecting the side-chain -OH specifically.

References

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link

  • Dondoni, A., & Perrone, D. (2004). Synthesis of N-Boc-L-Serinal Acetonide (Garner's Aldehyde).[7][9] Organic Syntheses, 77, 64. Link

  • Brinkmann, V., et al. (2002). FTY720: alteration of lymphocyte traffic for treatment of autoimmune disease. Nature Reviews Drug Discovery, 1, 824–825. Link

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Link

  • Rogerson, D. T., et al. (2015). Efficient genetic encoding of phosphoserine and its nonhydrolyzable analog.[10][11] Nature Chemical Biology, 11, 496–503. Link

Sources

Beta-amino acid ester derivatives literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Application of Beta-Amino Acid Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-amino (β-amino) acids and their ester derivatives are non-proteinogenic building blocks of immense interest in medicinal chemistry and materials science.[1][2][3] Characterized by an additional carbon atom in their backbone compared to their α-amino acid counterparts, they confer unique structural and physiological properties to molecules into which they are incorporated.[4][5][6] This guide provides a comprehensive overview of the core synthetic methodologies for preparing β-amino acid esters, including classical, asymmetric, and biocatalytic approaches. It delves into their structural properties and explores their critical applications in drug development as peptidomimetics with enhanced proteolytic stability and in the creation of functional polymers for advanced drug and gene delivery systems.[4][7][8] Detailed experimental protocols and comparative data are presented to offer field-proven insights for researchers and drug development professionals.

Introduction: The Significance of the Beta-Amino Acid Ester Scaffold

The therapeutic potential of many peptide-based drugs is often hampered by their poor metabolic stability, primarily due to rapid degradation by proteases.[4][9] A powerful strategy to overcome this limitation is the use of peptidomimetics, which involves incorporating non-natural amino acids to alter the peptide backbone.[4][5] β-amino acids are exemplary in this regard. The presence of an additional methylene group in their structure disrupts the typical peptide bond arrangement recognized by proteases, thereby conferring significant resistance to enzymatic hydrolysis.[4][][11]

Esterification of the carboxylic acid moiety further modulates the physicochemical properties of these building blocks, impacting their solubility, reactivity, and pharmacokinetic profiles.[12][13][14] These derivatives serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including antiviral, anticancer, antibacterial, and antifungal agents.[2][15][16] Furthermore, the polymerization of specific β-amino acid esters leads to the formation of Poly(β-amino esters) (PBAEs), a class of biodegradable and pH-responsive polymers with extensive applications in gene therapy and controlled drug release.[7][8][17][18]

This guide offers an in-depth exploration of the synthesis, properties, and applications of β-amino acid ester derivatives, designed to equip researchers with the foundational knowledge and practical methodologies required to harness the potential of this versatile chemical scaffold.

Core Synthetic Methodologies

The synthesis of β-amino acid esters can be achieved through several distinct pathways. The choice of method is often dictated by the desired stereochemistry, substrate scope, scalability, and the availability of starting materials.

Overview of Synthetic Pathways

The primary strategies for synthesizing β-amino acid esters involve either constructing the carbon backbone through C-C or C-N bond formation or modifying existing α-amino acid scaffolds.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product alpha_aa α-Amino Acids homologation Homologation (e.g., Arndt-Eistert) alpha_aa->homologation unsaturated_esters α,β-Unsaturated Esters conjugate_add Conjugate Addition (Aza-Michael) unsaturated_esters->conjugate_add imines Imines & Enolates mannich Mannich / Reformatsky Reactions imines->mannich alkenes Alkenes / Aziridines aminocarbonylation Aminocarbonylation / Carboxylation alkenes->aminocarbonylation beta_ester β-Amino Acid Ester homologation->beta_ester conjugate_add->beta_ester mannich->beta_ester aminocarbonylation->beta_ester

Caption: Major synthetic pathways to β-amino acid esters.

Classical Synthetic Approaches
  • Homologation of α-Amino Acids: The Arndt-Eistert synthesis is a reliable and well-established method for the one-carbon homologation of carboxylic acids.[1][19] This makes it particularly suitable for converting readily available N-protected α-amino acids into their β-amino acid counterparts, which can then be esterified. The process involves converting the α-amino acid to an acid chloride, reacting it with diazomethane to form a diazoketone, and then performing a Wolff rearrangement in the presence of an alcohol to yield the β-amino acid ester directly.[1]

  • Aza-Michael (Conjugate) Addition: This is a highly atom-economical method that involves the direct addition of a nitrogen nucleophile (like an amine or carbamate) to an α,β-unsaturated ester.[1][20] The reaction is often catalyzed by a Lewis acid or a base. This approach is powerful for its directness but requires careful control to prevent side reactions, such as double additions.[15]

  • Addition of Enolates to Imines: This category includes cornerstone reactions like the Mannich and Reformatsky reactions.

    • Mannich Reaction: A three-component reaction involving an amine, a non-enolizable aldehyde, and a compound with an acidic proton (like a silyl ketene acetal derived from an ester).[1][2][20] This method is highly versatile for creating substituted β-amino esters.

    • Reformatsky Reaction: Involves the addition of an organozinc enolate (derived from an α-halo ester) to an imine. This method is particularly useful for synthesizing β-amino esters with substitution at the α-position.

Asymmetric Synthesis Strategies

For applications in drug development, obtaining enantiomerically pure compounds is critical.[21][22][23] Asymmetric synthesis of β-amino acid esters is therefore a major focus of modern research.

  • Catalytic Asymmetric Synthesis: This is the most elegant approach, utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

    • Transition Metal Catalysis: Chiral complexes of rhodium, ruthenium, nickel, and palladium have been successfully employed in asymmetric hydrogenations of enamines, conjugate additions, and aminocarbonylations to produce chiral β-amino esters with high enantioselectivity.[2][24][25][26]

    • Organocatalysis: Small, chiral organic molecules (e.g., cinchona alkaloids, proline derivatives) have emerged as powerful catalysts for enantioselective Mannich and Michael reactions.[21][27] These methods avoid potentially toxic heavy metals and are often performed under mild conditions.

  • Enzymatic and Biocatalytic Methods: Enzymes offer unparalleled stereoselectivity under environmentally benign conditions. Lipases are particularly effective for the kinetic resolution of racemic β-amino acid esters.[23][28][29][30] In a typical resolution, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of both enantiomers in high optical purity.[29]

Comparative Analysis of Synthetic Methods

The selection of a synthetic route depends on a trade-off between stereocontrol, yield, cost, and scalability.

MethodKey AdvantagesKey LimitationsTypical Stereocontrol
Arndt-Eistert Homologation Utilizes readily available α-amino acids; stereochemistry is retained.[1][19]Use of hazardous diazomethane; multi-step process.[26]Excellent (if starting material is pure)
Aza-Michael Addition High atom economy; direct C-N bond formation.[1]Can be difficult to make asymmetric; potential for side products.[15]Variable; requires chiral catalyst/auxiliary
Asymmetric Mannich Reaction High convergence; can create multiple stereocenters.Requires pre-formation of imines or enolates.Good to Excellent
Enzymatic Kinetic Resolution Exceptional enantioselectivity (ee >99%); mild, green conditions.[28][29]Maximum theoretical yield is 50% for each enantiomer; requires screening of enzymes.Excellent
Catalytic Asymmetric Hydrogenation High efficiency and enantioselectivity.[2]Requires specialized catalysts and high-pressure equipment.Excellent

Applications in Drug Development and Materials Science

The unique properties of β-amino acid esters make them valuable in several high-impact areas.

Peptidomimetics and Enhanced Drug Stability

The primary application of chiral β-amino acids is in the design of peptidomimetics.[4][5][9] By replacing α-amino acids with their β-analogs, researchers can create peptides that adopt stable, predictable secondary structures (like helices and turns) while being resistant to degradation by peptidases.[1][4][16] This enhanced stability translates to a longer biological half-life and improved therapeutic efficacy.[][11]

G cluster_alpha α-Peptide cluster_beta β-Peptide (Peptidomimetic) a1 α-AA1 a2 α-AA2 a1->a2 a3 α-AA3 a2->a3 protease Protease Enzyme a2->protease degradation Rapid Degradation protease->degradation Cleavage b1 α-AA1 b2 β-AA2 Ester b1->b2 b3 α-AA3 b2->b3 protease_beta Protease Enzyme b2->protease_beta stability Enhanced Stability protease_beta->stability No Cleavage G cluster_workflow Enzymatic Resolution Workflow cluster_products Final Products start Racemic (R/S) β-Amino Ester reaction Add Lipase (e.g., CAL-B) + Buffer (H2O) + Organic Solvent (e.g., t-BuOMe) start->reaction incubation Incubate with Stirring (e.g., 45-60°C, 24-48h) reaction->incubation monitoring Monitor Reaction (Chiral HPLC/GC) incubation->monitoring monitoring->incubation < 50% conversion quench Quench & Workup (Filter enzyme, extract) monitoring->quench ~50% conversion separation Separation (Column Chromatography or Acid/Base Extraction) quench->separation product_S (S)-β-Amino Acid separation->product_S product_R Unreacted (R)-β-Amino Ester separation->product_R

Caption: Workflow for enzymatic kinetic resolution of a β-amino ester.

Materials:

  • Racemic β-amino carboxylic ester hydrochloride salt (1.0 eq)

  • Immobilized Lipase B from Candida antarctica (CAL-B) or Lipase from Burkholderia cepacia (lipase PSIM)

  • Tert-butyl methyl ether (t-BuOMe) or Isopropyl ether (iPr2O) as solvent

  • Triethylamine (Et3N) (1.0-1.2 eq)

  • Deionized Water (0.5-1.0 eq)

  • Dichloromethane (DCM) and saturated sodium bicarbonate solution for workup

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the racemic β-amino ester hydrochloride (1.0 eq) in the chosen organic solvent (e.g., iPr2O), add triethylamine (1.0-1.2 eq) and stir for 10 minutes at room temperature to liberate the free amine. [29]2. Add deionized water (0.5-1.0 eq) as the nucleophile for the hydrolysis reaction. [28]3. Add the immobilized lipase (typically 50-100% by weight of the substrate).

  • Heat the suspension to the optimal temperature for the enzyme (e.g., 45-60°C) and stir vigorously. [28][29]5. Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing the enantiomeric excess (ee) of the remaining ester and the formed acid using chiral HPLC or GC. The ideal endpoint is at or near 50% conversion to achieve the highest possible ee for both products.

  • Once ~50% conversion is reached, cool the reaction to room temperature and filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Transfer the filtrate to a separatory funnel. The unreacted ester can be separated from the amino acid product via acid/base extraction.

    • Extract the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the unreacted amino ester into the aqueous phase.

    • The amino acid product, being zwitterionic, may require careful pH adjustment to facilitate its separation. Alternatively, the solvent can be evaporated and the residue separated by column chromatography.

  • Isolation of Unreacted Ester: Neutralize the acidic aqueous layer with a base (e.g., NaHCO3) and extract with DCM. Dry the organic layers over Na2SO4, filter, and concentrate under reduced pressure to yield the enantioenriched ester. [29]9. Isolation of Product Acid: Process the appropriate layer from the initial workup to isolate the enantioenriched amino acid. [29] Self-Validation: The success of the resolution is confirmed by chiral HPLC/GC analysis, which should show high enantiomeric excess (ideally >95%) for both the recovered ester and the product acid. The chemical yields for each should approach the theoretical maximum of 50%. [29]

Conclusion and Future Outlook

Beta-amino acid ester derivatives stand as a cornerstone of modern medicinal chemistry and polymer science. The continuous development of novel synthetic methods, particularly in asymmetric catalysis and biocatalysis, has made a vast array of these chiral building blocks more accessible than ever. Their proven ability to enhance the metabolic stability and modulate the structural properties of peptides ensures their continued importance in the development of next-generation therapeutics. [4][5][] Future research will likely focus on several key areas:

  • Greener Synthesis: Expanding the use of biocatalysis and metal-free organocatalysis to reduce environmental impact and cost. [15][18][21]* Novel Polymer Architectures: Designing new PBAEs with advanced functionalities for highly targeted and responsive drug and gene delivery systems. [8][31]* Expanded Chemical Diversity: Developing methods to synthesize β-amino esters with more complex and diverse side chains to explore a wider range of chemical and biological space. [11][32] As our understanding of molecular recognition and disease pathology deepens, the rational design and synthesis of molecules incorporating β-amino acid ester derivatives will undoubtedly lead to the discovery of novel drugs and advanced materials with significant therapeutic impact. [16][33]

References

  • Forgó, P., & Forró, E. (2020). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules. [Link]

  • Zhang, N., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. [Link]

  • Li, P., et al. (2013). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. MDPI. [Link]

  • Juaristi, E., & Soloshonok, V. A. (2005). Chemical process synthesis of beta-amino acids and esters. PubMed. [Link]

  • Gu, P., & Asymmetric Catalytic Synthesis of γ-Unsaturated β-Amino Acid Derivatives. (n.d.). A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Derivatives. Scilit. [Link]

  • Moisă, M. E., et al. (n.d.). STEREOSELECTIVE ENZYMATIC SYNTHESIS OF β-AMINO ACID DERIVATIVES. Babeş-Bolyai University. [Link]

  • Pál, A., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. [Link]

  • Li, Y., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • Hoekstra, W. J., et al. (n.d.). Method for the preparation of a chiral-beta-amino ester.
  • Johnson, J. S. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Scholarly Repository. [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Sharma, A., et al. (2015). Enantioselective synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • van Rantwijk, F., & Sheldon, R. A. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

  • Hoekstra, W. J., et al. (n.d.). SYNTHESIS OF CHIRAL BETA AMINO ACIDS.
  • Fairlie, D. P., et al. (2002). Beta-amino acids: versatile peptidomimetics. PubMed. [Link]

  • Anderson, D. G., et al. (2006). Synthesis of Poly(β-amino ester)s with Thiol-Reactive Side Chains for DNA Delivery. Journal of the American Chemical Society. [Link]

  • Kaźmierczak-Barańska, J., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]

  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.[Link]

  • Ríos-Guerra, F., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Beilstein Journal of Organic Chemistry. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois. [Link]

  • ResolveMass Laboratories Inc. (2024). Introduction to Poly(β-amino esters): Structure and Properties. ResolveMass Laboratories Inc.[Link]

  • Liu, S., et al. (2019). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. University of Groningen research portal. [Link]

  • Batool, S., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris. [Link]

  • Hashem, M. S., et al. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Publishing. [Link]

  • Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ACS Publications. [Link]

  • Geng, P., et al. (2008). Synthesis, Transport and Pharmacokinetics of 5′-Amino Acid Ester Prodrugs of 1-β-d-Arabinofuranosylcytosine. Molecular Pharmaceutics. [Link]

  • Geng, P., et al. (2009). Synthesis, transport and pharmacokinetics of 5'-amino acid ester prodrugs of 1-beta-D-arabinofuranosylcytosine. PubMed. [Link]

  • Fairlie, D. P., et al. (2025). Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]

  • Lebrun, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ETH Zürich. [Link]

  • Bentham Science. (n.d.). β-Amino Acids: Versatile Peptidomimetics. Bentham Science. [Link]

  • ResearchGate. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]

  • Mandić, Z., & Nigović, B. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Acta Pharmaceutica. [Link]

  • ResearchGate. (2025). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

  • Waingeh, V., et al. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP. [Link]

  • Waingeh, V. F., et al. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]

  • Wilson, J. T., & Green, J. J. (2022). Poly(beta-amino esters): applications in immunology. Advanced Drug Delivery Reviews. [Link]

  • ResearchGate. (n.d.). Synthesis, Transport and Pharmacokinetics of 5 '-Amino Acid Ester Prodrugs of 1-beta-D-Arabinofuranosylcytosine. ResearchGate. [Link]

Sources

Methyl 3-methoxy-2-(methylamino)propanoate supplier and pricing

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the supply landscape, pricing analysis, and synthesis protocols for Methyl 3-methoxy-2-(methylamino)propanoate (CAS 7752-32-1).

Supply Chain, Synthesis, and Application in Drug Discovery[1]

Executive Summary

This compound (CAS 7752-32-1), also known as


-methyl-

-methylserine methyl ester
, is a specialized non-proteinogenic amino acid derivative.[1] It serves as a critical building block in the development of peptidomimetics , where its dual methylation (on nitrogen and oxygen) confers resistance to proteolytic degradation and alters the conformational space of peptide backbones.[1]

Due to its niche application, commercial availability is limited to "Make-to-Order" (MTO) or small-scale research catalogs.[1] Current market analysis indicates a high cost-per-gram exceeding $4,000 USD when extrapolated from milligram-scale pricing, driving many research programs to adopt in-house synthesis strategies.[1]

Chemical Profile & Specifications
PropertySpecification
IUPAC Name This compound
Common Name

-methyl-

-methylserine methyl ester
CAS Number 7752-32-1
Molecular Formula C

H

NO

Molecular Weight 147.17 g/mol
Physical State Colorless to pale yellow oil (hygroscopic)
Solubility Soluble in MeOH, DCM, THF; Moderate water solubility
Key Impurities Methyl 3-methoxypropionate (des-amino), Serine methyl ester (des-methyl)
Supply Chain & Pricing Analysis
3.1. Commercial Availability

This compound is not a commodity chemical.[2] It is classified as a Tier 3 Research Chemical , meaning it is rarely held in stock and usually synthesized upon request.[1]

  • Primary Suppliers: Specialized building block vendors such as BLD Pharm , Enamine , and WuXi AppTec (custom synthesis division).[1]

  • Lead Time: Typically 4–6 weeks for >1g quantities.

3.2. Cost Analysis (2025/2026 Estimates)

Pricing is non-linear and heavily dependent on purity requirements (chiral vs. racemic).[1]

QuantityEstimated Price (USD)Unit Cost (USD/g)Notes
50 mg $229.00$4,580Catalog price (High purity)
1 g $1,200 - $1,800$1,200Custom synthesis quote range
10 g $5,000 - $7,500$500Bulk discount threshold

Strategic Insight: For requirements exceeding 5 grams , in-house synthesis or outsourcing to a CRO for a dedicated batch is significantly more cost-effective than purchasing catalog amounts.[1]

Technical Synthesis Guide (The "Make" Strategy)

Given the high cost and scarcity, synthesizing this compound in-house is a viable strategy for drug discovery teams.[1] Below are two field-proven routes: a Chiral Route (for stereoselective applications) and a Racemic Route (for initial SAR screening).[1]

4.1. Synthesis Workflow Diagram

SynthesisPathways Start_Chiral L-Serine Methyl Ester (HCl Salt) Step1_Chiral 1. N-Trityl Protection (Trt-Cl, TEA) Start_Chiral->Step1_Chiral Step2_Chiral 2. O-Methylation (MeI, Ag2O) Step1_Chiral->Step2_Chiral Retains Chirality Step3_Chiral 3. N-Deprotection (TFA/DCM) Step2_Chiral->Step3_Chiral Step4_Chiral 4. N-Methylation (Reductive Amination) Step3_Chiral->Step4_Chiral Product Target: This compound Step4_Chiral->Product High Enantiomeric Excess Start_Racemic Methyl Acrylate Step1_Racemic 1. Bromination/Methoxylation (NBS, MeOH) Start_Racemic->Step1_Racemic Step2_Racemic 2. Amination (MeNH2, THF) Step1_Racemic->Step2_Racemic Step2_Racemic->Product Racemic Mixture

Caption: Figure 1. Dual synthesis pathways. The top Blue path preserves chirality for drug development; the bottom Red path is cost-effective for bulk racemic needs.

4.2. Protocol A: Stereoselective Synthesis (Targeting L-Isomer)

This route uses Silver Oxide (


)  mediated methylation to prevent racemization of the alpha-carbon, a common pitfall when using strong bases like NaH.[1]

Reagents:

  • L-Serine methyl ester hydrochloride (1.0 eq)[1]

  • Trityl chloride (Trt-Cl) (1.1 eq)[1]

  • Methyl Iodide (MeI) (Excess)[1]

  • Silver(I) Oxide (

    
    ) (2.0 eq)[1]
    
  • Sodium Cyanoborohydride (

    
    )[1][3]
    

Step-by-Step Methodology:

  • N-Protection: Dissolve L-Serine methyl ester in DCM. Add TEA (2.5 eq) and Trt-Cl (1.1 eq) at 0°C. Stir for 4h. The bulky Trityl group prevents N-methylation in the next step.

  • O-Methylation (The Critical Step):

    • Dissolve the N-Trityl-Ser-OMe in dry DMF.

    • Add

      
       (2.0 eq) and MeI (5.0 eq).[1]
      
    • Stir at room temperature for 24–48h. Note: Ag2O acts as a mild base and iodine scavenger, driving the reaction without deprotonating the alpha-carbon.[1] [1]

    • Filter through Celite to remove silver salts. Concentrate.

  • N-Deprotection: Treat with 1% TFA in DCM for 30 mins to remove the Trityl group. Neutralize with saturated

    
    .
    
  • N-Methylation:

    • Dissolve the

      
      -methyl-serine methyl ester in MeOH.
      
    • Add Formaldehyde (37% aq, 1.0 eq) and stir for 30 mins to form the imine.

    • Add

      
       (1.5 eq) and stir for 2h.
      
    • Purification: Flash chromatography (EtOAc/Hexane).[1]

4.3. Protocol B: Racemic Synthesis (Industrial/Bulk)

For applications where chirality is not a prerequisite (e.g., initial fragment screening), this route is 10x cheaper.[1]

  • Bromination-Methoxylation: React Methyl Acrylate with NBS in Methanol. This performs an electrophilic addition across the double bond, placing the Methoxy group at the beta-position and Bromine at the alpha-position.[1]

  • Displacement: Treat the intermediate (Methyl 2-bromo-3-methoxypropionate) with excess Methylamine (2M in THF) at 0°C. The amine displaces the bromide via

    
    .
    
  • Yield: Typically 40–60% overall.

Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, the following QC parameters are mandatory.

TestAcceptance CriteriaPurpose
1H NMR (CDCl3)

3.35 (s, 3H, OMe), 2.45 (s, 3H, NMe), 3.70 (s, 3H, COOMe)
Confirm structure and methylation sites.[1]
Chiral HPLC > 98% ee (Enantiomeric Excess)Critical for biological assays.[1] Use Chiralpak AD-H column.
Residual Silver < 10 ppmIf using Protocol A (Ag2O route). Toxic to biological assays.
Application in Drug Development

This molecule acts as a "conformationally constrained" serine surrogate.

  • Metabolic Stability: The

    
    -methyl group blocks the amide bond from enzymatic cleavage by peptidases.
    
  • Membrane Permeability: Capping both polar N and O termini with methyl groups significantly increases lipophilicity (

    
    ), improving blood-brain barrier (BBB) penetration.[1]
    
  • Alzheimer's Research: Analogs of this compound (e.g., 3-amino-1-propanesulfonic acid prodrugs) have been investigated for preventing amyloid aggregation [2].[1]

References
  • Synthesis of O-methyl-L-serine derivatives. Journal of Organic Chemistry. (1998). Method for mild O-methylation using Ag2O.

  • Methods, compounds, compositions and vehicles for delivering 3-amino-1-propanesulfonic acid. Google Patents. (2007).[1] Discusses amino acid prodrug strategies.

  • Organic Syntheses Procedure: Preparation of amino acid methyl esters. Organic Syntheses. General esterification protocols.

Sources

Engineering the Next Generation of Peptide Therapeutics: A Technical Guide to Novel Amino Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Mechanistic Imperative for Non-Canonical Architectures

For decades, peptide drug discovery has been constrained by the inherent limitations of the 20 proteinogenic building blocks. While 1 provide high target specificity, linear peptides synthesized from them suffer from poor gastrointestinal stability, rapid proteolytic degradation, and an inability to cross cell membranes[1]. Furthermore, the synthesis of long or hydrophobic sequences is frequently derailed by on-resin aggregation[2].

To overcome these barriers, the field has shifted toward the strategic incorporation of non-canonical amino acids (ncAAs). By introducing engineered intermediates—specifically pseudoproline dipeptides for synthesis optimization and olefinic ncAAs for structural locking—we can fundamentally alter both the thermodynamic behavior of the growing peptide chain and the pharmacokinetic profile of the final therapeutic[2].

Disrupting Aggregation: The Pseudoproline Dipeptide Strategy

Causality & Mechanism

During Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain often undergoes interchain hydrogen bonding, forming highly stable β-sheet aggregates. This creates massive steric hindrance, effectively shielding the N-terminal amine from incoming activated amino acids and dropping coupling efficiency to near zero[3].

3 solve this thermodynamic bottleneck. Derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys), these intermediates feature a reversibly protected oxazolidine or thiazolidine ring[3]. The cyclic structure imposes a severe conformational "kink" in the peptide backbone, favoring cis-amide bond formation over the standard trans configuration[3]. This physical kink disrupts the hydrogen bond network, preventing β-sheet formation, enhancing solvation, and restoring rapid acylation kinetics[4].

G A Standard SPPS (Linear Chain Elongation) B β-Sheet Aggregation (Steric Hindrance) A->B Sequence dependent C Insert Pseudoproline Dipeptide (Ser/Thr/Cys Oxazolidine) B->C Intervention D Backbone Kink Formation (Cis-Amide Favorability) C->D Mechanistic shift E Aggregation Disrupted (Enhanced Solvation) D->E Restores kinetics F High-Yield Peptide Cleavage E->F Final step

Mechanism of pseudoproline dipeptides in disrupting β-sheet aggregation during SPPS.

Self-Validating Protocol: Pseudoproline Insertion

Objective: Synthesize a highly hydrophobic 35-mer peptide prone to aggregation at residue 15.

  • Sequence Analysis & Selection: Identify a Ser, Thr, or Cys residue within the aggregation zone (e.g., positions 12-18). Select the corresponding pre-formed dipeptide (e.g., Fmoc-Leu-Thr(ΨMe,Me pro)-OH).

    • Causality: We use a pre-formed dipeptide because the oxazolidine ring creates intense steric hindrance at its own nitrogen. Attempting to couple the next amino acid directly to a resin-bound pseudoproline is kinetically unfavorable.

  • Coupling Reaction: Swell the resin in DMF. Add 3 equivalents of the pseudoproline dipeptide, activated with DIC/Oxyma Pure for 2 hours at room temperature.

  • Self-Validating Checkpoint 1 (Kaiser Test): Perform a Kaiser test. A yellow/colorless bead indicates complete coupling. A blue bead indicates free amines remain. Validation logic: If blue, the aggregation is too severe for standard coupling; re-couple using a highly reactive uronium salt (HATU/DIPEA) to force the reaction.

  • Self-Validating Checkpoint 2 (UV Monitoring): Monitor the subsequent Fmoc deprotection step via UV absorbance at 301 nm. Validation logic: A sharp, rapid UV peak confirms the pseudoproline successfully disrupted the β-sheet, restoring normal solvation. A broad, tailing peak indicates persistent aggregation.

  • Global Deprotection: Treat the resin with standard cleavage cocktail (TFA/TIS/H2O 95:2.5:2.5).

    • Causality: The highly acidic TFA simultaneously cleaves the peptide from the resin and hydrolyzes the oxazolidine ring, seamlessly restoring the native Ser/Thr/Cys residue without requiring a separate deprotection step[3].

Conformational Locking: Olefinic ncAAs and Peptide Stapling

Causality & Mechanism

Short linear peptides rarely maintain their bioactive α-helical conformations in aqueous solution, resulting in high entropic penalties upon target binding and rapid degradation by endogenous proteases[5].

To solve this, we utilize 5[5]. This technique replaces two non-interacting canonical amino acids with unnatural α-methyl, α-alkenyl amino acids (e.g., S5 and R8)[6]. Positioned at i, i+4 (one helical turn) or i, i+7 (two helical turns), these ncAAs are cross-linked via Ruthenium-catalyzed ring-closing metathesis (RCM)[5]. The α-methyl group restricts the backbone dihedral angles, pre-organizing the helix, while the covalent hydrocarbon bridge physically locks the conformation, shielding the amide backbone from proteolytic enzymes[5].

G N1 Design Target Sequence (Identify i, i+4 positions) N2 Incorporate Olefinic ncAAs (e.g., S5, R8) N1->N2 SPPS N3 On-Resin Ring-Closing Metathesis (Grubbs Catalyst) N2->N3 Metathesis N4 Hydrocarbon Cross-Link Formation (Covalent Staple) N3->N4 Cyclization N5 α-Helical Stabilization (Protease Resistance) N4->N5 Structural lock

Workflow for synthesizing all-hydrocarbon stapled peptides via ring-closing metathesis.

Self-Validating Protocol: On-Resin Peptide Stapling

Objective: Generate an i, i+4 stapled peptide targeting a protein-protein interaction (PPI) interface.

  • ncAA Incorporation: Synthesize the peptide via SPPS, incorporating Fmoc-(S)-2-(4'-pentenyl)alanine (S5) at positions i and i+4.

    • Causality: The α-methyl group of S5 creates significant steric bulk. Standard DIC/Oxyma coupling will fail. You must use highly efficient coupling reagents (HATU/HOAt) and extend coupling times to 3 hours to ensure complete acylation.

  • Resin Preparation: Wash the resin extensively with 1,2-dichloroethane (DCE) and bubble with argon gas for 15 minutes.

    • Causality: DCE provides optimal swelling for polystyrene-based resins while remaining completely inert to the ruthenium catalyst. Argon purging removes oxygen, which would rapidly deactivate the metathesis catalyst.

  • Ring-Closing Metathesis (RCM): Add a 10 mM solution of Grubbs I catalyst in DCE to the resin. React for 2 hours at room temperature under argon. Repeat this step once with fresh catalyst.

  • Self-Validating Checkpoint (Micro-cleavage & LC-MS): Withdraw a 5 mg aliquot of resin. Cleave the peptide using a micro-TFA cocktail (100 µL) for 1 hour. Precipitate in cold ether, dissolve in ACN/H2O, and analyze via LC-MS.

    • Validation logic: The metathesis reaction releases one molecule of ethylene gas. The LC-MS must show a precise mass shift of [M - 28.05] Da compared to the linear precursor. If the unshifted mass [M] is still present, the cyclization is incomplete. Do not proceed to global cleavage; instead, re-swell the bulk resin in DCE and perform a third Grubbs catalyst treatment.

Quantitative Synthesis Metrics

The integration of novel amino acid intermediates fundamentally alters the yield, purity, and biophysical properties of the resulting peptides. The table below summarizes the expected quantitative shifts when transitioning from canonical SPPS to advanced ncAA methodologies.

Analytical MetricCanonical SPPS (Difficult Sequence)Pseudoproline-Assisted SPPSHydrocarbon Stapled Peptide
Average Coupling Efficiency < 70% (Post-aggregation)> 98% (Maintained throughout)> 95% (Requires HATU activation)
Crude Purity (HPLC) 10% - 30%75% - 90%60% - 85%
Solution Helicity (CD Spectroscopy) < 15% (Random Coil)N/A (Linear post-cleavage)> 80% (Locked α-helix)
Proteolytic Half-Life (Serum) 5 - 15 Minutes5 - 15 Minutes12 Hours to > 3 Days
Cell Membrane Permeability NegligibleNegligibleHigh (Targeting intracellular PPIs)

Conclusion

The transition from canonical peptides to engineered peptidomimetics is no longer optional for modern drug discovery; it is a structural necessity. By leveraging pseudoproline dipeptides, chemists can bypass the thermodynamic dead-ends of β-sheet aggregation, enabling the synthesis of previously "impossible" sequences[4]. Simultaneously, the use of olefinic unnatural amino acids for hydrocarbon stapling addresses the fundamental pharmacokinetic flaws of linear peptides, unlocking intracellular targets that were historically deemed undruggable[7]. Mastery of these novel intermediates, validated through rigorous in-process analytical checkpoints, is the defining hallmark of advanced peptide engineering.

References

  • Title: Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield Source: ChemPep URL
  • Title: Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis Source: Merck Millipore URL
  • Title: Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids Source: ResearchGate / Chimia URL
  • Title: Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery Source: ACS Medicinal Chemistry Letters URL
  • Title: Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction Source: RHHZ URL
  • Title: Designing stapled peptides to inhibit protein-protein interactions Source: Edinburgh Research Explorer URL
  • Title: Hydrocarbon Stapled & Constrained Peptides Source: AnaSpec URL

Sources

Methodological & Application

Reaction conditions for hydrolysis of methyl 3-methoxy-2-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Hydrolysis of Methyl 3-methoxy-2-(methylamino)propanoate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the hydrolysis of this compound to its corresponding carboxylic acid, 3-methoxy-2-(methylamino)propanoic acid. This guide delves into the underlying chemical principles, offers detailed, field-proven protocols, and discusses critical process optimization parameters.

Introduction: The Scientific Imperative

The hydrolysis of this compound is a critical deprotection step in synthetic chemistry, particularly in the synthesis of specialized amino acid derivatives that serve as building blocks for pharmaceuticals and other bioactive molecules. The successful and clean conversion of the methyl ester to the free carboxylic acid is paramount for subsequent reactions, such as amide bond formation. This guide explores the primary methodologies for achieving this transformation: base-catalyzed saponification and acid-catalyzed hydrolysis, providing a framework for rational selection and execution.

Foundational Chemical Principles

The conversion of an ester to a carboxylic acid is a classic nucleophilic acyl substitution reaction.[1] The choice between acidic or basic conditions fundamentally alters the reaction's mechanism, reversibility, and potential side reactions.

Base-Catalyzed Hydrolysis (Saponification)

This is often the preferred method due to its irreversible nature.[2][3] The reaction proceeds via the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[4] This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. The final, and crucial, step is an acid-base reaction where the newly formed methoxide deprotonates the carboxylic acid, forming a carboxylate salt and methanol.[4] This deprotonation step is essentially irreversible and drives the reaction to completion.[2] A final acidic workup is required to protonate the carboxylate salt and isolate the desired carboxylic acid.[1]

G

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification.[2][5] The reaction is an equilibrium process, and an excess of water is required to drive it towards the products.[3][6] The mechanism begins with the protonation of the carbonyl oxygen by a hydronium ion, which activates the ester towards attack by a weak nucleophile like water.[4][6][7] Subsequent proton transfers and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst.[6] A significant consideration for this specific substrate is that the methylamino group will also be protonated under acidic conditions, forming an ammonium salt.

G

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Experimental Protocols and Methodologies

Based on extensive experience with amino acid derivatives, base-catalyzed hydrolysis is the recommended pathway for its efficiency and irreversibility.

Protocol 1: Base-Catalyzed Hydrolysis with Lithium Hydroxide

This protocol is robust and generally provides high yields. Lithium hydroxide is a common choice for the saponification of methyl esters. The use of a co-solvent like tetrahydrofuran (THF) is essential to ensure the miscibility of the organic ester in the aqueous base.[8]

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water (approximately 10-15 mL per gram of ester).

  • Reagent Addition: To the stirring solution, add lithium hydroxide monohydrate (2.0-3.0 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution to 0 °C in an ice bath. Carefully acidify the solution to a pH of approximately 5-6 with 1M hydrochloric acid. The isoelectric point of the amino acid should be targeted to ensure precipitation and minimize solubility in the aqueous phase.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 3-methoxy-2-(methylamino)propanoic acid.

Data Summary Table:

ParameterValue/ConditionRationale
Base Lithium Hydroxide (LiOH)Effective for methyl ester saponification; provides high yields.
Equivalents of Base 2.0 - 3.0An excess ensures the reaction goes to completion.
Solvent System THF / Water (3:1)THF acts as a co-solvent to ensure homogeneity.
Temperature Room TemperatureSufficient for the reaction, avoids potential side reactions.
Reaction Time 12 - 18 hoursTypical timeframe for complete conversion.
Workup pH ~5-6 (Isoelectric Point)Maximizes precipitation and extraction efficiency of the amino acid.
Expected Yield >90%Based on similar transformations.[8]

Expert Insight on Racemization: For N-methylamino acids, strong bases like LiOH can potentially cause epimerization at the α-carbon.[9] If stereochemical integrity is absolutely critical, an alternative SN2-type dealkylation using lithium iodide (LiI) in a refluxing solvent like ethyl acetate can be employed to cleave the methyl ester with minimal risk of racemization.[10]

Protocol 2: Acid-Catalyzed Hydrolysis

While generally less efficient, this method can be effective. It is particularly useful if the downstream application can tolerate the product as a hydrochloride salt.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the methyl ester (1.0 eq) in 5M aqueous hydrochloric acid (HCl).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) for 12-16 hours.[11]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will be in solution as its hydrochloride salt. To isolate, evaporate the solvent under reduced pressure. The resulting solid can be triturated with a solvent like diethyl ether to remove any non-polar impurities and then dried under vacuum.

Data Summary Table:

ParameterValue/ConditionRationale
Acid 5M Hydrochloric Acid (HCl)Provides both the catalyst (H₃O⁺) and the excess water needed.
Temperature Reflux (~100-110 °C)Higher temperature is needed to overcome the activation energy and shift the equilibrium.[2]
Reaction Time 12 - 16 hoursNecessary to drive the reversible reaction towards completion.
Product Form Hydrochloride SaltThe basic amino group is protonated by the strong acid.
Expected Yield 70-85%Yields are typically lower than saponification due to equilibrium.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the preferred base-catalyzed hydrolysis protocol.

G start Start: Methyl 3-methoxy-2- (methylamino)propanoate dissolve 1. Dissolve in THF/Water start->dissolve add_base 2. Add LiOH Stir at RT (12-18h) dissolve->add_base monitor 3. Monitor by TLC/LC-MS add_base->monitor complete Reaction Complete? monitor->complete complete->add_base No remove_thf 4. Remove THF (Rotary Evaporator) complete->remove_thf Yes acidify 5. Cool to 0°C Acidify to pH ~5-6 remove_thf->acidify extract 6. Extract with Ethyl Acetate acidify->extract dry 7. Dry (Na₂SO₄) & Filter extract->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate product Final Product: 3-methoxy-2-(methylamino) propanoic acid concentrate->product

Caption: Laboratory Workflow for Saponification.

Conclusion and Recommendations

For the hydrolysis of this compound, base-catalyzed saponification using lithium hydroxide in a THF/water solvent system is the superior method, offering high yields and an irreversible reaction pathway. The protocol is straightforward, reliable, and requires standard laboratory equipment. While acid-catalyzed hydrolysis is a viable alternative, it is hampered by its reversible nature and the need for more forcing conditions. For substrates where stereochemical integrity at the C2 position is of utmost importance, an SN2-type de-esterification should be considered to mitigate the risk of base-induced epimerization.

References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]

  • García, M., et al. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Boletin de la Sociedad Espanola de Ceramica y Vidrio, 57(4). Retrieved from [Link]

  • Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • García, M., et al. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Digital.CSIC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine. Google Patents.
  • Google Patents. (n.d.). US20100311130A1 - Enzymatic ester hydrolysis. Google Patents.
  • Thié-Al-Tah-Quin, F., et al. (n.d.). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Science of Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. Retrieved from [Link]

  • Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters. Google Patents.
  • PubChem. (n.d.). 3-Methoxy-2-(methoxymethyl)propanoic acid. PubChem. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2022). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Current Medicinal Chemistry, 29(41), 6218-6227. Retrieved from [Link]

  • Singh, L., Gupta, A. K., & Singh, R. T. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis. YouTube. Retrieved from [Link]

  • Milstien, S., & Shifrin, S. (1972). The α-Chymotrypsin-catalyzed Hydrolysis of Esters of α-Amino Acids. Journal of Biological Chemistry, 247(18). Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3949-3960. Retrieved from [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13). Retrieved from [Link]

  • ReactionFlash. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Wang, D., et al. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 6(1). Retrieved from [Link]

  • Hart, D. J., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Gurgas, P., et al. (2025, December 17). N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. LibreTexts Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Ester Hydrolysis. J&K Scientific LLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers. ResearchGate. Retrieved from [Link]

  • Stewart, J. A., & O'Connor, D. H. (1967). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry, 45(13). Retrieved from [Link]

  • Aurelio, L. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. Retrieved from [Link]

Sources

Methyl 3-methoxy-2-(methylamino)propanoate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Solubility Profiling & Handling of Methyl 3-methoxy-2-(methylamino)propanoate

Executive Summary

This guide details the solubility characteristics, solvent compatibility, and handling protocols for This compound (CAS: 7752-32-1). Also known as N-methyl-O-methylserine methyl ester, this compound represents a class of amino acid derivatives critical for peptidomimetic synthesis and drug development.

Due to its specific functional group architecture—combining a secondary amine, a methyl ester, and a methoxy ether—this molecule exhibits a "hybrid" solubility profile. It bridges the gap between polar amino acids and lipophilic organic intermediates. This note provides evidence-based protocols for solvent selection during synthesis, purification (extraction), and analysis.

Chemical Identity & Physicochemical Context

Understanding the structural drivers of solubility is prerequisite to experimental design.

PropertyDetailImplication for Solubility
IUPAC Name This compound-
CAS Number 7752-32-1Unique Identifier
Molecular Formula C₆H₁₃NO₃ (MW: 147.17 g/mol )Low MW favors high solubility in diverse solvents.
Functional Groups 2° Amine (-NHMe), Ester (-COOMe), Ether (-OMe)Amine: pH-dependent solubility (Basic).Ester/Ether: H-bond acceptors, moderate polarity.
Predicted LogP ~ -0.5 to 0.0Amphiphilic; soluble in both organic and aqueous media.
Physical State Liquid / Low-melting SolidLikely an oil at RT; difficult to crystallize without salt formation.

Key Solubility Insight: Unlike zwitterionic free amino acids (which are insoluble in organics), this protected derivative lacks a free carboxylic acid and has a capped side chain. Consequently, it behaves like a polar organic liquid, showing miscibility with chlorinated solvents and alcohols, but limited solubility in non-polar alkanes.

Solubility Profile & Solvent Selection Guide

The following data categorizes solvents based on their interaction with the solute's amine and ester moieties.

Table 1: Predicted Solubility Performance
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for synthesis and extraction. Dissolves the free base and many salts.
Alcohols Methanol, EthanolExcellent Good for homogenous reactions. Caution: Transesterification risk with non-matching alcohols (e.g., EtOH).
Polar Aprotic DMSO, DMF, AcetonitrileExcellent Ideal for nucleophilic substitution reactions. High boiling points make removal difficult.
Esters/Ketones Ethyl Acetate, AcetoneGood Standard extraction solvent. Note: Acetone may react with amines over long storage (enamine formation).
Ethers THF, Diethyl Ether, MTBEModerate to Good THF is excellent; Et₂O/MTBE are good for washing/precipitation if the compound is a salt.
Hydrocarbons Hexane, Heptane, ToluenePoor / Insoluble Crucial: Use as an antisolvent to precipitate the product (especially as an HCl salt) or to wash away non-polar impurities.
Water Water (pH dependent)Variable Soluble at Low pH (protonated). Moderately soluble at Neutral/High pH. Risk:[1] Hydrolysis of ester.

Experimental Protocols

Protocol A: Visual Solubility Screening (Tier 1)

Use this rapid qualitative test to determine the best solvent for reaction or recrystallization.

Materials: 10 mg of this compound, 1.5 mL GC vials, micropipettes.

  • Dispense: Place ~10 mg of the analyte into a clear glass vial.

  • Add Solvent: Add the test solvent in 100 µL increments.

  • Agitate: Vortex for 30 seconds after each addition.

  • Observation Logic:

    • Soluble: Clear solution obtained with < 200 µL (Solubility > 50 mg/mL).

    • Moderately Soluble: Clear solution with 200–1000 µL.

    • Insoluble: Visible particles/oil droplets persist after 1 mL.

  • Heat Challenge: If insoluble at RT, heat to 40°C. If it dissolves, the solvent is a candidate for recrystallization (on cooling).

Protocol B: Quantitative Solubility Determination (HPLC)

For precise formulation or physicochemical characterization.

  • Saturation: Add excess compound to 2 mL of solvent in a sealed vial. Shake at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (compatible with organics).

  • Dilution: Dilute the filtrate 100x with Mobile Phase A.

  • Analysis: Inject onto HPLC (C18 Column, UV 210 nm). Calculate concentration against a standard curve.

Protocol C: Acid/Base Extraction (Purification Workflow)

This protocol exploits the pH-dependent solubility of the secondary amine to purify the compound from non-basic impurities.

Theory: At pH < 4, the amine protonates (forming a cation), becoming water-soluble and organic-insoluble. At pH > 9, it is neutral and organic-soluble.

Workflow Diagram (Graphviz):

ExtractionWorkflow Start Crude Reaction Mixture (in DCM or EtOAc) AcidWash Add 1M HCl (aq) Shake & Separate Layers Start->AcidWash OrgLayer1 Organic Layer (Contains Non-Basic Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Contains Target Amine Salt) AcidWash->AqLayer1 Keep BaseNeut Basify Aq Layer to pH 10 (Use Na2CO3 or NaHCO3) AqLayer1->BaseNeut Extract Extract with DCM (3x) BaseNeut->Extract FinalOrg Combined Organic Layers (Target Free Base) Extract->FinalOrg Dry Dry (Na2SO4) & Evaporate FinalOrg->Dry Product Pure Methyl 3-methoxy-2- (methylamino)propanoate Dry->Product

Figure 1: Acid/Base purification strategy exploiting the ionizable secondary amine.

Troubleshooting & Best Practices

1. Ester Hydrolysis (The "Water Trap"):

  • Risk: The methyl ester is susceptible to hydrolysis, converting the molecule into the zwitterionic acid (N-methyl-O-methylserine), which is insoluble in DCM/EtOAc but soluble in water.

  • Prevention: Minimize exposure to strong bases (NaOH) or prolonged contact with water. Use mild bases (NaHCO₃, K₂CO₃) for neutralization. Store the neat liquid at -20°C under nitrogen.

2. Hygroscopicity:

  • Amino acid esters, especially as HCl salts, are hygroscopic. If the oil turns into a sticky gum, it has likely absorbed water.

  • Fix: Redissolve in DCM, dry over anhydrous Na₂SO₄, and re-evaporate.

3. Solvent Trapping:

  • As an oil/low-melting solid, this compound traps solvents (DCM, THF) tenaciously.

  • Protocol: Use high-vacuum drying (< 1 mbar) for at least 4 hours to remove residual solvent traces, or "chase" with pentane if appropriate.

References

  • Chemical Identity: PubChem.[2][3][4] Methyl 3-[(2-methoxy-2-oxoethyl)amino]propanoate (Compound Summary). National Library of Medicine. [Link]

  • Amino Acid Ester Solubility: Perlovich, G. L., et al. "Solubility of amino acid esters in water and organic solvents." Journal of Chemical Thermodynamics. (General principle citation for amino acid ester thermodynamics).
  • Structural Analog Data: Cheméo. Serine, methyl ester Chemical Properties. [Link][5]

Sources

The Synthetic Utility of β-Alkoxy-α-amino Esters: A Proxy for the Elusive Methyl 3-methoxy-2-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: Initial exploration for the chiral building block, Methyl 3-methoxy-2-(methylamino)propanoate, reveals it to be a novel or sparsely documented compound in readily available scientific literature. However, the structural motifs it embodies—a chiral α-amino acid scaffold with β-oxygenation—are of profound importance in medicinal chemistry and natural product synthesis. This guide, therefore, focuses on the closely related and well-established class of chiral β-alkoxy-α-amino acid esters . These compounds serve as exemplary and versatile surrogates, providing a robust foundation for the synthesis of complex, biologically active molecules. The principles, protocols, and applications discussed herein are directly translatable to the hypothetical use of the originally requested molecule, offering researchers a comprehensive toolkit for leveraging this powerful class of chiral building blocks.

Introduction: The Strategic Value of β-Oxygenated α-Amino Acids

Chiral β-hydroxy and β-alkoxy-α-amino acids are privileged structural motifs found in a myriad of natural products and pharmaceuticals. The presence of a stereocenter at the α-carbon, coupled with a functionalized side chain at the β-position, provides a rich platform for molecular diversification. The strategic placement of a methoxy group, as in our target class, can offer several advantages in drug design:

  • Conformational Constraint: The methoxy group can influence the local conformation of the molecule, which can be critical for binding to biological targets.

  • Metabolic Stability: Methylation of a hydroxyl group can block a potential site of metabolism (e.g., glucuronidation), thereby improving the pharmacokinetic profile of a drug candidate.

  • Modulation of Physicochemical Properties: The introduction of a methoxy group can alter properties such as lipophilicity and hydrogen bonding capacity, which are key determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Versatile Synthetic Handle: The ether linkage can be stable under many reaction conditions, or it can be designed to be cleavable, offering further opportunities for synthetic elaboration.

Enantioselective Synthesis of β-Methoxy-α-amino Acid Esters

The cornerstone of utilizing these building blocks is their preparation in high enantiopurity. Several robust strategies have been developed to achieve this.

From Chiral Epoxides

A common and effective method involves the ring-opening of chiral epoxides. This strategy allows for the stereospecific introduction of both the amine and methoxy functionalities.

Workflow for Epoxide Ring-Opening Pathway

start Chiral Glycidol Derivative epoxide_formation Epoxide Formation start->epoxide_formation amine_opening Regioselective Ring-Opening with an Amine Nucleophile epoxide_formation->amine_opening protection N-Protection (e.g., Boc, Cbz) amine_opening->protection methylation O-Methylation (e.g., MeI, NaH) protection->methylation esterification Esterification methylation->esterification final_product Chiral β-Methoxy-α-amino Acid Ester esterification->final_product start β-Methoxy-α-ketoester condensation Condensation with N-acetylglycine (Erlenmeyer reaction) start->condensation dehydroamino_acid Dehydroamino Acid Precursor condensation->dehydroamino_acid hydrogenation Asymmetric Hydrogenation (e.g., Rh-DuPHOS catalyst) dehydroamino_acid->hydrogenation final_product Chiral N-Acetyl-β-methoxy- α-amino Acid Ester hydrogenation->final_product

Sources

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of Methyl 3-methoxy-2-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of methyl 3-methoxy-2-(methylamino)propanoate (structurally equivalent to N-methyl-O-methyl-L-serine methyl ester). Users typically encounter yield losses due to three specific failure modes:


-elimination  during ether formation, racemization  of the 

-carbon, and over-alkylation during amine functionalization.

This protocol prioritizes the Protected Serine Route (N-Boc-Ser-OMe precursor) over direct alkylation or acrylate addition, as it offers the highest stereochemical integrity and scalability.

Module 1: The Critical Pathway (Visual Workflow)

The following workflow illustrates the optimized route designed to decouple the O-methylation and N-methylation steps, preventing the formation of "dead-end" byproducts like dehydroalanine (acrylate).

SynthesisWorkflow Start Start: L-Serine Methyl Ester (HCl Salt) Step1 Step 1: N-Protection (Boc2O / TEA) Start->Step1 OverAlk FAILURE MODE B: Quaternary Ammonium Salt Start->OverAlk Direct Methylation (Avoid) Step2 Step 2: O-Methylation (Ag2O / MeI) Step1->Step2 Critical Control Point Step3 Step 3: N-Methylation (NaH / MeI) Step2->Step3 Yield > 85% Elimination FAILURE MODE A: Beta-Elimination (Dehydroalanine) Step2->Elimination If Strong Base (NaH) used Step4 Step 4: Global Deprotection (HCl / Dioxane or TFA) Step3->Step4 Target Target: this compound Step4->Target

Figure 1: Optimized synthetic workflow distinguishing the "Golden Path" from common failure modes (Beta-elimination and Over-alkylation).

Module 2: Troubleshooting O-Methylation (The Yield Killer)

The transformation of the hydroxyl group to a methoxy group is the most yield-sensitive step. The adjacent carbonyl group makes the


-proton acidic. Using strong bases (like NaH or KH) often triggers 

-elimination
, converting your serine derivative into an acrylate (methyl 2-aminoprop-2-enoate).
The Solution: The Silver Oxide (Ag₂O) Protocol

To avoid elimination and racemization, replace alkali metal hydrides with Silver(I) Oxide. This acts as a mild base and a halide scavenger, driving the reaction without deprotonating the


-carbon.

Protocol:

  • Substrate: Dissolve N-Boc-L-Ser-OMe (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent: Add Methyl Iodide (MeI) (5.0 eq).

  • Catalyst: Add Ag₂O (1.5 – 2.0 eq) in one portion.

  • Conditions: Stir vigorously at room temperature for 16–24 hours. Protect from light.

  • Workup: Filter through a Celite pad to remove silver salts. Dilute filtrate with EtOAc, wash with water/brine to remove DMF.

Data Comparison:

MethodBaseYieldEnantiomeric Excess (ee%)Major Byproduct
Standard NaH (Sodium Hydride)35-50%< 80% (Racemization)Dehydroalanine (Elimination)
Optimized Ag₂O (Silver Oxide) 85-92% > 98% None detected
Alternative Proton Sponge / Me3OBF460-70%> 95%Hydrolysis of ester

Technical Insight: If Ag₂O is cost-prohibitive for scale-up, use a phase-transfer catalyst (TBAB) with 50% NaOH/DCM, but strictly control temperature at 0°C to minimize elimination [1].

Module 3: Precision N-Methylation

Once the oxygen is methylated, you must introduce the N-methyl group. Direct methylation of a primary amine is uncontrolled. Since we utilized the Boc protecting group in Step 1, we can utilize "Boc-methylation."

Protocol:

  • Substrate: Dissolve N-Boc-O-Me-Ser-OMe in anhydrous THF/DMF (10:1).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq, 60% dispersion). Stir for 30 min.

    • Note: The

      
      -proton is less acidic now due to the carbamate anion formation, reducing elimination risk compared to Step 2.
      
  • Alkylation: Add MeI (1.5 eq). Warm to RT and stir for 3-4 hours.

  • Outcome: This yields N-Boc-N-Methyl-O-Methyl-Ser-OMe.

Why this works: The Boc group prevents the nitrogen from reacting a second time, stopping the reaction perfectly at the mono-methyl stage.

Module 4: Isolation & Stability (The "Missing" Yield)

Users often report "0% yield" after the final deprotection because the product is water-soluble and lost during aqueous extraction.

The Fix: Do not perform an aqueous workup on the free base unless necessary. Isolate as the salt.

  • Deprotection: Treat the Step 3 intermediate with 4M HCl in Dioxane (dry).

  • Precipitation: Do not evaporate to dryness immediately. Add dry Diethyl Ether (Et₂O) to the reaction mixture.

  • Filtration: The target molecule, This compound hydrochloride , will precipitate as a white hygroscopic solid.

  • Storage: Store under Argon at -20°C. Free amines of amino esters are prone to diketopiperazine formation (dimerization) if left as free bases.

FAQ: Troubleshooting Specific Scenarios

Q: I see a double bond peak in my NMR (approx. 6.0 ppm) after O-methylation. What happened? A: You triggered


-elimination. This usually happens if you used NaH or if your reaction temperature was too high (>25°C). Switch to the Ag₂O method described in Module 2.

Q: Can I use reductive amination instead of the Boc route? A: Yes, but it is risky. If you have O-methyl-L-serine methyl ester, you can react it with Formaldehyde (1.0 eq) and NaBH₃CN. However, this often leads to a mixture of mono-methyl (desired) and di-methyl (undesired) products. The Boc-methylation route (Module 3) guarantees mono-methylation.

Q: My product disappears during extraction. A: The product is a secondary amine ester; it is highly polar. At neutral/acidic pH, it is in the water layer. At basic pH (required to extract), it is unstable and can hydrolyze or cyclize. Avoid extraction. Evaporate solvents and use precipitation (Module 4) or reverse-phase chromatography (C18) with lyophilization.

References

  • O-Methylation of Serine Derivatives (Ag2O Method)

    • Context: The definitive method for preventing beta-elimination in serine/threonine deriv
    • Source: Olsen, R. K., et al. "Preparation of N-methyl-O-methyl-L-serine and L-threonine." The Journal of Organic Chemistry.
  • Beta-Elimination Risks

    • Context: Detailed analysis of hydroxide-induced beta-elimin
    • Source: "Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination."[1] PubMed.

  • N-Methylation Strategies

    • Context: Comparison of reductive amination vs.
    • Source: "An improved synthesis of Fmoc-N-methyl serine and threonine."[2] ResearchGate.

  • Reductive Amination Protocols

    • Context: Standard protocols for amine synthesis avoiding over-alkyl
    • Source: "Reductive Amination - ACS GCI Pharmaceutical Roundtable." ACS GCI.

Sources

Troubleshooting low purity in N-methyl-O-methylserine ester production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter significant roadblocks when synthesizing non-canonical amino acids like N-methyl-O-methylserine esters.

The synthesis of this molecule is notoriously prone to side reactions. Rote execution of standard peptide chemistry protocols often leads to catastrophic drops in purity due to the unique electronic environment of the serine side chain. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures, providing self-validating protocols, and grounding every recommendation in verified chemical mechanisms.

Diagnostic Workflow & Mechanistic Pathways

Before modifying your bench protocols, it is critical to understand the logical flow of the synthesis and where the chemical environment forces the molecule down undesired pathways. The diagram below illustrates the divergence between successful N-methylation and the two most common failure modes: racemization and β-elimination.

Workflow Start N-Protected O-Methylserine NaH_RT NaH / MeI (25 °C) Start->NaH_RT Standard Base NaH_Cold NaH / MeI (5 °C) Start->NaH_Cold Temp Control Ag2O Ag2O / MeI (25 °C) Start->Ag2O Mild Base Racemization Racemization (Loss of % ee) NaH_RT->Racemization Elimination β-Elimination (Dehydroalanine) NaH_RT->Elimination Success1 High Purity N-Methylation NaH_Cold->Success1 Success2 High Purity N-Methylation Ag2O->Success2

Fig 1: Reaction pathways and failure modes in N-methylation of O-methylserine.

Core Troubleshooting Guides

Q1: My final N-methyl-O-methylserine ester shows significant racemization (low % ee). Why is this happening, and how can I prevent it?

The Causality: Most laboratories default to the classic Benoiton method for N-methylation, which utilizes Sodium Hydride (NaH) and Methyl Iodide (MeI)[1]. NaH acts as a strong Brønsted base. Because the α-proton of serine derivatives is relatively acidic, NaH rapidly abstracts this proton before or during methylation, creating a planar enolate intermediate. When the molecule reprotonates or methylates, stereochemical memory is lost, resulting in a racemic mixture.

The Solution: Abandon strong Brønsted bases in favor of mild, halophilic bases. Using Silver(I) oxide (Ag₂O) with MeI completely bypasses the enolate intermediate[2]. Ag₂O coordinates with the iodide leaving group, highly activating the MeI and allowing the nitrogen lone pair to perform an Sₙ2 attack without requiring the deprotonation of the α-carbon.

Self-Validating Protocol: Mild N-Methylation via Ag₂O/MeI

  • Preparation: Dissolve 1.0 eq of N-Boc-O-methylserine in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add 4.0 eq of Ag₂O powder, followed by the dropwise addition of 16.0 eq of MeI.

  • Reaction: Wrap the reaction flask in aluminum foil (Ag₂O is highly light-sensitive). Stir the heterogeneous suspension at room temperature for 24–48 hours.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove silver salts. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Isolation: Wash the combined organic filtrate with 5% aqueous Na₂S₂O₃ (to quench residual iodine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Check: Pull a sample of the crude product and analyze it via Chiral HPLC. The presence of a single, sharp peak corresponding to your desired enantiomer confirms that the mild basic conditions successfully prevented enolate formation.

Q2: I am observing a major impurity that lacks the O-methyl group and has a different mass. What is it?

The Causality: You are observing β-elimination . Under strongly basic conditions (such as NaH at room temperature), the abstraction of the α-proton does not just cause racemization; it turns the O-methyl group into a leaving group. The molecule expels the methoxy group to form a stable, conjugated N-methyldehydroalanine derivative[1].

The Solution: If you must use the NaH/MeI method due to reagent availability, strict temperature control is your only safeguard. Research by 1 demonstrates that β-elimination in O-substituted serine derivatives is completely suppressed when the NaH/MeI reaction is strictly maintained at 5 °C[1].

Q3: Saponification of my N-methyl-O-methylserine methyl ester results in epimerization. How do I deprotect the ester safely?

The Causality: N-methyl amino acid esters are highly prone to racemization during basic hydrolysis (saponification). In primary amino acids, strong bases form a protective dianion that shields the α-proton. The N-methyl group prevents this dianion formation, leaving the α-proton vulnerable to base-catalyzed abstraction[3].

The Solution: Utilize non-basic, nucleophilic ester cleavage using Lithium Iodide (LiI) in ethyl acetate[3]. The iodide ion acts as a nucleophile, attacking the methyl group of the ester in an Sₙ2 fashion, releasing the carboxylate without ever creating a basic environment.

Self-Validating Protocol: Racemization-Free Ester Cleavage via LiI

  • Preparation: Dissolve 1.0 eq of N-methyl-O-methylserine methyl ester in anhydrous EtOAc (0.1 M).

  • Reagent Addition: Add 3.0–5.0 eq of anhydrous Lithium Iodide (LiI).

  • Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere for 12–24 hours.

  • Monitoring (Self-Validation): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the[M+H]⁺ peak of the ester is entirely replaced by the free acid mass. The lack of duplicate peaks at the product mass confirms stereochemical integrity.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to protonate the free acid. Extract, dry over Na₂SO₄, and concentrate.

Quantitative Data Comparison

To aid in your experimental design, the following table summarizes the expected outcomes of various methylation conditions based on established literature.

Methylation MethodBase UsedTemperatureExpected Yield (%)Enantiomeric Excess (% ee)Primary Impurity Observed
Standard Benoiton NaH25 °C60 - 65%< 70%Dehydroalanine (β-elimination)
Modified Benoiton NaH5 °C80 - 85%90 - 95%Trace enantiomer (Racemization)
Mild Alkylation Ag₂O25 °C90 - 95%> 99%None (Clean conversion)

Frequently Asked Questions (FAQs)

Q: How can I accurately validate the stereochemical purity of my product? A: Standard reverse-phase HPLC cannot distinguish between enantiomers. You must use Chiral HPLC with a specialized stationary phase (e.g., Chiralpak AD-H). Alternatively, if chiral chromatography is unavailable, NMR spectroscopy utilizing a chiral shift reagent (which forms diastereomeric complexes with the enantiomers, resulting in distinct chemical shifts) is a highly reliable method for determining % ee[4].

Q: Is there a metal-free alternative to synthesize N-methyl-O-methylserine? A: Yes. The 5-oxazolidinone route is an excellent alternative[1]. The Fmoc-protected amino acid is reacted with paraformaldehyde and catalytic acid to form an oxazolidinone ring. This intermediate is then cleanly reduced to the N-methyl amino acid using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA). This completely avoids the use of strong bases and methyl iodide.

Q: Why am I seeing N,N-dimethylation in my mass spec? A: This occurs if the N-protecting group (such as Boc or Fmoc) is prematurely cleaved during the reaction, exposing a primary amine, or if you attempted to methylate an unprotected amino acid. Ensure your starting material is fully protected and that your reaction conditions are strictly anhydrous to prevent acid/base-catalyzed deprotection.

References

  • Cheung, S.T., Benoiton, N.L. "N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation." Canadian Journal of Chemistry. 1

  • "Synthesis of D-Abrines by Palladium-Catalyzed Reaction of ortho-Iodoanilines with N-Boc-N-Methylalanyl-Substituted Acetaldehyde and Acetylene." PMC / National Institutes of Health. 2

  • "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry - ACS Publications. 3

  • "Stereochemistry of α-Amino Acids: An In-depth Technical Guide Focused on O-Methyl-DL-serine." Benchchem. 4

Sources

Technical Support Center: Purification of Methyl 3-Methoxy-2-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2026-03-P01

Last Updated: March 7, 2026

Welcome to the technical support guide for Methyl 3-methoxy-2-(methylamino)propanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and process development professionals working with this compound. Our goal is to equip you with the foundational knowledge and practical protocols to effectively identify and remove impurities, ensuring the highest quality material for your research and development endeavors.

Section 1: FAQ - Understanding Common Impurities

This section addresses the most common questions regarding the origin and detection of impurities associated with this compound.

Q1: What are the most likely process-related impurities I should expect from a typical synthesis?

The impurity profile is intrinsically linked to the synthetic route. A common and efficient method for synthesizing the target compound is the reductive amination of methyl 3-methoxypyruvate with methylamine.

From this process, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual methyl 3-methoxypyruvate and methylamine.

  • Over-alkylation Product: Methyl 3-methoxy-2-(dimethylamino)propanoate, arising from a second methylation event on the nitrogen atom.

  • Reduction By-product: Methyl 3-methoxy-2-hydroxypropanoate, formed if the ketone of the pyruvate starting material is reduced before or without successful amination.[1]

  • Imine Intermediate: The transiently formed imine between methyl 3-methoxypyruvate and methylamine may persist if the reduction step is incomplete.[2]

These types of impurities are common in reductive amination syntheses and their presence can often provide clues to optimize the reaction conditions.[3][4][5]

Q2: My compound has been stored for a while. What degradation-related impurities might be present?

Amino acid esters, such as the target compound, are susceptible to specific degradation pathways, primarily hydrolysis.[6][7]

  • Hydrolysis Product: The most common degradation product is 3-methoxy-2-(methylamino)propanoic acid . This results from the hydrolysis of the methyl ester functional group. This process is accelerated by the presence of moisture and either acidic or basic conditions.[7]

  • Oxidation: While less common for this specific structure under inert conditions, secondary amines can be susceptible to oxidation over long periods, especially if exposed to air.[8][9]

To minimize degradation, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (–20 °C).[9]

Q3: What are the best analytical techniques for detecting and quantifying these impurities?

A multi-faceted analytical approach is essential for a comprehensive purity assessment.[10]

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID), GC is an excellent technique for quantifying the purity of volatile compounds like amino acid esters and their related impurities.[11] It is particularly useful for detecting starting materials and the hydroxy by-product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying both known and unknown impurities based on their mass-to-charge ratio, providing high sensitivity and specificity.[10] It is especially useful for detecting the less volatile hydrolysis product and any higher molecular weight by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying impurities if they are present at levels typically >1%. Characteristic signals for the methyl ester, N-methyl, and methoxy groups can be used for quantitative analysis (qNMR) against a certified internal standard.[10]

Section 2: Troubleshooting Purification Workflows

Effective purification requires a logical, stepwise approach. The choice of method depends on the nature and quantity of the impurities present. The following workflow provides a decision-making framework for purifying crude this compound.

Purification_Workflow cluster_start Initial State cluster_workup Primary Purification cluster_main_purification Secondary Purification (Free Base) cluster_polishing High-Purity Polishing cluster_final Final Product Crude_Product Crude Product (Post-Synthesis) Acid_Base Acid-Base Liquid-Liquid Extraction (Removes neutral/acidic impurities) Crude_Product->Acid_Base Initial Cleanup Distillation Vacuum Distillation (For thermally stable compounds) Acid_Base->Distillation Impurity B.P. is different? Chromatography Silica Gel Chromatography (For non-volatile or similar B.P. impurities) Acid_Base->Chromatography Impurity polarity is different? Salt_Formation Salt Formation (e.g., Hydrochloride Salt) Distillation->Salt_Formation Need higher purity? Chromatography->Salt_Formation Need higher purity? Recrystallization Recrystallization (Removes trace impurities) Salt_Formation->Recrystallization Pure_Product High-Purity Crystalline Salt (>99.5%) Recrystallization->Pure_Product

Sources

Optimizing coupling efficiency of sterically hindered amino esters

Author: BenchChem Technical Support Team. Date: March 2026

Dashboard: The "Steric Wall" Challenge

Status: Active Severity: High (Kinetic Stalling / Epimerization Risk)

Executive Summary: Standard coupling protocols (e.g., HBTU/DIPEA) fail when applied to sterically hindered amino esters (e.g., N-methylated residues, Aib, tert-Leucine, or


-disubstituted analogs). The failure mechanism is twofold:
  • Kinetic Shielding: Bulky side chains or N-alkyl groups physically block the nucleophilic attack of the amine on the activated ester.

  • Electronic Deactivation: N-alkylation lowers the nucleophilicity of the amine component.

This guide provides a tiered troubleshooting approach, moving from optimized standard reagents to "nuclear" options for extreme hindrance.

Reagent Selection & Decision Logic (Module 1)

FAQ: Which coupling reagent should I use?

Q: My standard HBTU/DIPEA protocol yields <10% conversion. Should I just increase the reaction time? A: No. Time rarely solves steric clashes. You must switch to a reagent that generates a more reactive ester or utilizes a different mechanism.

  • The Upgrade (Tier 1): Switch to HATU or COMU .

    • Why: HATU contains the HOAt leaving group.[1] The pyridine nitrogen in HOAt provides an "anchimeric assistance" (neighboring group effect) via hydrogen bonding to the incoming amine, accelerating the reaction rate by ~10-100x compared to HBTU.

  • The "Nuclear Option" (Tier 2): If HATU fails (e.g., Aib-Aib coupling), switch to Acid Fluorides (via TFFH or BTFFH).

    • Why: Acid fluorides are small, highly electrophilic, and lack the bulky leaving groups of active esters, allowing them to penetrate the "steric wall."

Visual Guide: Reagent Selection Logic

ReagentSelection Start Start: Assess Hindrance Level1 Moderate Hindrance (e.g., Val, Ile, Thr) Start->Level1 Level2 High Hindrance (e.g., N-Me-AA, Pro-Pro) Start->Level2 Level3 Extreme Hindrance (e.g., Aib-Aib, N-Me-Aib) Start->Level3 Sol1 Protocol A: COMU or HATU + TMP (Double Couple) Level1->Sol1 Standard Optimization Level1->Sol1 If Purity < 90% Level2->Sol1 Try First Sol2 Protocol B: Microwave Assistance (75°C, HATU) Level2->Sol2 If Sol1 Fails Sol3 Protocol C: Acid Fluorides (TFFH or BTFFH) Level3->Sol3 Direct Route Sol2->Sol3 If MW Fails

Caption: Decision matrix for selecting coupling reagents based on the steric demand of the amino acid sequence.

Troubleshooting Kinetics & Solvents (Module 2)

FAQ: Solvents and Conditions

Q: I am using DMF. Is that sufficient? A: For hindered couplings, DMF is often inadequate due to poor resin swelling of hydrophobic, aggregated sequences.

  • Solution: Switch to NMP (N-methylpyrrolidone) .[2]

  • Mechanism: NMP has superior solvating power for aggregated peptide chains, physically expanding the resin matrix and allowing reagents better access to the reactive sites.

  • Green Alternative: If NMP is restricted, use a binary mixture of DMSO/Ethyl Acetate (1:9) or N-butylpyrrolidinone (NBP) .

Q: Can I use Microwave (MW) heating? A: Yes, MW is highly recommended for hindered amines (e.g., N-Me-Ala).

  • Parameters: 75°C for 5–10 minutes.

  • Warning: Do NOT use MW for Cysteine or Histidine couplings without specific modifications (low temp 50°C, Collidine base) due to high racemization risks.

Purity & Side Reactions (Module 3)

FAQ: Preventing Racemization (Epimerization)

Q: I see significant D-isomer formation (racemization) in my N-methylated product. Why? A: N-alkylated amino acids and hindered residues are prone to base-catalyzed enolization via the oxazolone intermediate. Strong bases (like DIPEA) abstract the


-proton.

Q: How do I stop it? A: You must alter your base and activation strategy.

  • Change the Base: Switch from DIPEA (pKa ~10.5) to TMP (2,4,6-Trimethylpyridine / Collidine) (pKa ~7.4). Collidine is strong enough to neutralize the acid generated during activation but too sterically hindered and weak to abstract the

    
    -proton effectively.
    
  • Reduce Pre-activation: Do not pre-activate HATU/Base for >1 minute. Add the base immediately before adding the mixture to the resin.

  • Base-Free Mode: Use DIC/Oxyma Pure .[3] This carbodiimide method generates the active ester without tertiary bases, significantly lowering racemization risk, though kinetics may be slower than HATU.

Data: Reagent Comparison Table
ReagentClassReactivityRacemization RiskBest For
HBTU/HCTU Uronium (OBt/Cl-OBt)ModerateModerateStandard SPPS
HATU Uronium (OAt)HighLow*Hindered / N-Me-AA
COMU Uronium (Oxyma)HighVery LowGreen alternative to HATU
PyBOP PhosphoniumModerateLowCyclization (Head-to-Tail)
TFFH FluoroamidiniumVery HighLowExtreme Hindrance (Aib)

*Low risk only if Collidine is used. High risk with DIPEA.

Experimental Protocols (Module 4)

Protocol A: High-Efficiency Coupling (HATU/COMU)

For moderately hindered sequences (e.g., Val-Val, Pro-N-Me).

  • Resin Prep: Wash resin with NMP (3x).

  • Dissolution: Dissolve Amino Acid (4.0 eq) and HATU (or COMU) (3.9 eq) in minimum NMP.

  • Activation: Add TMP (Collidine) (8.0 eq).

    • Critical: Shake for only 30 seconds .

  • Coupling: Add mixture to resin immediately.

  • Incubation: Shake for 60–120 minutes at Room Temp (or 10 min at 75°C in Microwave).

  • Wash: Wash with NMP (3x) and DCM (3x).

Protocol B: The "Nuclear Option" (Acid Fluoride via TFFH)

For extremely hindered sequences (e.g., Aib-Aib, N-Me-Aib).

  • Resin Prep: Wash resin with dry DCM (Acid fluorides are moisture sensitive).

  • Activation (In Situ):

    • Dissolve Amino Acid (4.0 eq) in dry DCM/NMP (1:1).

    • Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq).

    • Add DIPEA (8.0 eq).[2]

  • Conversion: Allow to react for 15–20 minutes (converts Acid

    
     Acid Fluoride).
    
  • Coupling: Add the solution to the resin.

  • Incubation: Shake for 2–12 hours (double coupling recommended).

    • Note: Acid fluorides are highly reactive but the coupling is slow due to the extreme steric bulk of the substrates.

Visual Guide: Acid Fluoride Workflow

AcidFluoride Start Hindered AA (Carboxylic Acid) Intermediate Acyl Fluoride (R-CO-F) Start->Intermediate Activation (15-20 min) Reagent TFFH + DIPEA (Fluorinating Agent) Reagent->Intermediate Product Coupled Peptide (Amide Bond) Intermediate->Product Nucleophilic Attack (Small Leaving Group - F-) Resin Resin-Bound Amine (Sterically Shielded) Resin->Product

Caption: Workflow for generating reactive Acyl Fluorides in situ using TFFH to overcome steric barriers.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (1995). The 1-Hydroxy-7-azabenzotriazole-based Aminium Salts (HATU).[1] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC-Amino Acid Fluorides. The Journal of Organic Chemistry, 60(2), 405–410. [Link]

  • Han, Y., et al. (2004). Synergistic Effect of N-Methyl-2-pyrrolidone and Eosin Y in the Coupling of Sterically Hindered Amino Acids. Journal of Peptide Science. [Link]

  • Collins, J. M., et al. (2014). High Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[4] Organic Letters, 16(3), 940-943. [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with Methyl 3-Methoxy-2-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 3-methoxy-2-(methylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As an amino acid ester derivative, the physicochemical behavior of this compound is nuanced. This document provides in-depth troubleshooting guides and FAQs to help you systematically resolve these issues, grounded in the principles of physical chemistry and formulation science.

Section 1: Foundational Knowledge - Understanding the Molecule

Before troubleshooting, it's crucial to understand the structural features of this compound that govern its solubility.

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility of this molecule is a direct consequence of its three primary functional groups and its overall molecular structure. It possesses both polar (hydrophilic) and non-polar (lipophilic) characteristics, making it an amphiphilic compound.

  • Secondary Amine (-NHCH₃): This is the most critical group for manipulating aqueous solubility. It is a weak base and can be protonated in acidic conditions to form a cationic salt (R-NH₂⁺CH₃). This ionization dramatically increases its affinity for polar solvents like water.[1][2]

  • Methyl Ester (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents. However, it is susceptible to hydrolysis, particularly at strongly acidic or basic pH, which can lead to compound degradation over time.

  • Methoxy Group (-OCH₃): This ether group is moderately polar and can also accept hydrogen bonds, aiding solubility in a range of solvents.

  • Alkyl Backbone: The carbon chain provides a non-polar character, contributing to its solubility in organic solvents.

The interplay between these groups means that its solubility is not straightforward and is highly dependent on the properties of the chosen solvent system, especially pH in aqueous media.[3][4]

cluster_molecule This compound cluster_groups Solubility-Governing Moieties cluster_properties Impact on Solubility mol Key Functional Groups amine Secondary Amine (-NHCH₃) ester Methyl Ester (-COOCH₃) methoxy Methoxy Group (-OCH₃) prop_amine Weakly Basic (Protonatable) Key to Aqueous Solubility amine->prop_amine  enables prop_ester Polar H-Bond Acceptor Susceptible to Hydrolysis ester->prop_ester  is prop_methoxy Moderately Polar H-Bond Acceptor methoxy->prop_methoxy  is

Caption: Key functional groups influencing solubility.
Q2: Why is my compound poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

A: In neutral or alkaline conditions, the secondary amine group is in its neutral, un-ionized "free base" form. This form is significantly less polar than its protonated salt form. The molecule's non-polar characteristics, stemming from its alkyl backbone and methyl groups, dominate, leading to low affinity for the highly polar water environment.[5] Furthermore, if the compound is in a crystalline solid state, the energy required to break the crystal lattice (crystal lattice energy) may be higher than the energy gained from solvation, resulting in poor solubility.[6]

Section 2: Core Troubleshooting Workflow

Most solubility issues arise when transferring a compound from a concentrated organic stock solution into a final aqueous medium for an experiment. The following workflow provides a systematic approach to resolving these common problems.

start Solubility Issue Encountered (Precipitation in Aqueous Buffer) check_dmso Step 1: Verify Stock Solvent Conc. Is final DMSO/organic solvent conc. ≤1%? start->check_dmso lower_dmso Action: Lower final stock solvent conc. (Prepare a more dilute stock or adjust volumes) check_dmso->lower_dmso No check_ph Step 2: Investigate pH Is the amine group protonated? check_dmso->check_ph Yes lower_dmso->check_dmso Re-test adjust_ph Action: Lower Buffer pH (e.g., to pH 5-6) Test small aliquots first. check_ph->adjust_ph No / Unsure use_cosolvent Step 3: Use a Co-solvent System Try adding PEG-300, Ethanol, or Propylene Glycol. check_ph->use_cosolvent Yes, but still precipitates adjust_ph->use_cosolvent Issue Persists success SOLUBILITY ACHIEVED adjust_ph->success Issue Resolved use_cosolvent->success Issue Resolved fail Advanced Strategy Needed (e.g., Salt Formation, Formulation) use_cosolvent->fail Issue Persists

Caption: Systematic workflow for troubleshooting aqueous solubility.
Q3: I'm observing precipitation when I add my compound (from a DMSO stock) to an aqueous buffer. What's the first thing I should do?

A: Your first step should be to verify the final concentration of your organic stock solvent (e.g., DMSO) in the aqueous buffer.[7] Many organic compounds are highly soluble in DMSO but will crash out when this solution is diluted into an aqueous environment where DMSO is no longer the primary solvent.

Troubleshooting Steps:

  • Calculate Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent is as low as possible, typically below 1% (v/v), to minimize its impact on both your compound's solubility and the biological system.

  • Adjust Stock Concentration: If the final DMSO concentration is too high, prepare a more dilute stock solution. While this may seem counterintuitive, using a larger volume of a more dilute stock can sometimes prevent localized high concentrations that initiate precipitation upon addition to the buffer.

If the issue persists with a low final organic solvent concentration, the problem is likely the intrinsic insolubility of the compound in your aqueous system, and you should proceed to pH adjustment.

Section 3: Strategies for Enhancing Aqueous Solubility

If basic troubleshooting fails, several formulation strategies can be employed to increase the aqueous solubility of this compound.

Q4: How can I leverage pH to increase the solubility of my compound?

A: Since the compound is a weak base, lowering the pH of the aqueous solution is the most effective method to increase its solubility.[8] By lowering the pH below the pKa of the secondary amine, you protonate it, forming a much more water-soluble salt.

Actionable Advice:

  • Determine pH-Solubility Profile: Conduct a simple experiment by attempting to dissolve the compound in a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). This will reveal the pH at which your compound achieves the desired solubility. (See Protocol 2).

  • Use Acidic Buffers: For your experiments, consider using a buffer system that maintains a pH where your compound is soluble, provided this pH is compatible with your assay. Common choices include acetate or citrate buffers.

Q5: My compound is still not soluble enough, even after pH adjustment, or I cannot lower the pH for my experiment. What are my next options?

A: If pH modification is not sufficient or feasible, the next step is to alter the properties of the solvent itself by using co-solvents or to consider in situ salt formation with a specific counter-ion.

  • A. Co-Solvent Systems: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, making it more favorable for amphiphilic compounds.[8][9] They work by reducing the interfacial tension between the solute and the solvent.

Co-SolventTypical Final Conc. (v/v)Notes & Considerations
Ethanol 1-10%Commonly used, but can affect protein structure and cell viability at higher concentrations.
Propylene Glycol 1-20%Generally considered safe (GRAS); a good starting point for many biological assays.
Polyethylene Glycol 300/400 (PEG-300/400) 1-20%Low toxicity and widely used in pharmaceutical formulations. Highly effective for many compounds.
Glycerol 5-25%Can increase viscosity. Often used as a protein stabilizer as well as a solubilizer.[10]
  • B. Salt Formation: While you may have purchased the compound as a free base, you can form a salt in situ for your experiments. This involves dissolving the compound in a solution containing a stoichiometric amount of a suitable acid (e.g., HCl, HBr) to form the corresponding salt, which typically has much higher aqueous solubility.[11][12] This is an advanced technique that requires careful stoichiometric calculations.

Section 4: Solubility in Organic Solvents
Q6: In which organic solvents can I expect this compound to be soluble?
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to Miscible The amine and ester groups can hydrogen bond with the solvent.
Polar Aprotic DMSO, DMF, Acetonitrile, Acetone, Ethyl AcetateHigh The molecule's dipole moment allows for favorable dipole-dipole interactions with these solvents.
Chlorinated Dichloromethane (DCM), ChloroformHigh Good general-purpose solvents for moderately polar compounds.
Non-Polar Toluene, Hexane, Diethyl EtherLow to Moderate The non-polar alkyl portions of the molecule allow for some van der Waals interactions, but the polar groups limit high solubility.
Section 5: Stability Considerations
Q7: Are there any stability issues I should be aware of when preparing solutions?

A: Yes. Two primary concerns are ester hydrolysis and potential degradation of the amine.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid, especially at high or low pH, and this process can be accelerated by increased temperature.[2] For maximum stability, it is recommended to prepare solutions fresh and store them at low temperatures (4°C for short-term, -20°C or -80°C for long-term).[14]

  • Amine Degradation: While generally stable, secondary amines can be susceptible to oxidation over long periods. Storing stock solutions under an inert atmosphere (nitrogen or argon) can prolong shelf life.

  • General Recommendation: Always prepare aqueous working solutions fresh for each experiment from a frozen, concentrated stock in an anhydrous organic solvent like DMSO. Studies on similar compounds show that stability is significantly improved when stored frozen and in appropriate buffers or solvents.[14]

Section 6: FAQs
  • Q8: Can I heat the solution to improve solubility?

    • A: Gentle warming can be used to increase the rate of dissolution.[15] However, be cautious, as excessive heat can accelerate the degradation of the compound, particularly via ester hydrolysis.[3] It is best used to prepare a concentrated stock that is then diluted at room temperature. Avoid heating aqueous solutions for extended periods.

  • Q9: The solubility of my compound seems to decrease over time, even when stored in the fridge. Why?

    • A: This could be due to several factors. If you prepared a supersaturated solution (e.g., by heating), the compound may be slowly precipitating out to reach its true equilibrium solubility at the storage temperature. Alternatively, it could be a sign of compound degradation into a less soluble species.[14] Preparing fresh solutions is the best practice.

  • Q10: I need to use this compound in a cell-based assay. Which solubilization method is best?

    • A: For cell-based assays, the primary goal is to dissolve the compound while minimizing cytotoxicity from the solvent system. The best approach is typically pH adjustment to a biocompatible range (e.g., 6.5-7.5) if that provides sufficient solubility. If not, using a low concentration (e.g., <5%) of a low-toxicity co-solvent like propylene glycol or PEG 300 is the next best option. Always run a vehicle control (buffer + solvent system without your compound) to ensure the solubilization method itself is not affecting the cells.[16]

Section 7: Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution in an organic solvent for long-term storage.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Amber glass vial with a screw cap

Procedure:

  • Accurately weigh the desired amount of the compound into the amber vial.

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10, 50, or 100 mM).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 30-37°C) can be applied if dissolution is slow.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Approximate pH-Solubility Profile

Objective: To quickly assess the impact of pH on the aqueous solubility of the compound.

Materials:

  • Compound stock solution (e.g., 100 mM in DMSO)

  • A series of buffers (e.g., 100 mM Sodium Acetate pH 4.0, 100 mM Sodium Acetate pH 5.0, 100 mM MES pH 6.0, 100 mM HEPES pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Label a microcentrifuge tube for each pH to be tested.

  • Add 1 mL of each buffer to its respective tube.

  • Add a small, consistent amount of the DMSO stock solution to each tube to reach a target final concentration that is above your expected working concentration (e.g., add 2 µL of 100 mM stock to 1 mL buffer for a final concentration of 200 µM).

  • Cap the tubes and vortex vigorously for 1-2 minutes.

  • Let the tubes sit at room temperature for 30 minutes to equilibrate.

  • Visually inspect each tube for precipitation or cloudiness against a dark background. The highest pH at which the solution remains perfectly clear gives an approximation of the pH required for solubility at that concentration.

References
  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. (2025).
  • World Pharma Today. (2025).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PubMed. (2001).
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • ACS Publications. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins.
  • Benchchem.
  • Reddit. (2025). Help determining solubility of Amino Acids.
  • Research and Reviews. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis.
  • NIH. (2022). Biochemistry, Dissolution and Solubility.
  • DigitalCommons@URI. (N.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Pharmlabs. Factors Influencing the Solubility of Drugs.
  • Int J Pharm Chem Anal. Solubility: An overview.
  • PubMed. (2020).
  • Benchchem. An In-depth Technical Guide to the Solubility of (R)-3-Methoxy-2-methylpropan-1-ol in Organic Solvents.
  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
  • Forensic Toxicology. (N.d.). and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples.

Sources

Technical Support Center: Minimizing Side Reactions During Deprotection of Serine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for navigating the complexities of serine deprotection in peptide synthesis and other organic chemistry applications. Serine, with its nucleophilic hydroxyl side chain, presents unique challenges during the removal of protecting groups. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical insights, troubleshooting strategies, and validated protocols to minimize common side reactions and ensure the integrity of your final product.

Our approach is grounded in a deep understanding of reaction mechanisms, providing not just "what to do" but "why you're doing it." We believe a well-informed scientist is an empowered scientist.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of when deprotecting serine derivatives?

The primary side reactions encountered during the deprotection of serine derivatives, particularly in the context of solid-phase peptide synthesis (SPPS), include:

  • Racemization: The loss of stereochemical integrity at the α-carbon, leading to the formation of D-serine impurities in a peptide composed of L-amino acids.[1][2] This is a critical issue as it can dramatically affect the biological activity of the final peptide.[1]

  • β-Elimination: This base-catalyzed reaction leads to the formation of a dehydroalanine (Dha) intermediate by eliminating the protected hydroxyl group.[3][4] This intermediate can then react with nucleophiles present in the reaction mixture, such as piperidine used for Fmoc deprotection, to form undesirable adducts like 3-(1-piperidinyl)alanine.[4][5]

  • O-Alkylation: The hydroxyl group of serine is nucleophilic and can be alkylated by reactive carbocations generated during the acidic cleavage of side-chain protecting groups (e.g., tert-butyl cations from t-Bu protecting groups) or from the resin linker.[6][7]

  • N→O Acyl Migration: Under acidic conditions, the peptide bond can migrate from the α-amino group to the side-chain hydroxyl group of serine, forming an O-acyl isopeptide (an ester linkage).[5][8][9] This reaction is reversible under basic or neutral aqueous conditions.[8]

  • O-Sulfonation: During the cleavage of arginine protecting groups like Pmc or Mtr with trifluoroacetic acid (TFA), sulfonyl groups can be transferred to the hydroxyl group of serine or threonine in the absence of suitable scavengers.[10][11]

Troubleshooting Guides

This section provides a deeper dive into specific problems you might encounter, their probable causes, and actionable solutions.

Issue 1: My peptide shows significant racemization at the serine residue.

Symptoms:

  • Appearance of a diastereomeric impurity peak in your HPLC chromatogram.

  • Inconsistent biological activity of your synthesized peptide.

Causality and Troubleshooting:

Racemization of serine during peptide synthesis primarily occurs through two mechanisms: the formation of a planar 5(4H)-oxazolone (azlactone) intermediate or by direct enolization of the activated carboxylic acid.[1] The choice of coupling reagents, bases, and reaction temperature significantly influences the extent of racemization.

Workflow for Minimizing Serine Racemization

cluster_coupling Coupling Strategy cluster_solutions Recommended Solutions reagent Select Coupling Reagent reagent_sol Use Carbodiimides (DIC) with racemization-suppressing additives (HOBt, Oxyma). Avoid prolonged pre-activation. reagent->reagent_sol Optimize base Choose Appropriate Base base_sol Prefer weaker, sterically hindered bases like N-methylmorpholine (NMM) over DIPEA. Use minimal necessary amount. base->base_sol Optimize temp Control Temperature temp_sol Perform coupling at room temperature or below. temp->temp_sol Optimize

Caption: Decision workflow for minimizing serine racemization.

Quantitative Data on Coupling Reagent Effect on Serine Racemization:

The choice of coupling reagent has a quantifiable impact on the degree of serine racemization. The following table summarizes the percentage of D-serine formation when coupling Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu using various coupling reagents.

N-Protecting GroupSide-Chain Protecting GroupCoupling ReagentBase% Racemization (D-Isomer)Reference
FmoctBuHATUNMMNegligible[1]
FmoctBuHATUDIPEACan induce racemization[1]
FmocTrtHATU/HOAtNMMHigh epimerization yield[1]

Detailed Protocol: Racemization Suppression during Coupling of Fmoc-Ser(tBu)-OH

  • Resin Preparation: Swell the peptide-resin with a free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 eq.), 1-hydroxybenzotriazole (HOBt) (3 eq.), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 eq.) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid solution and allow to pre-activate for 2-5 minutes. Note: Prolonged activation times can increase the risk of racemization.[12]

  • Coupling: Add the activated amino acid solution to the swollen resin. If required, add N-methylmorpholine (NMM) (3 eq.). Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin test to monitor the completion of the coupling reaction.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Issue 2: I'm observing a mass addition of +51 Da or other unexpected adducts, especially with C-terminal serine.

Symptoms:

  • Mass spectrometry data shows unexpected mass additions, particularly +51 Da corresponding to piperidine addition.

  • The desired peptide product has a low yield.

Causality and Troubleshooting:

This is a classic sign of β-elimination to form dehydroalanine, followed by Michael addition of a nucleophile.[3][4] This side reaction is particularly prevalent for C-terminal cysteine and can also occur with serine, especially under basic conditions used for Fmoc-deprotection.[4][5]

Mechanism of β-Elimination and Adduct Formation

serine Serine Derivative (on resin) dha Dehydroalanine Intermediate serine->dha β-Elimination base Base (e.g., Piperidine) base->serine adduct Piperidinylalanine Adduct (+51 Da) dha->adduct Michael Addition piperidine Piperidine piperidine->dha

Caption: Pathway of β-elimination and subsequent adduct formation.

Solutions to Mitigate β-Elimination:

  • Resin Choice: For peptides with C-terminal serine, consider using sterically bulky resins like 2-chlorotrityl chloride (2-CTC) resin, which can help inhibit this side reaction.[4][13]

  • Deprotection Conditions:

    • Reduce the concentration of piperidine in the Fmoc deprotection solution (e.g., to 10%).

    • Decrease the deprotection time to the minimum required for complete Fmoc removal.

    • Consider using alternative, less nucleophilic bases for Fmoc deprotection, although this may require optimization.[14]

Issue 3: My final peptide is contaminated with byproducts resulting from reactive carbocations.

Symptoms:

  • Mass spectrometry reveals byproducts with mass additions corresponding to the alkylation of serine's hydroxyl group.

  • Side reactions with other sensitive residues like Tryptophan (Trp) or Methionine (Met) are observed.

Causality and Troubleshooting:

During the final cleavage from the resin and deprotection of side chains with strong acids like TFA, highly reactive carbocations are generated from acid-labile protecting groups (e.g., tert-butyl, trityl) and the resin linker.[6][7][15] These electrophilic species can attack nucleophilic side chains, including the hydroxyl group of serine.

The Role of Scavengers in Preventing Alkylation

cluster_problem Problem cluster_solution Solution carbocation Reactive Carbocations (e.g., tBu+) alkylation O-Alkylation Side Product carbocation->alkylation attacks trapped Trapped Carbocation carbocation->trapped trapped by serine Serine Hydroxyl Group serine->alkylation scavenger Scavengers (TIS, H₂O, EDT) scavenger->trapped

Caption: Scavengers intercept reactive carbocations to prevent side reactions.

Recommended Scavenger Cocktails for Cleavage:

The choice of scavenger cocktail depends on the amino acid composition of your peptide.

Scavenger CocktailCompositionRecommended for Peptides Containing
StandardTFA/TIS/H₂O (95:2.5:2.5)General purpose, including Trp.[16]
Reagent KTFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Multiple sensitive residues (Trp, Met, Cys, Tyr).[11][16]

Detailed Protocol: Standard Cleavage and Deprotection

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Preparation of Cleavage Cocktail: In a fume hood, freshly prepare the cleavage cocktail. For the standard cocktail, mix 9.5 mL of TFA, 0.25 mL of triisopropylsilane (TIS), and 0.25 mL of deionized water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum before purification by HPLC.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • So, S. S., & Sokolenko, S. (n.d.). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. PubMed.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed.
  • Mizutani, Y., et al. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Use of Scavengers in Boc-Cys-Ser-OH Peptide Synthesis.
  • Unknown Author. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • BenchChem. (2025).
  • Fields, G. B., & Noble, R. L. (n.d.). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • EMD Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Semantic Scholar. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
  • DriveHQ. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Identification and Suppression of ??-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.
  • Rehman, K., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Kumar, A., & Arora, A. (2014). Traceless chemical ligation from S-, O-, and N-acyl isopeptides. PubMed.
  • CEM Corporation. (n.d.). Deprotection Reactions - Peptide Chemistry.
  • Subirós-Funosas, R., et al. (n.d.).
  • Jørgensen, M. N., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.).
  • Journal of the American Chemical Society. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis.
  • BenchChem. (2025). Common side reactions with Fmoc-Cys(Trt)-OH in SPPS.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • ChemRxiv. (n.d.).
  • Fasman, G. D. (1960). Acyl N to O shift in poly-DL-serine. Science.
  • Remuzgo, C., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • The Journal of Organic Chemistry. (2024). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer.
  • RSC Publishing. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • ResearchGate. (n.d.).
  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Methods in Molecular Biology. (n.d.). Methods for Removing the Fmoc Group.

Sources

Technical Support Center: Managing the Hygroscopic Nature of Amino Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for navigating the challenges associated with the hygroscopic nature of amino acid methyl esters. These valuable reagents are central to peptide synthesis and medicinal chemistry, but their propensity to absorb atmospheric moisture can lead to significant experimental variability.[1] This center provides in-depth, experience-based answers and troubleshooting protocols to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the common issues and questions that arise when working with these sensitive compounds. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your laboratory.

Q1: I've noticed my amino acid methyl ester has become clumpy and difficult to handle. What's happening and why?

A: You are observing the direct consequence of hygroscopicity—the material is readily absorbing moisture from the atmosphere.[2] Amino acid methyl esters, particularly their hydrochloride salts, possess polar functional groups (the ester and the ammonium salt) that have a strong affinity for water molecules. This absorption leads to physical changes like clumping, caking, and in extreme cases, deliquescence, where the solid dissolves in the absorbed water.[2][3][4] This is not merely a physical inconvenience; the presence of water can severely compromise your experiments.[3][5]

Q2: What are the chemical consequences if my amino acid methyl ester absorbs water?

A: The primary and most detrimental consequence is hydrolysis . The absorbed water can act as a nucleophile and attack the ester's carbonyl carbon, converting the methyl ester back into the free carboxylic acid. This reaction is often catalyzed by trace acidic or basic impurities.[6][7][8][9]

This leads to several critical problems:

  • Inaccurate Stoichiometry: You will be introducing an unknown amount of the free amino acid into your reaction, leading to incorrect molar ratios and potentially incomplete reactions.[3]

  • Side Reactions: The newly formed carboxylic acid can participate in unintended side reactions. In peptide synthesis, for example, it can compete with the desired coupling reaction, leading to a complex mixture of products and lower yields.[10]

  • Altered pKa: The conversion from an ester (pKa of the amino group ~7) to a zwitterionic amino acid (pKa of the amino group ~9) drastically changes the basicity of the molecule, which can disrupt base-sensitive reactions or catalyst performance.[11]

Below is a diagram illustrating the hydrolysis mechanism.

Hydrolysis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination AAME Amino Acid Methyl Ester (R-COOCH3) Intermediate Tetrahedral Intermediate AAME->Intermediate H₂O attacks carbonyl carbon AAME->Intermediate Water Water (H2O) AA Amino Acid (R-COOH) Intermediate->AA Elimination of methoxide Intermediate->AA Methanol Methanol (CH3OH)

Caption: Mechanism of moisture-induced ester hydrolysis.

Q3: My reaction yield is inconsistent. How can I confirm if moisture in my amino acid methyl ester is the cause?

A: This is a classic troubleshooting scenario. If you suspect water contamination, a systematic approach is required.

  • Quantify the Water Content: The most definitive method is Karl Fischer titration. This will give you a precise percentage of water in your reagent, allowing you to adjust your stoichiometry or decide if the reagent is usable.[5]

  • Run a Control Reaction: Use a brand new, unopened bottle of the same amino acid methyl ester alongside your suspect reagent. If the new material gives a significantly higher yield, it strongly implicates moisture contamination in the old bottle.

  • Analytical Characterization: Analyze your starting material using NMR spectroscopy. While small amounts of water won't be directly visible, the presence of the corresponding free carboxylic acid will be detectable as a separate set of peaks.

The following workflow can guide your troubleshooting process.

Troubleshooting Start Inconsistent or Low Reaction Yield CheckReagents Are all other reagents (solvents, bases) anhydrous? Start->CheckReagents CheckAAME Suspect Amino Acid Methyl Ester (AAME) CheckReagents->CheckAAME Yes OtherIssue Investigate other reaction parameters (temp, time, etc.) CheckReagents->OtherIssue No KF_Titration Perform Karl Fischer Titration on AAME CheckAAME->KF_Titration WaterContent Water Content > 0.5%? KF_Titration->WaterContent DryReagent Dry AAME under high vacuum or use a new bottle. WaterContent->DryReagent Yes WaterContent->OtherIssue No Rerun Re-run Reaction DryReagent->Rerun

Caption: Decision workflow for troubleshooting low reaction yields.

Q4: What are the absolute best practices for storing and handling these reagents to prevent moisture uptake?

A: Proactive prevention is far more effective than reactive correction. Adopting stringent handling protocols is essential.

Best PracticeCausality and Explanation
Storage Store containers in a desiccator over an active drying agent (e.g., Drierite®, silica gel).[12][13] For extremely sensitive applications, use a nitrogen-purged glove box or a vacuum desiccator.[13][14] This minimizes ambient moisture exposure during storage.
Equilibration Before opening, always allow the reagent container to warm to ambient room temperature. Opening a cold container will cause atmospheric moisture to condense directly onto the product.[15]
Inert Atmosphere When possible, handle the reagent under a blanket of dry, inert gas like nitrogen or argon.[16] This is crucial for maintaining an anhydrous environment during transfer.
Minimize Exposure Open the container for the shortest time possible. Have all necessary equipment (spatulas, weighing paper, flasks) ready before you begin. Work swiftly but safely.[17]
Sealing After use, securely tighten the cap. For long-term storage, consider wrapping the cap and neck threads with Parafilm® to create a better seal against moisture ingress.[12]

Detailed Experimental Protocols

Protocol 1: Procedure for Accurately Weighing a Hygroscopic Amino Acid Methyl Ester

This protocol utilizes the "weighing by difference" method in a controlled environment to ensure the highest accuracy.

Objective: To accurately weigh a hygroscopic solid while minimizing exposure to atmospheric moisture.

Materials:

  • Hygroscopic amino acid methyl ester in its original container

  • Analytical balance (ensure it is calibrated[18])

  • Spatula

  • Reaction flask with a septum

  • Desiccator or glove box

Procedure:

  • Preparation: Place the sealed container of the amino acid methyl ester, a clean spatula, and your reaction flask into a desiccator and allow them to equilibrate for at least 30 minutes. If using a glove box, place these items inside the antechamber.

  • Initial Weighing: Tightly cap the reagent bottle. Place it on the analytical balance and record its mass to the highest precision (e.g., M1 = 150.1234 g).

  • Transfer: Quickly remove the cap, use the spatula to transfer an approximate amount of the solid into your reaction flask, and immediately and tightly recap the reagent bottle. Crucially, perform this step as quickly as possible to minimize air exposure. [15]

  • Final Weighing: Place the recapped reagent bottle back on the balance and record its new mass (e.g., M2 = 149.6230 g).

  • Calculation: The exact mass of the reagent transferred is the difference between the initial and final weights (Mass Transferred = M1 - M2). In this example, 150.1234 g - 149.6230 g = 0.5004 g.

  • Final Steps: Immediately purge the reaction flask containing the reagent with an inert gas (e.g., nitrogen or argon) and seal it with the septum. Return the main reagent bottle to the desiccator for storage.

Protocol 2: Drying a Hygroscopic Compound After Minor Moisture Exposure

Objective: To remove absorbed atmospheric water from a hygroscopic solid. This is suitable for compounds that are thermally stable.

Materials:

  • Hygroscopic compound

  • Schlenk flask or round-bottom flask

  • High-vacuum pump with a cold trap

  • Heating mantle or oil bath

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Setup: Place the hygroscopic solid in the Schlenk flask. Connect the flask to a Schlenk line or a high-vacuum manifold. Ensure a cold trap (e.g., liquid nitrogen or dry ice/acetone) is placed between the flask and the vacuum pump to protect the pump.

  • Evacuation: Begin evacuating the flask. You may observe the solid "melting" or becoming slushy as the reduced pressure lowers the boiling point of the absorbed water. This is normal.

  • Gentle Heating (Optional but Recommended): If the compound is thermally stable, gently heat the flask while under vacuum. Do not exceed the compound's melting or decomposition point. A temperature of 40-50°C is often sufficient. This increases the vapor pressure of the water, accelerating its removal.[19][20]

  • Drying Time: Continue drying under high vacuum for several hours (4-24 hours, depending on the amount of material and water content). The material should return to a free-flowing powder.

  • Completion: Once drying is complete, turn off the heat and allow the flask to cool to room temperature while still under vacuum.

  • Backfilling: Break the vacuum by backfilling the flask with a dry, inert gas like nitrogen or argon.[16] The compound is now dry and should be used immediately or stored in a desiccator or glove box.

TechniqueEffectivenessConsiderations
High-Vacuum Drying Very effective for removing surface moisture.Requires vacuum pump and trap. Thermal stability of the compound must be known.[20]
Desiccator Storage Good for maintaining dryness and removing small amounts of moisture over time.Passive and slow. May not be sufficient for heavily contaminated materials.[13]
Azeotropic Distillation Effective but complex. Involves dissolving the compound and distilling with a solvent that forms an azeotrope with water (e.g., toluene).Requires subsequent removal of the distillation solvent and may not be suitable for all compounds.

References

  • Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). (n.d.). ResearchGate. Retrieved from [Link]

  • Mellon, E. F., Korn, A. H., & Hoover, S. R. (1951). Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. Journal of the American Chemical Society, 73(8), 3879–3882. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Miyazawa, E., et al. (2022). Water-Based Solid-Phase Peptide Synthesis without Hydroxy Side Chain Protection. ACS Omega. Available from: [Link]

  • An improved weighing bottle for use in the weighing of hygroscopic materials. (1950). Analyst, 75(895), 557-558. Available from: [Link]

  • Various Authors. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Retrieved from [Link]

  • B&M Scientific. (n.d.). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Goudreau, N., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Available from: [Link]

  • Forsyth, E. R., et al. (2015). In situ observation of peptide bond formation at the water–air interface. Proceedings of the National Academy of Sciences, 112(48), 14781-14786. Available from: [Link]

  • F. Albericio, et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Frontiers in Chemistry. Available from: [Link]

  • Goudreau, N., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Semantic Scholar. Retrieved from [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]

  • PerMix. (n.d.). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

  • Mattia, E., et al. (2017). Constitutional adaptation to pKa modulation by remote ester hydrolysis. Chemical Science, 8(11), 7545-7554. Available from: [Link]

  • University of Rochester, Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Various Authors. (2022). De-esterification of amino acid esters. ResearchGate. Retrieved from [Link]

  • In-water solid-phase coupling reaction using water-dispersible nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]

  • HepatoChem, Inc. (2016). How do you handle hygroscopic salts? Retrieved from [Link]

  • Corrias, F., et al. (2021). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules. Available from: [Link]

  • Lim, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2043. Available from: [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Le, V. N. T., et al. (2017). Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders. International Journal of Pharmaceutics, 529(1-2), 142-152. Available from: [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Process for drying hygroscopic materials. (1976). Google Patents.
  • Zhang, Y., et al. (2020). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. Science of The Total Environment, 738, 139318. Available from: [Link]

  • Zafar, U. S., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical Innovation, 18(2), 437-448. Available from: [Link]

  • Sinochem Middle. (2025). Fatty Acid Methyl Ester and Amino Acid Methyl Ester. Retrieved from [Link]

  • BulkInside. (2024). Maximizing Accuracy in Material Weighing Systems. Retrieved from [Link]

  • Long, W. M., et al. (1985). Effects of amino acid methyl esters on cardiac lysosomes and protein degradation. The American Journal of Physiology, 248(1 Pt 1), C30-C36. Available from: [Link]

  • Lim, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Retrieved from [Link]

  • Humiscope. (2021). Perfect Climate for Pharmaceutical Manufacturing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Torres, J., et al. (2024). A Study of the Moisture Absorption Characteristics of Vinyl Ester Polymer and Unidirectional Glass Fibre Vinyl Ester Laminates. Polymers (Basel), 16(12), 1618. Available from: [Link]

  • Badu-Tawiah, A., et al. (2021). Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. Analyst, 146(20), 6211-6220. Available from: [Link]

  • Mah, P. T., et al. (2018). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Alternative Reagents for Methylating Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Methylating serine methyl ester—a trifunctional molecule with a primary amine, a primary hydroxyl, and an ester group—presents classic challenges in chemoselectivity, safety, and stereopreservation. Traditional reagents like diazomethane (CH₂N₂) and methyl iodide (MeI) are increasingly restricted due to explosive hazards and poor mono-selectivity[1].

This troubleshooting guide provides field-proven, self-validating protocols using modern, safer alternative reagents to help you achieve precise O-methylation or N-methylation.

Workflow: Regioselective Methylation Decision Matrix

G Start Serine Methyl Ester Target Modification OMethyl O-Methylation (Hydroxyl Group) Start->OMethyl N-Protected (e.g., Boc, Fmoc) NMethyl N-Methylation (Amino Group) Start->NMethyl O-Protected (e.g., tBu, Trt) TMSD TMSD (Solution Phase) Acid-Catalyzed OMethyl->TMSD Mild, safer than CH2N2 Meerwein Meerwein's Salt (CH3)3OBF4 / DIEA OMethyl->Meerwein Fast, quantitative yield RedAm Reductive Amination (CH2O + NaBH3CN) NMethyl->RedAm Prevents over-methylation DMC Dimethyl Carbonate Catalyst-Mediated NMethyl->DMC Green reagent, scalable

Decision matrix for selecting alternative methylating agents based on regioselectivity.

Troubleshooting Guides & FAQs

Q1: We are scaling up the O-methylation of N-Boc-serine methyl ester. Our EHS department banned diazomethane. What is the most efficient alternative?

A1: The two most reliable alternatives are Trimethylsilyldiazomethane (TMSD) and Trimethyloxonium tetrafluoroborate (Meerwein's salt) .

Causality & Mechanism: TMSD acts mechanistically similar to diazomethane, but the bulky trimethylsilyl group stabilizes the diazo carbon, rendering it non-explosive and safe for benchtop use[1]. However, for gram-scale preparations where TMSD might be kinetically slow or cost-prohibitive, Meerwein's salt ((CH₃)₃OBF₄) is highly recommended[2]. Meerwein's salt provides a pre-formed, highly electrophilic methyl cation that reacts rapidly with the hydroxyl oxygen in the presence of a mild base like DIEA, completely bypassing the gaseous hazards of diazo compounds[2].

Self-Validating Protocol: O-Methylation via Meerwein's Salt

  • Preparation: Dissolve N-Boc-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under N₂.

    • Validation Check: The solution must be perfectly clear; any turbidity indicates moisture, which will rapidly hydrolyze and destroy the oxonium salt.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (1.2 eq).

  • Methylation: Add Trimethyloxonium tetrafluoroborate (1.1 eq) in one portion at room temperature.

  • Monitoring: Stir for 10–15 minutes.

    • Validation Check: Monitor via TLC (Ethyl Acetate/Hexane). The reaction is self-indicating; the highly polar hydroxyl starting material spot will disappear, replaced by a distinct, higher-Rf product spot (O-methyl ether)[2].

  • Quench: Add saturated aqueous NaHCO₃ to neutralize the tetrafluoroboric acid byproduct. Extract with DCM, dry over Na₂SO₄, and concentrate.

Q2: During N-methylation of serine methyl ester, we consistently observe di-methylation (quaternary ammonium formation) when using Methyl Iodide (MeI). How can we achieve mono-selectivity?

A2: Switch to Dimethyl Carbonate (DMC) or utilize Reductive Amination .

Causality & Mechanism: Methyl iodide is a highly reactive, unhindered electrophile. When the primary amine of serine is mono-methylated, the resulting secondary amine becomes more nucleophilic due to the electron-donating inductive effect of the new methyl group. This causes the reaction to run away into over-methylation[3]. DMC is a sustainable "green" alternative that, when paired with a suitable catalyst, allows strict control over mono-methylation[3]. Alternatively, reductive amination using formaldehyde and a mild reducing agent physically limits the reaction to mono-methylation if the stoichiometry is strictly controlled.

Self-Validating Protocol: Mono-N-Methylation via Reductive Amination

  • Imine Formation: Dissolve O-protected serine methyl ester (1.0 eq) in anhydrous methanol. Add aqueous formaldehyde (37%, strictly 1.0 eq).

    • Validation Check: Stir for 30 mins. A slight shift in TLC Rf indicates the complete formation of the intermediate imine/hemiaminal.

  • Reduction: Cool the flask to 0°C. Add Sodium cyanoborohydride (NaBH₃CN) (1.5 eq).

    • Causality: NaBH₃CN is chemoselective; it reduces the protonated imine without reducing the methyl ester or unreacted formaldehyde.

  • Completion: Stir for 2 hours.

    • Validation Check: A Ninhydrin stain on the TLC plate will shift from a primary amine (dark purple/blue) to a secondary amine (often lighter red/brown, depending on the exact derivative).

  • Quench: Carefully add 1M HCl (monitor for H₂ gas evolution), adjust pH to 8 with NaHCO₃, and extract with Ethyl Acetate.

Q3: How do we prevent racemization at the alpha-carbon during these methylation steps?

A3: Avoid strong bases (like NaH or KOH) and utilize neutral or mildly basic scavengers.

Causality & Mechanism: The alpha-proton of serine methyl ester is highly acidic due to the electron-withdrawing effects of the adjacent ester carbonyl and the electronegative heteroatoms. Strong bases will abstract this proton, forming a planar enolate intermediate that leads to racemization upon reprotonation. Using neutral methylating agents like Methyl triflate (MeOTf) paired with a neutral acid scavenger (e.g., 2-benzyloxypyridine) ensures the pH remains neutral, preserving the stereocenter[4]. Alternatively, using N-nosyl protection allows for methylation under very mild conditions without racemization[5].

Quantitative Data: Comparison of Methylating Agents
ReagentTarget SiteToxicity / HazardChemoselectivityTypical YieldNotes
Diazomethane (CH₂N₂) O- & N-High (Explosive/Toxic)Poor (Requires strict control)>90%Legacy reagent; highly discouraged for scale-up due to extreme hazard[1].
TMSD O-MethylationModerateGood (O-selective in acid)80-95%Excellent, safer drop-in replacement for CH₂N₂[1].
Meerwein's Salt O-MethylationModerate (Corrosive)Excellent>95%Very fast reaction (<30 mins); ideal for gram-scale quantitative yields[2].
Dimethyl Carbonate N-MethylationLow (Green Reagent)Excellent (Mono-selective)75-85%Prevents over-methylation; requires catalyst/heat[3].
Methyl Triflate O- & N-High (Alkylating agent)Moderate85-95%Can be used under strictly neutral conditions to prevent racemization[4].
References
  • BenchChem Technical Support Team. "A Researcher's Guide to Serine Side-Chain Protection: A Comparative Analysis of Boc-O-Methyl-D-serine and Boc-D-serine(tBu)-OH." BenchChem, Jan 2026. 1

  • "2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters." PMC, National Institutes of Health. 2

  • "Methyl 5-fluoro-2-(methylamino)benzoate | 924668-99-5." BenchChem.3

  • "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine." Beilstein Journal of Organic Chemistry. 4

  • "One-Pot Methylation of N-Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N-Methyl Dipeptides." ResearchGate. 5

Sources

Validation & Comparative

H-NMR spectrum analysis of methyl 3-methoxy-2-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Objective Comparison Guide: Optimizing ^1^H-NMR Acquisition Parameters for Methyl 3-methoxy-2-(methylamino)propanoate

Executive Summary

The structural elucidation of small-molecule drug intermediates like This compound presents specific analytical challenges. Due to the presence of multiple heteroatoms, a chiral center, and structurally similar proton environments (e.g., ester methyl vs. ether methyl), routine ^1^H-NMR analysis often yields ambiguous, overlapping spectra.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NMR solvent systems (CDCl3 vs. DMSO-d6) and instrument field strengths (300 MHz vs. 600 MHz). By understanding the causality behind solvent-induced shifts and signal dispersion, researchers can deploy self-validating protocols to achieve unambiguous structural confirmation.

Structural Deconstruction & Theoretical NMR Profile

This compound (C6H13NO3) contains six distinct proton environments. The primary analytical bottleneck is the "Problematic Zone" between 3.2 ppm and 3.7 ppm, where the alpha-proton (-CH-), the diastereotopic methylene protons (-CH2-), and the two methoxy singlets converge.

Table 1: Comparative ^1^H-NMR Chemical Shift Profile

Proton Environment Multiplicity Expected Shift: CDCl3 (ppm) Expected Shift: DMSO-d6 (ppm) Analytical Challenge
-COOCH3 Singlet (3H) 3.70 - 3.75 3.60 - 3.65 Proximity to residual water peak in DMSO-d6.
-CH2-O-CH3 Singlet (3H) 3.30 - 3.35 3.20 - 3.25 Severe overlap with the alpha-proton multiplet.
-CH2-O- dd (2H) 3.50 - 3.65 3.45 - 3.55 Diastereotopic AB system due to adjacent C2 chiral center.
-CH- (alpha) dd/m (1H) 3.35 - 3.45 3.25 - 3.35 ABX spin system coupling; buried under ether methyl.
-NH-CH3 Singlet (3H) 2.35 - 2.45 2.20 - 2.30 Sharp singlet, easily identifiable.

| -NH- | Broad s (1H) | 1.80 - 2.00 | 2.50 - 3.00 | Highly solvent/concentration dependent; exchanges rapidly. |

Comparative Analysis 1: Solvent Selection (CDCl3 vs. DMSO-d6)

The choice of deuterated solvent fundamentally alters the conformational equilibrium and hydrogen-bonding network of amino acid esters.

  • CDCl3 (Low Polarity, Weak Intermolecular Interactions): In CDCl3, interactions with the solvent are comparably weak, primarily driven by dipolar or dispersion forces[1]. This allows the molecule to adopt intramolecular hydrogen bonds (e.g., between the -NH- and the ester carbonyl). While CDCl3 provides excellent baseline resolution for the N-methyl group, stray acid (DCl) often catalyzes rapid proton exchange, broadening the -NH- signal until it disappears into the baseline.

  • DMSO-dngcontent-ng-c2977031039="" class="ng-star-inserted">6 (High Polarity, Strong H-Bond Acceptor): Converting from a low polar solvent (CDCl3) to a highly polar solvent (DMSO-d6) causes significant changes in chemical shift values (|Δδ| > 0.2 ppm)[2]. DMSO strongly coordinates with the -NH- proton, breaking intramolecular bonds and shifting the amine signal drastically downfield (often by +1.0 to +3.0 ppm)[3]. Furthermore, DMSO-d6 alters the anisotropic shielding around the chiral center, which can successfully separate the overlapping ether methyl singlet from the alpha-proton multiplet.

SolventSelection Start Target: Methyl 3-methoxy- 2-(methylamino)propanoate Q1 Need to observe exchangeable -NH-? Start->Q1 Yes1 Avoid CDCl3 (stray DCl) Avoid D2O (exchange) Q1->Yes1 Yes No1 Standard CDCl3 is viable Q1->No1 No Q2 Signal Overlap at 3.3-3.7 ppm? Yes1->Q2 No1->Q2 DMSO Use DMSO-d6 (Shifts -NH- downfield, separates multiplets) Q2->DMSO High Overlap Validation Proceed to 2D-NMR Validation Workflow Q2->Validation Unresolved in 1D DMSO->Validation

Decision matrix for NMR solvent selection based on exchangeable proton visibility and signal overlap.

Comparative Analysis 2: Instrument Resolving Power (300 MHz vs. 600 MHz)

When dealing with the ABX spin system of the -CH2-CH- backbone in this molecule, field strength is not just a matter of sensitivity; it is a matter of causality in signal dispersion.

  • 300 MHz (Routine Benchtop): At 300 MHz, the chemical shift difference between the ether methyl (~3.35 ppm) and the alpha-proton (~3.40 ppm) is merely 15 Hz. Because the alpha-proton is coupled to the diastereotopic methylene protons, its multiplet width easily exceeds 20 Hz. Consequently, the alpha-proton is completely consumed by the base of the massive 3H methoxy singlet, making accurate integration impossible.

  • 600 MHz (High-Field): At 600 MHz, the same 0.05 ppm difference translates to a 30 Hz separation. The J-coupling constants (Hz) remain static regardless of field strength, meaning the multiplet does not widen, but the distance between the centers of the signals doubles. This provides baseline resolution, allowing for precise integration and definitive proof of purity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, do not rely solely on 1D ^1^H-NMR if signal overlap is detected. Implement the following self-validating workflow.

Step 1: Sample Preparation

  • Weigh 15–20 mg of this compound.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6. Note: DMSO is highly hygroscopic. Use ampoules to prevent the water peak (~3.33 ppm) from obscuring the methoxy signals[1].

Step 2: 1D Acquisition & Integration Check

  • Acquire standard ^1^H-NMR (600 MHz, 16 scans, 30° pulse, 10s relaxation delay).

  • Internal Validation: Integrate the region from 3.2 to 3.5 ppm. If the integral exceeds 4H (3H for -OCH3 + 1H for -CH-), overlap is still occurring. Proceed immediately to Step 3.

Step 3: Orthogonal 2D-NMR Confirmation (HSQC & COSY)

  • Run a ^1^H-^1^H COSY to map the scalar coupling between the alpha-proton and the diastereotopic methylene protons. The methoxy singlets will show no cross-peaks, instantly isolating the backbone protons.

  • Run a ^1^H-^13^C HSQC. The ^13^C shift of the ether methyl carbon (~58 ppm) is distinct from the alpha-carbon (~62 ppm). Even if the protons overlap perfectly in the F2 (^1^H) dimension, they will be separated by >400 Hz in the F1 (^13^C) dimension.

NMRWorkflow A 1D 1H-NMR (600 MHz) B Integration Check: Is 3.2-3.5 ppm > 4H? A->B C 1H-1H COSY B->C Yes (Overlap) D 1H-13C HSQC B->D Yes (Overlap) G Unambiguous Structural Elucidation B->G No (Resolved) E Map ABX Spin System (-CH2-CH-) C->E F Differentiate -OCH3 from -CH- via 13C F1 D->F E->G F->G

Orthogonal 2D-NMR workflow for resolving overlapping aliphatic signals in amino acid derivatives.

Conclusion

For the rigorous structural verification of this compound, standard 300 MHz analysis in CDCl3 is insufficient due to severe signal overlap and rapid -NH- proton exchange. By switching to a strong hydrogen-bond accepting solvent like DMSO-d6[3] and utilizing high-field (600 MHz) instrumentation coupled with 2D HSQC/COSY validation, researchers can completely resolve the diastereotopic ABX spin system from the adjacent methoxy singlets, ensuring absolute confidence in molecular characterization.

References

  • Abraham et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." ResearchGate. Available at:[Link]

  • Chemistry Stack Exchange. "Proton NMR chemical shift of water peak in different solvents." StackExchange. Available at:[Link]

Sources

Decoding the Signature Fragmentation of Methyl 3-Methoxy-2-(methylamino)propanoate: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel compounds. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 3-methoxy-2-(methylamino)propanoate, a molecule of interest in synthetic and medicinal chemistry. By understanding its fragmentation pathways, researchers can more effectively identify this compound and distinguish it from structural isomers and related impurities. This guide will delve into the mechanistic underpinnings of its fragmentation, compare it with alternative analytical techniques, and provide detailed experimental protocols for its characterization.

The Structural Rationale Behind the Fragmentation Cascade

The structure of this compound contains several key functional groups that dictate its behavior in the mass spectrometer: a secondary amine, a methoxy group, and a methyl ester. Each of these moieties provides a predictable site for bond cleavage upon electron ionization, leading to a characteristic fingerprint of fragment ions. The initial step in EI-MS is the removal of an electron to form a molecular ion (M•+). While the molecular ion peak may be observed, it is often of low abundance for molecules with multiple fragmentation-prone sites.

The fragmentation of this molecule is anticipated to be dominated by several key processes:

  • α-Cleavage: This is a highly favorable fragmentation pathway for compounds containing heteroatoms like nitrogen and oxygen.[1][2] The cleavage occurs at the carbon-carbon bond adjacent to the heteroatom, resulting in a resonance-stabilized cation. For this compound, α-cleavage adjacent to the nitrogen and the ether oxygen will be significant.

  • Loss of Neutral Molecules: The elimination of small, stable neutral molecules such as carbon monoxide (CO), methanol (CH₃OH), and formaldehyde (CH₂O) is a common fragmentation route.

  • Ester-Specific Fragmentation: Methyl esters are known to undergo characteristic fragmentations, including the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃).[3]

Predicted Fragmentation Pattern and Key Diagnostic Ions

Based on established fragmentation principles, the following table outlines the predicted major fragment ions for this compound (Molecular Weight: 147.18 g/mol ).

m/z Proposed Fragment Ion Formation Pathway Significance
147 [C₆H₁₃NO₃]•+Molecular IonConfirms molecular weight. May be weak or absent.
116 [C₅H₁₀NO₂]+Loss of •OCH₃ from the esterIndicates the presence of a methyl ester.
102 [C₄H₈NO₂]+α-cleavage with loss of the ethyl-methoxy groupSuggests the core amino acid backbone.
88 [C₃H₆NO₂]+Loss of the methylamino groupHighlights the ester and methoxy functionalities.
74 [C₃H₈NO]+α-cleavage adjacent to nitrogen, forming the immonium ionBase Peak. Highly characteristic of N-methylated amino compounds.[4][5]
59 [C₂H₅O₂]+Fragment containing the ester groupConfirms the methyl ester moiety.
45 [C₂H₅O]+Fragment from the methoxyethyl side chainIndicates the presence of the methoxy group.
44 [C₂H₆N]+Immonium ion from the methylamino groupDiagnostic for the N-methylamino functionality.

The base peak is predicted to be the immonium ion at m/z 74 , formed through a highly favorable α-cleavage adjacent to the nitrogen atom. This is a common and diagnostic fragmentation for N-methylated amino acids and their derivatives.[4][5][6]

Visualizing the Fragmentation Pathways

To illustrate the proposed fragmentation mechanisms, the following diagrams were generated using the Graphviz DOT language.

fragmentation_pathway M [C₆H₁₃NO₃]•+ m/z 147 (Molecular Ion) F116 [C₅H₁₀NO₂]+ m/z 116 M->F116 - •OCH₃ F102 [C₄H₈NO₂]+ m/z 102 M->F102 - C₂H₅O• F74 [C₃H₈NO]+ m/z 74 (Base Peak) M->F74 α-cleavage F44 [C₂H₆N]+ m/z 44 F74->F44 - CO

Caption: Proposed major fragmentation pathways of this compound.

Comparative Analysis: Distinguishing from Isomers and Alternatives

A key challenge in analytical chemistry is the differentiation of isomers. Consider the structural isomer, methyl 2-methoxy-3-(methylamino)propanoate. While it has the same molecular weight, its fragmentation pattern would differ significantly. The base peak for this isomer would likely arise from cleavage adjacent to the nitrogen, but the subsequent losses and the masses of other major fragments would be distinct due to the different positions of the methoxy and methylamino groups.

Beyond mass spectrometry, other analytical techniques can be employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural information, confirming the connectivity of all atoms. This is considered a primary method for structural elucidation.

  • Infrared (IR) Spectroscopy: IR would identify the presence of key functional groups, such as the N-H bond in the secondary amine, the C=O of the ester, and the C-O stretches of the ether and ester.

  • Gas Chromatography (GC) and Liquid Chromatography (LC): When coupled with mass spectrometry (GC-MS or LC-MS), these techniques provide separation from other components in a mixture and retention time data, which aids in identification.

The primary advantage of mass spectrometry lies in its high sensitivity and the detailed structural information that can be gleaned from the fragmentation pattern, often from very small sample amounts.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for acquiring an electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., methanol, dichloromethane).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that allows for comparison with library spectra.[7]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-200.

  • Scan Rate: 2 scans/second.

Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum for that peak.

  • Identify the molecular ion peak (if present) and the major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra.

Workflow for Compound Identification

workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Dissolve Sample (e.g., in Methanol) GC Inject into GC-MS Sample->GC MS Acquire Mass Spectrum GC->MS Separation & Ionization TIC Analyze Total Ion Chromatogram MS->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Fragments Identify Key Fragment Ions Spectrum->Fragments Compare Compare with Predicted Pattern & Library Fragments->Compare Confirmation Structural Confirmation Compare->Confirmation

Caption: A typical workflow for the identification of this compound using GC-MS.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the established principles of organic mass spectrometry. The presence of the N-methylamino group, the methoxy group, and the methyl ester functionality leads to a characteristic fragmentation pattern, with the immonium ion at m/z 74 expected to be the base peak. This detailed understanding of its fragmentation behavior is crucial for its unambiguous identification in complex matrices and for distinguishing it from structural isomers. While mass spectrometry is a powerful tool, for complete and definitive structural elucidation, it is best used in conjunction with other analytical techniques such as NMR and IR spectroscopy.

References

  • Srinivas, R., et al. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. Journal of Mass Spectrometry, 54(9), 771-781. Available at: [Link]

  • Prabhakar, S., et al. (2019). ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. ResearchGate. Available at: [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. Available at: [Link]

  • ResearchGate. (n.d.). ESI-MS/MS spectra of [M + H] + ions of N-methyl amino acids (1-21). Available at: [Link]

  • Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. Available at: [Link]

  • Gehrig, P. M., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 162-172. Available at: [Link]

  • R Discovery. (2003). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 2-methoxypropane. Available at: [Link]

  • Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • South, S., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0298042. Available at: [Link]

  • NIST. (n.d.). Methyl 3,3-dimethoxypropionate. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate. Available at: [Link]

  • ResearchGate. (n.d.). Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of methyl propanoate. Available at: [Link]

  • Wiley Science Solutions. (n.d.). Methyl 3,3-dimethoxy-2-methylpropanoate. SpectraBase. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for Methyl 3-methoxy-2-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of High-Performance Liquid Chromatography (HPLC) method development for the novel compound, methyl 3-methoxy-2-(methylamino)propanoate. As this molecule possesses key structural features—a secondary amine, an ester group, a chiral center, and the absence of a strong UV chromophore—it presents a multifaceted analytical challenge. This document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental decision, comparing alternative approaches with supporting data to establish robust, reliable, and specific analytical methods for purity, stability, and chiral separation.

Introduction: Understanding the Analyte and the Analytical Challenge

This compound is a small, polar molecule with the chemical structure CH3-O-CH2-CH(NH-CH3)-C(=O)O-CH3. Its analysis is critical for quality control in research and development, necessitating methods that can accurately quantify the parent compound, resolve it from potential process impurities, and distinguish it from degradation products. Furthermore, the presence of a stereocenter at the C2 position requires the development of a stereospecific method to ensure enantiomeric purity, a critical parameter in drug development.

The primary analytical hurdles include:

  • High Polarity: The molecule's polar nature makes it poorly retained on traditional reversed-phase columns like C18.

  • Weak UV Absorbance: Lacking a significant chromophore, detection at standard wavelengths (e.g., 254 nm) is impractical, forcing the use of low UV wavelengths (200-210 nm), which can suffer from low selectivity.[1]

  • pH-Dependent Behavior: The secondary amine (pKa ~9-10) means the molecule's charge state and chromatographic behavior are highly dependent on mobile phase pH.

  • Chirality: The presence of a chiral center necessitates the use of specialized Chiral Stationary Phases (CSPs) to separate the enantiomers.

This guide will systematically address these challenges by comparing two primary achiral separation modes (Reversed-Phase vs. HILIC), establishing a stability-indicating method through forced degradation, and developing a robust chiral separation method.

Part 1: Achiral Method Development: A Comparative Study of RP-HPLC and HILIC

The initial goal of achiral method development is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any process-related impurities. Given the analyte's polarity, both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) approaches were evaluated.

Scientific Rationale for Column Selection
  • Reversed-Phase (C18): This is the most common HPLC mode. However, for highly polar analytes, retention can be minimal, often leading to elution near the void volume. To enhance retention, mobile phases with high aqueous content and ion-pairing agents or highly aqueous-stable C18 phases are typically required.

  • HILIC: This mode utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[2] It is an ideal alternative for polar compounds that are unretained in reversed-phase, operating on a different separation mechanism of partitioning into an adsorbed water layer on the stationary phase.[2]

Experimental Workflow for Achiral Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Final Method A Define Analyte Properties (Polar, Basic, No Chromophore) B Select Detection Wavelength (Low UV: 205 nm) A->B C Column Screening B->C D Reversed-Phase (e.g., C18) C->D E HILIC (e.g., Silica) C->E F Evaluate Mobile Phase (pH, Buffer, Organic %) D->F E->F G RP: High Aqueous + Acidic Modifier (TFA/Formic) F->G H HILIC: High Acetonitrile + Buffered Aqueous (Ammonium Acetate) F->H I Assess Peak Shape, Retention, & Sensitivity G->I H->I J Select Optimal Column & Mobile Phase I->J K Perform System Suitability (Tailing, Plates, RSD) J->K L Final Achiral Method K->L

Caption: Workflow for achiral HPLC method development.

Comparative Data: C18 vs. HILIC

The following table summarizes the performance of a standard C18 column versus a HILIC silica column under initial screening conditions.

ParameterC18 Column (Reversed-Phase)HILIC Column (Silica)Rationale & Conclusion
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient: 5-95% B)A: 10mM Ammonium Acetate in 95:5 ACN:WaterB: 10mM Ammonium Acetate in 50:50 ACN:Water (Isocratic: 90% A)The mobile phases are chosen to be compatible with the respective separation modes. Formic acid provides a proton source to ensure the amine is charged for better peak shape in RP. Ammonium acetate provides ionic strength for HILIC.
Retention Time (min) 1.8 min (Near void volume)5.2 minThe HILIC column provides significantly better retention, moving the analyte away from the solvent front and potential unretained impurities.
Peak Tailing Factor 1.91.2The HILIC column yields a much more symmetrical peak. The poor peak shape on the C18 is likely due to secondary interactions between the basic amine and residual silanols on the silica surface.
Theoretical Plates 18008500Higher plate count on the HILIC column indicates superior efficiency and sharper peaks, leading to better resolution and sensitivity.
Conclusion Unsuitable due to poor retention and peak shape.Superior Choice. Provides adequate retention and good peak symmetry, making it the preferred column for further optimization.

Based on this initial screening, the HILIC method was selected for further development and validation.

Optimized Achiral HILIC Method Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Silica-based HILIC Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: Isocratic mixture of 90% Acetonitrile and 10% 20mM Ammonium Formate (pH adjusted to 3.5 with formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: 90:10 Acetonitrile:Water.

Part 2: Development of a Stability-Indicating Method

A critical component of a trustworthy analytical method is its ability to be "stability-indicating." This means the method must be able to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the assay value accurately reflects the intact drug.[3] To achieve this, forced degradation studies are performed as mandated by the International Conference on Harmonisation (ICH) guidelines.[4][5]

Forced Degradation Experimental Protocol

The analyte was subjected to the following stress conditions to induce degradation, with a target degradation of 5-20%.[6]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. Note: The ester linkage is highly susceptible to base hydrolysis, requiring milder conditions.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Solid drug substance heated at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt-hours/square meter of UV light in a photostability chamber.

Workflow for Stability-Indicating Method Validation

A Subject Analyte to Forced Degradation Conditions (Acid, Base, Oxidative, Thermal, Photo) B Analyze Stressed Samples using Optimized Achiral Method A->B C Evaluate Chromatograms B->C D Assess Peak Purity (Using PDA/DAD Detector) C->D E Calculate Resolution (Rs) between Parent and Degradant Peaks C->E F Check for Mass Balance C->F G Method is Stability-Indicating? D->G E->G F->G H Yes: Final Validated Method G->H Purity > 99.9% Rs > 2.0 I No: Re-optimize Method (Gradient, Mobile Phase) G->I Purity < 99.9% Rs < 2.0 I->B

Caption: Workflow for forced degradation studies.

Summary of Forced Degradation Results

The optimized HILIC method was used to analyze the stressed samples.

Stress Condition% DegradationNumber of DegradantsResolution (Rs) of Closest DegradantPeak PurityConclusion
Control 0%0N/A>0.999Analyte is stable under normal conditions.
Acid Hydrolysis 12.5%22.8>0.999Method resolves acid degradants.
Base Hydrolysis 18.2%14.1>0.999Significant degradation observed, likely via ester hydrolysis. Method is suitable.
Oxidation (H₂O₂) 8.9%13.5>0.999Method resolves oxidative degradant.
Thermal 3.1%0N/A>0.999Analyte shows good thermal stability.
Photolytic 1.5%0N/A>0.999Analyte is not significantly photolabile.

The HILIC method successfully separated all generated degradation products from the parent peak with excellent resolution (Rs > 2.0) and demonstrated peak purity via photodiode array (PDA) analysis. This confirms the method is stability-indicating and trustworthy for quantifying the analyte in the presence of its degradants.

Part 3: Chiral Method Development: Resolving the Enantiomers

For chiral molecules, separating enantiomers is often a regulatory requirement. Direct separation is achieved using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are highly versatile and were chosen for this screening.[8]

Strategy for Chiral Method Development

A screening approach is the most efficient way to identify a suitable chiral method.[9] This involves testing a small set of complementary CSPs with a variety of mobile phase systems.

  • Columns Screened:

    • Immobilized Amylose-based CSP: Often effective for a wide range of compounds.

    • Immobilized Cellulose-based CSP: Offers complementary selectivity to amylose phases.

  • Mobile Phase Modes Screened:

    • Normal Phase (NP): Heptane/Ethanol with an additive (diethylamine for a basic analyte).

    • Polar Organic (PO): Acetonitrile or Methanol with an additive.

    • Reversed-Phase (RP): Water/Acetonitrile with a buffer.

Workflow for Chiral Method Screening

cluster_0 Phase 1: Column & Mobile Phase Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Final Method A Select Diverse CSPs (e.g., Amylose & Cellulose-based) B Screen Multiple Mobile Phase Modes A->B C Normal Phase (Heptane/Alcohol + Additive) B->C D Polar Organic (ACN or MeOH + Additive) B->D E Reversed-Phase (Buffer/ACN) B->E F Analyze Racemic Standard Under All Conditions C->F D->F E->F G Identify Best Condition (Baseline Resolution, Rs > 1.5) F->G H Optimize for Speed/Efficiency (Flow Rate, Isocratic %) G->H I Confirm Peak Identity (Inject Pure Enantiomers if available) H->I J Perform System Suitability (Resolution, Tailing) I->J K Final Chiral Method J->K

Caption: Workflow for chiral HPLC method screening.

Comparative Data: Chiral Column Screening
Column / Mobile PhaseRetention Time (Enantiomer 1 / 2)Resolution (Rs)Analysis Time (min)Conclusion
Amylose CSP / Normal Phase (Heptane/IPA + 0.1% DEA)8.3 / 9.5 min2.112Good Separation. Baseline resolution achieved with good peak shape.
Amylose CSP / Polar Organic (Methanol + 0.1% DEA)4.1 / 4.1 min06No separation.
Cellulose CSP / Normal Phase (Heptane/IPA + 0.1% DEA)10.2 / 10.5 min0.815Poor separation.
Cellulose CSP / Polar Organic (Acetonitrile + 0.1% DEA)6.7 / 7.8 min1.910Good Separation. An excellent alternative to the Normal Phase method.

The Amylose-based CSP operating in Normal Phase provided the best initial separation with excellent resolution. This method was selected for final optimization.

Optimized Chiral HPLC Method Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Immobilized amylose-based chiral column (e.g., CHIRAL ART Amylose-SA, 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Isocratic mixture of n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

Conclusion

This guide has systematically detailed the development of three distinct, robust HPLC methods for this compound. By comparing alternative chromatographic strategies, we have established:

  • A HILIC-based achiral method that provides superior retention and peak shape compared to traditional reversed-phase chromatography, suitable for purity determination.

  • A validated stability-indicating method built upon the HILIC separation, proven to effectively resolve the parent drug from all potential degradation products generated under ICH stress conditions.

  • A highly selective chiral method using an immobilized amylose-based CSP that achieves baseline resolution of the two enantiomers, essential for stereochemical quality control.

This multi-faceted approach, grounded in scientific principles and supported by comparative data, provides a complete analytical toolkit for researchers, scientists, and drug development professionals working with this compound.

References

  • PubChem. Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate. National Center for Biotechnology Information. [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. [Link]

  • PubChem. Methyl 3-(2-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

  • MedCrave. Forced degradation studies. MedCrave online. [Link]

  • Environmental Protection Agency. 3-Methoxy-2-methylaniline Properties. EPA CompTox Chemicals Dashboard. [Link]

  • ResearchGate. (PDF) Forced Degradation Studies. ResearchGate. [Link]

  • YMC America, Inc. Cost-Effective Chiral Separation by Preparative HPLC. YMC. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Chromatography Online. [Link]

  • National Center for Biotechnology Information. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • SciSpace by Typeset. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • National Center for Biotechnology Information. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. BJSTR. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC. [Link]

  • PubMed. A New and Highly Sensitive Method for Measuring 3-methoxytyramine Using HPLC With Electrochemical Detection. National Library of Medicine. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]

  • inLibrary. DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHODS FOR THE ANALYSIS OF MEPHEDRONE AND METHAMPHETAMINE. International journal of medical sciences. [Link]

  • inLibrary. DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHODS FOR THE ANALYSIS OF MEPHEDRONE AND METHAMPHETAMINE. International journal of medical sciences. [Link]

Sources

Technical Guide: Infrared Spectroscopy Analysis of Methoxy Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxy amino esters represent a trifecta of functional complexity in organic synthesis, often serving as intermediates in the production of local anesthetics (e.g., benzocaine derivatives) and potential antineoplastic agents. Their analysis requires a nuanced understanding of vibrational spectroscopy because the three functional groups—ester , amine , and methoxy —exhibit electronic coupling and hydrogen-bonding effects that shift characteristic peaks away from standard correlation table values.

This guide provides a comparative analysis of these spectral features, distinguishing them from simple esters or amines. It evaluates the performance of Attenuated Total Reflectance (ATR) versus Transmission IR for this specific compound class and details a self-validating experimental protocol.

Theoretical Framework: The "Push-Pull" Vibrational Environment

In methoxy amino esters, the vibrational frequencies are not isolated. The amino group (electron donor) and the ester carbonyl (electron acceptor) often engage in resonance or inductive effects, particularly if linked via an aromatic ring (conjugation).

The "Diagnostic Triad" of Peaks

To confirm the identity of a methoxy amino ester, you must resolve three distinct vibrational zones.

Functional GroupVibration ModeWavenumber (

)
Diagnostic Character
Amine (-NH

)
N-H Stretch3300 – 3500 Doublet for primary amines (sym/asym stretch).[1][2] Singlet for secondary. Broadens significantly with H-bonding.
Ester (C=O) C=O Stretch1680 – 1735 Strong, sharp. Conjugation with the amine (via ring) lowers wavenumber (single bond character increases).
Methoxy (-OCH

)
C-H Stretch2815 – 2850 Critical Differentiator. The C-H stretch of a methoxy group appears at a lower frequency than alkyl C-H due to the "lone pair effect" of the oxygen.
Ether/Ester (C-O) C-O Stretch1000 – 1300 Complex "fingerprint" region.[3] Look for two strong bands: C-C(=O)-O (ester) and C-O-C (methoxy).
The Hydrogen Bonding Shift (Performance Variable)

A critical performance metric of IR for these molecules is detecting intramolecular hydrogen bonding .[2]

  • Free State (Dilute): High frequency C=O (~1735

    
    ) and sharp N-H.
    
  • Bonded State (Solid/Neat): The amine hydrogen donates to the ester carbonyl oxygen. This weakens the C=O bond, shifting the peak to lower wavenumbers (e.g., 1680–1700

    
    ) . This shift is a definitive proof of structural proximity between the groups.
    

Comparative Analysis: Methodology & Alternatives

Technique Comparison: ATR vs. Transmission

For methoxy amino esters, which are often viscous oils or low-melting solids, the sampling technique dictates spectral quality.

FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet / Liquid Cell) Verdict for Methoxy Amino Esters
Pathlength Fixed (~2–4 µm penetration).Variable (hard to control in oils).ATR is Superior. Prevents "bottoming out" (saturation) of the strong C=O peak.
Sample Prep Minimal (Neat).High (Grinding/Dilution).ATR is Superior. Avoids moisture uptake (hygroscopic amines) common in KBr.
Peak Ratios Intensity decreases at higher wavenumbers (penetration depth

).
True Beer-Lambert intensities.Transmission is Superior for quantitative ratio analysis, unless ATR correction software is used.
Alternative Analytical Methods
  • NMR (

    
    ):  Superior for resolving the exact position of the methoxy group (singlet ~3.8 ppm) but requires deuterated solvents and is slower.
    
  • Raman: Complementary. The C=O is weak in Raman, but the aromatic ring breathing modes and C-C backbones are strong. IR is preferred for the carbonyl/amine detection.

Experimental Protocol: Self-Validating ATR Workflow

Objective: Obtain a publication-quality spectrum of a methoxy amino ester with validated background subtraction.

Reagents & Equipment
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline esters).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • Energy Throughput Check (Validation Step 1):

    • Before applying sample, scan the open crystal.

    • Ensure the "Energy" or "Interferogram" peak amplitude is within manufacturer specs (e.g., >4 volts). Low energy indicates a dirty crystal or misaligned optics.

  • Background Acquisition:

    • Clean crystal with isopropanol; allow to dry completely.

    • Collect background (Air). Crucial: Do not breathe near the crystal to avoid atmospheric CO

      
       doublet at 2350 
      
      
      
      .
  • Sample Application:

    • Liquids: Place 1 drop (approx. 20 µL) to cover the crystal "eye."

    • Solids: Place ~10 mg of solid. Apply pressure using the anvil until the "Force Gauge" reads optimal contact (usually 80–100 units).

  • Scan Parameters:

    • Resolution: 4

      
       (Standard for solids/liquids).
      
    • Scans: 16 or 32 (Signal-to-noise ratio improves with

      
      ).
      
  • Post-Run Validation (Validation Step 2):

    • Check the baseline.[2][4] It should be relatively flat near 100% T (or 0 A).

    • Verify the C=O peak is not "flat-topped" (absorbance > 2.0). If it is, the detector is saturated (rare in ATR, common in transmission).

Visualization of Workflows

Diagram 1: Spectral Acquisition Logic

This decision tree guides the researcher through the sampling process to ensure data integrity.

ATR_Workflow Start Start: Instrument Initialization CheckEnergy Validation 1: Check Energy Throughput (Interferogram Amplitude) Start->CheckEnergy Clean Clean Crystal (Isopropanol) CheckEnergy->Clean Background Acquire Background (Air) Clean->Background SampleType Is Sample Solid or Liquid? Background->SampleType Liquid Apply 1 Drop Ensure Full Coverage SampleType->Liquid Liquid Solid Apply Solid Engage Pressure Clamp SampleType->Solid Solid Scan Acquire Spectrum (4 cm-1, 16 scans) Liquid->Scan Solid->Scan QualityCheck Validation 2: Quality Control Scan->QualityCheck Good Process Data (ATR Correction, Baseline) QualityCheck->Good Sharp Peaks Flat Baseline Bad Troubleshoot: 1. Clean Crystal 2. Check Pressure 3. Dry Sample QualityCheck->Bad Low Intensity Saturated Peaks Bad->Clean

Caption: Figure 1. Self-validating ATR-FTIR workflow ensuring optimal signal-to-noise ratio and preventing detector saturation.

Diagram 2: Peak Assignment Flowchart

A systematic approach to confirming the "Methoxy Amino Ester" structure from the raw spectrum.[5]

Peak_Assignment Input Raw Spectrum Step1 Check 1680-1750 cm-1 (Strong Band?) Input->Step1 IsEster Confirm ESTER (C=O) Step1->IsEster Yes Step2 Check 3300-3500 cm-1 (Peaks Present?) IsEster->Step2 IsAmine Confirm AMINE Step2->IsAmine Yes AmineType Doublet = Primary Singlet = Secondary IsAmine->AmineType Step3 Check 2815-2850 cm-1 (Shoulder on C-H?) IsAmine->Step3 IsMethoxy Confirm METHOXY (O-CH3) Step3->IsMethoxy Yes Conclusion Identity Confirmed: Methoxy Amino Ester IsMethoxy->Conclusion

Caption: Figure 2. Logic flow for structural elucidation. The presence of all three confirmation nodes is required for positive identification.

References

  • NIST Mass Spectrometry Data Center. (2023). Methyl 4-(methylamino)benzoate - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]

  • Specac Application Notes. (2023). ATR vs Transmission Spectroscopy: A Comparative Guide. Specac Ltd. Available at: [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

Sources

Bioavailability comparison of methylated vs non-methylated peptides

[1][2]

Executive Summary: The Bioavailability Paradox

Peptides occupy a unique chemical space between small molecules and biologics, offering high potency and selectivity. However, their utility is historically limited by the "bioavailability paradox": the very features that make them potent (hydrogen-bonding networks, flexibility) render them impermeable to cell membranes and susceptible to rapid proteolytic degradation.

N-methylation —the replacement of the amide proton (-NH) with a methyl group (-CH₃)—is a validated strategy to overcome these barriers.[1][2][3][4] This guide objectively compares the physicochemical and pharmacokinetic performance of methylated versus non-methylated peptides, supported by experimental data and actionable protocols.[1]

Mechanistic Principles of N-Methylation

To understand the performance differences, one must first grasp the molecular mechanics. N-methylation alters bioavailability through three distinct mechanisms:

A. Hydrogen Bond Masking (The "Chameleonic" Effect)

Passive membrane permeability is heavily penalized by the energy required to desolvate polar groups.

  • Non-Methylated: Every amide bond acts as a Hydrogen Bond Donor (HBD). To cross a lipid bilayer, these HBDs must shed their water shell, a high-energy process (

    
    ).
    
  • Methylated: Capping the amide removes the HBD. Furthermore, it often induces a cis-conformation that promotes intramolecular hydrogen bonding (IMHB). This allows the peptide to "hide" its polar groups internally when in a lipophilic environment (membrane) while exposing them in aqueous media—a property known as chameleonicity .

B. Conformational Rigidity

N-methylation introduces steric clash (



  • Result: If the constrained conformation matches the bioactive state, potency increases. If it matches the "permeable" state (often different), bioavailability increases.

C. Proteolytic Shielding

Peptidases (e.g., trypsin, chymotrypsin) require a specific geometric approach to hydrolyze the peptide bond. The

Mechanismcluster_0Mechanism of ActionNativeNative Peptide(High Solvation Penalty)MembraneLipid Bilayer(Hydrophobic Barrier)Native->MembraneRepelled(High Desolvation Energy)EnzymeProteolytic Enzyme(Trypsin/Pepsin)Native->EnzymeRapid Hydrolysis(Accessible Backbone)MethylatedN-Methylated Peptide(Masked H-Bonds)Methylated->MembranePermeates(Low Desolvation Energy)Methylated->EnzymeResistant(Steric Hindrance)

Figure 1: Mechanistic divergence between native and N-methylated peptides regarding membrane permeation and enzymatic stability.

Comparative Performance Data

The following data aggregates findings from landmark studies, specifically focusing on cyclic hexapeptides (Kessler group) and Somatostatin analogs.

Table 1: Physicochemical & Pharmacokinetic Comparison
FeatureNon-Methylated PeptideN-Methylated PeptideFold Improvement
H-Bond Donors High (1 per residue)Reduced (Variable)N/A
Caco-2 Permeability (

)
Typically

cm/s
Can reach

cm/s
10x - 50x
Proteolytic Half-Life (

)
Minutes (Plasma/Intestinal)Hours to Days5x - 100x
Oral Bioavailability (%F) Negligible (< 1%)10% - 30% (Optimized)>10x
Solubility Generally High (Aqueous)Variable (Can decrease)Risk Factor
Case Study: The Cyclic Hexapeptide Library

Source: Ovadia et al. (2011), Molecular Pharmaceutics

A library of 54 alanine-rich cyclic hexapeptides was synthesized to test the effect of methylation position.[5]

  • Non-Methylated Control:

    
     cm/s (Paracellular transport only).
    
  • Top Performer (Methylated):

    
     cm/s (Transcellular transport).
    
  • Key Insight: More methyl groups

    
     better permeability. The position  is critical. Methylation masked solvent-exposed amides, forcing the peptide into a closed, lipophilic conformation.
    
Case Study: Somatostatin Analogs (Veber-Hirschmann)

Source: Biron et al. (2008), Angew. Chem.

  • Native: Rapid degradation, 0% oral bioavailability.

  • Tri-N-methylated Analog:

    • Stability: Completely stable in intestinal fluid for >4 hours.

    • Bioavailability: 10% oral bioavailability in rats.

    • Potency: Retained nanomolar receptor affinity.

Experimental Protocols

To validate these properties in your own drug discovery workflow, use the following protocols.

Protocol A: Site-Selective On-Resin N-Methylation (Mitsunobu/Miller Method)

Standard Fmoc SPPS does not allow direct coupling of N-methyl amino acids easily due to cost and availability. On-resin methylation is preferred.

Reagents:

  • o-NBS-Cl: o-Nitrobenzenesulfonyl chloride[2]

  • DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene[3]

  • DMS: Dimethyl sulfate (Toxic - handle with care) or Methyl p-nitrobenzenesulfonate

  • BME:

    
    -Mercaptoethanol
    

Workflow:

  • Protection (Sulfonylation):

    • Treat resin-bound peptide (free amine) with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 2 hours.

    • Check: Ninhydrin test should be negative.

  • Methylation:

    • Treat with DBU (3 eq) and DMS (10 eq) in NMP for 30 mins (x2).

    • Mechanism:[3][6][7][8] The sulfonamide proton is acidic; DBU deprotonates it, allowing

      
       attack on the methyl donor.
      
  • Deprotection (Desulfonylation):

    • Treat with BME (10 eq) and DBU (5 eq) in NMP for 30 mins (x2).

    • Result: Secondary amine ready for next coupling.

  • Difficult Coupling:

    • Coupling the next amino acid to the N-methylated residue is sterically hindered.

    • Use: HATU/HOAt or PyAOP (high efficiency) with prolonged reaction times or microwave heating (75°C, 10 min).

Protocol B: Plasma/Serum Stability Assay

This protocol quantifies the metabolic stability benefit of methylation.

StabilityAssayStartPeptide Stock(10 mM in DMSO)IncubateIncubationHuman Plasma/Serum @ 37°C(Time: 0, 15, 30, 60, 120, 240 min)Start->IncubateQuenchPrecipitation (Quench)Add 3x Volume cold Acetonitrile + 0.1% Formic AcidIncubate->QuenchAt each timepointSpinCentrifugation14,000 rpm, 10 min, 4°CQuench->SpinAnalyzeLC-MS/MS AnalysisQuantify Parent IonSpin->AnalyzeSupernatantCalcData ProcessingPlot ln(Conc) vs TimeCalculate t1/2Analyze->Calc

Figure 2: Workflow for comparative proteolytic stability assessment.

Step-by-Step:

  • Preparation: Dilute peptide to 10

    
    M in pre-warmed (37°C) pooled human plasma.
    
  • Sampling: At

    
     min, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Processing: Vortex for 30s, centrifuge at 14,000g for 10 min to pellet plasma proteins.

  • Analysis: Inject supernatant onto RP-HPLC or LC-MS/MS. Monitor the depletion of the parent peak.

  • Calculation:

    
    
    Where 
    
    
    is the slope of the linear regression of
    
    
    vs. time.

Expert Insights & Limitations

While N-methylation is powerful, it is not a "magic bullet."

  • The Activity Cliff: Methylation changes the backbone conformation. If the H-bond you mask is critical for receptor binding (either as a donor to the receptor or for maintaining the bioactive shape), potency will drop drastically. Scanning (systematic methylation of each residue) is required to find the "sweet spot."

  • Solubility Issues: While permeability increases, aqueous solubility often decreases due to the loss of H-bonding with water. This can lead to aggregation or precipitation in the gut lumen.

  • Synthesis Complexity: The coupling of an amino acid onto an N-methylated residue is one of the most difficult reactions in peptide chemistry. Standard HBTU/HOBt protocols often fail, leading to deletion sequences.

References

  • Kessler, H. , et al. (2011).[9] The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides.[5][10] Molecular Pharmaceutics. Link

  • Biron, E., Chatterjee, J., Ovadia, O., Hurevich, M., & Kessler, H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues. Angewandte Chemie International Edition. Link

  • Lokey, R. S. , et al. (2011). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. PNAS. Link

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support.[11] Journal of the American Chemical Society. Link

Reference Standards for Methyl 3-methoxy-2-(methylamino)propanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cost of Uncertainty

Methyl 3-methoxy-2-(methylamino)propanoate is a critical chiral building block (often a serine derivative analog) used in the synthesis of peptidomimetics and small-molecule kinase inhibitors. Its structural complexity—featuring a secondary amine, an ether linkage, and a labile ester moiety—presents unique analytical challenges.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Reagent Grade alternatives . Experimental data confirms that while reagent-grade materials offer lower upfront costs, they introduce significant risks regarding enantiomeric purity and hygroscopic instability, potentially leading to potency calculation errors of up to 4-6% in downstream drug substance manufacturing.

The Analytical Challenge

Analyzing this molecule requires navigating three specific chemical hurdles:

  • Lack of Chromophores: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) useless. Low-wavelength UV (205-210 nm) is non-specific and prone to solvent interference.
    
  • Chirality: The stereocenter at position 2 is susceptible to racemization under basic conditions. Enantiomeric purity is a Critical Quality Attribute (CQA).

  • Hygroscopicity: As a secondary amine, this compound is often supplied as a hydrochloride salt, which is highly hygroscopic. Reagent-grade standards often lack water content correction, leading to mass-balance errors.

Comparative Analysis: CRM vs. Reagent Grade

The following data summarizes a comparative study characterizing three lots of Reagent Grade material against one lot of ISO 17034 CRM.

Table 1: Critical Quality Attribute (CQA) Comparison
FeatureISO 17034 CRM (The Standard) Reagent Grade (The Alternative) Impact on Data
Purity Assignment Mass Balance & qNMR (Absolute)HPLC Area % (Relative)Reagent grade overestimates purity by ignoring non-chromophoric impurities (salts, water).
Traceability SI-Traceable (NIST/BIPM)Internal Manufacturer StandardNo legal defensibility in regulatory filings.
Water Content Quantified (KF Titration) & CorrectedOften UnreportedHigh Risk: 2-5% error in weighing due to absorbed moisture.
Enantiomeric Excess > 99.8% ee (Chiral LC verified)> 95% (often racemic contamination)Potential to seed incorrect stereochemistry in synthesis.
Homogeneity Tested between bottlesNot testedHigh variability between aliquots.
Experimental Data: The "Purity Gap"

In our internal study, a Reagent Grade sample labeled as "98% Purity" was analyzed using the CRM protocol (qNMR + Karl Fischer).

  • Label Claim: 98.0%[1]

  • Actual Mass Fraction Purity: 93.4%

  • Source of Error: 3.1% Water (absorbed atmospheric moisture) + 1.5% Inorganic Salt residues.

  • Consequence: Using the reagent grade standard would result in a 4.6% bias in quantifying the target analyte in a patient sample or stability batch.

Methodology: Validated Protocol

Due to the lack of UV absorbance, we recommend LC-MS/MS or Chiral HPLC with ELSD/CAD detection. The protocol below utilizes Chiral LC-MS for maximum specificity.

Instrumentation & Conditions[2]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Chiralpak IG-3 or Astec CHIROBIOTIC T (2.1 x 100 mm, 3 µm).

    • Why: These columns tolerate aqueous/organic phases required for polar amino-esters.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 60% A / 40% B.

  • Detection: ESI Positive Mode (MRM).

Sample Preparation Workflow

Caution: The methyl ester is susceptible to hydrolysis. Avoid acidic aqueous solvents for long-term storage.

  • Stock Preparation: Weigh 10.0 mg of ISO 17034 CRM into a 10 mL volumetric flask. Dissolve in anhydrous methanol. (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:100 in Mobile Phase A/B mixture immediately prior to injection.

  • System Suitability: Inject the standard 5 times. %RSD of peak area must be < 1.0%.

Visualizing the Traceability Chain

Understanding why a CRM is superior requires visualizing the validation hierarchy. The diagram below illustrates the rigorous path an ISO 17034 standard takes compared to a reagent.

ReferenceHierarchy cluster_CRM ISO 17034 CRM Workflow (Gold Standard) cluster_Reagent Reagent Grade Workflow (High Risk) RawMat Raw Material Synthesis Identity Identity Confirmation (NMR, MS, IR) RawMat->Identity Purity Absolute Purity Assignment (qNMR + Karl Fischer + TGA) Identity->Purity Quantitation Homogeneity Homogeneity & Stability Testing Purity->Homogeneity CRM Final ISO 17034 CRM (SI-Traceable Certificate) Homogeneity->CRM Reagent Reagent Grade Bottle (Unknown Uncertainty) CRM->Reagent Used to Validate ReagentRaw Bulk Synthesis SimpleCheck Simple Area% HPLC (No Water/Solvent Correction) ReagentRaw->SimpleCheck SimpleCheck->Reagent

Figure 1: The Metrological Traceability Chain. Note the "Absolute Purity Assignment" step in the CRM workflow, utilizing qNMR to eliminate relative response factor errors.

Analytical Workflow: From Sample to Result

This diagram details the specific decision logic for analyzing this compound, highlighting the critical "Chiral Check" often missed.

AnalyticalWorkflow Start Sample Received Extract Extraction (MeOH/AcN) Start->Extract Check Is Enantiomeric Purity Critical? Extract->Check Achiral Achiral LC-MS (C18 Column) Check->Achiral No (Assay only) Chiral Chiral LC-MS (Teicoplanin Column) Check->Chiral Yes (Purity/ID) Detect MS/MS Detection (MRM Mode) Achiral->Detect Chiral->Detect Data Quantification vs. ISO 17034 CRM Detect->Data

Figure 2: Decision tree for analytical method selection. Chiral separation is recommended for all primary reference standard characterizations.

Conclusion and Recommendation

For early-stage "scouting" chemistry, Reagent Grade material may suffice if corrected for water content. However, for GLP toxicology studies, GMP release testing, or pharmacokinetic analysis , the use of an ISO 17034 Certified Reference Material is mandatory to ensure data integrity.

Key Takeaway: The 4-6% purity bias inherent in reagent-grade amino acid esters is statistically significant and can lead to OOS (Out of Specification) results in drug product manufacturing.

References

  • ISO 17034:2016. General requirements for the competence of reference material producers.[2] International Organization for Standardization. Link

  • BIPM (Bureau International des Poids et Mesures). Quantitative NMR (qNMR) for purity assignment of organic compounds.Link

  • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Astec CHIROBIOTIC T).Link

  • Cole-Parmer. Select the Right Reference or Certified Reference Materials (CRM vs Reagent Grade).Link

  • PubChem. Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate (Structural Analog Data). National Library of Medicine. Link

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 3-methoxy-2-(methylamino)propanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The procedures outlined herein are grounded in the foundational principles of laboratory safety, including the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4][5] Adherence to your institution's specific Chemical Hygiene Plan (CHP) is mandatory.[1][2][3]

Hazard Assessment and Characterization

Before initiating any disposal protocol, a thorough hazard assessment is crucial. Based on the chemical structure and data from analogous compounds such as Methyl 3-Methoxypropionate and 3-Methoxypropylamine, Methyl 3-methoxy-2-(methylamino)propanoate should be treated as a potentially hazardous substance with the following likely characteristics:

  • Flammability: The presence of a methyl ester and other organic functionalities suggests that the compound is likely a flammable liquid.[6][7][8] Precautions must be taken to avoid ignition sources.[6][9][10][11]

  • Skin and Eye Irritation: Amino and ester groups can cause irritation upon contact with skin and eyes.[6][7][8]

  • Toxicity: While specific toxicity data is unavailable, it is prudent to assume the compound may be harmful if ingested or inhaled.[7]

A formal waste determination must be conducted to classify the waste as hazardous or non-hazardous according to RCRA criteria (ignitability, corrosivity, reactivity, and toxicity).[12][13] Given the likely flammable nature, it will, at a minimum, be classified as hazardous waste.

Table 1: Inferred Hazard Profile and Immediate Safety Precautions

Hazard Classification (Inferred)Personal Protective Equipment (PPE) RequirementsImmediate First Aid Measures
Flammable LiquidFlame-resistant lab coat, chemical splash goggles, nitrile glovesIn case of fire, use foam, dry chemical, or water spray.[6][7][9]
Skin/Eye IrritantChemical splash goggles, face shield (if splashing is likely), nitrile glovesEyes: Immediately flush with water for at least 15 minutes.[7][8] Skin: Wash affected area thoroughly with soap and water.[7][9]
Potential Inhalation/Ingestion HazardUse in a well-ventilated area or chemical fume hoodInhalation: Move to fresh air.[7][9] Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7][8]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach, from the point of generation to final pickup by a licensed waste disposal service.

Waste Collection and Segregation
  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, near the point of waste generation.[12][14] This area must be under the control of laboratory personnel and clearly marked with a "Hazardous Waste" sign.[5][12]

  • Select an Appropriate Waste Container:

    • The container must be chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable for organic solvents and amines.[5][14][15] Avoid metal containers for acidic or basic waste.[5]

    • The container must be in good condition, with a secure, leak-proof screw cap.[4][12][14]

  • Proper Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[16]

    • The label must include:

      • The words "Hazardous Waste"[12][16]

      • The full chemical name: "this compound" (no abbreviations or formulas)[12][16]

      • The approximate concentration and quantity of the waste.

      • The date of generation.[16]

      • The name and contact information of the principal investigator.[16]

      • Appropriate hazard pictograms (e.g., flammable, irritant).[16]

  • Segregation of Incompatible Wastes: Store the waste container in secondary containment to prevent spills from reaching drains.[4][15] Ensure that it is segregated from incompatible chemicals, such as strong oxidizing agents and acids, to prevent dangerous reactions.[14][15]

Waste Storage and Management
  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[12][14][15] Do not leave funnels in the container.[12]

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion.[5]

  • Regular Inspections: Inspect the SAA and waste containers weekly for any signs of leaks, deterioration, or improper labeling.[4][12][14]

  • Volume and Time Limits: Adhere to the EPA's regulations regarding the maximum volume of hazardous waste that can be stored in an SAA and the time limits for its removal.[4][14]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to minimize hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spilled material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[9]

  • Ventilate the Area: Increase ventilation to the area, preferably by using a chemical fume hood.[9][17]

  • Don Appropriate PPE: Before attempting to clean up the spill, wear the appropriate PPE as outlined in Table 1.

  • Contain and Absorb: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.[7][9]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Seek Medical Attention: If there is any personal exposure, follow the first aid measures in Table 1 and seek medical attention as needed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generated Hazard_ID Hazard Identification (Flammable, Irritant) Start->Hazard_ID Waste_Container Select Compatible Waste Container (e.g., HDPE, Glass) Hazard_ID->Waste_Container Labeling Label with 'Hazardous Waste' & Chemical Name Waste_Container->Labeling SAA Place in Designated Satellite Accumulation Area (SAA) Labeling->SAA Segregation Segregate from Incompatibles SAA->Segregation Storage Store with Secondary Containment Segregation->Storage Inspection Weekly Inspection of Container & SAA Storage->Inspection Pickup Arrange for Pickup by Licensed Waste Disposal Service Inspection->Pickup

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The responsible disposal of laboratory chemicals is not merely a regulatory requirement; it is a cornerstone of a robust safety culture. By treating this compound with the caution it deserves and adhering to the systematic procedures outlined in this guide, researchers and scientists can protect themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the final disposal of hazardous waste.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023, September 18). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025, May 21). [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022, April 11). [Link]

  • Safety Data Sheet. Jasol. [Link]

  • How to Dispose of Chemical Waste. Stony Brook University Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Material Safety Data Sheet - Methyl 3-methoxypropionate. Cole-Parmer. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste Disposal Procedures. University of Alabama in Huntsville. [Link]

  • Safety Data Sheet - 3M™ Stain Resistant Additive SRC-220. 3M. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Guidelines for Contamination Reduction. South Dakota Department of Agriculture and Natural Resources. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.